4-Bromo-5-chlorofuran-2-carboxylic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H2BrClO3 |
|---|---|
Molecular Weight |
225.42 g/mol |
IUPAC Name |
4-bromo-5-chlorofuran-2-carboxylic acid |
InChI |
InChI=1S/C5H2BrClO3/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) |
InChI Key |
KPPRJSMXWYQMET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1Br)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Proposed Synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid
Abstract
This technical guide outlines a proposed synthetic pathway for 4-bromo-5-chlorofuran-2-carboxylic acid, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a directly published protocol, this document leverages established principles of furan chemistry and analogous transformations to construct a scientifically rigorous, multi-step synthesis. The proposed route commences with the selective chlorination of commercially available 2-furoic acid, followed by a targeted bromination at the C4 position. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and a discussion of the underlying chemical principles that govern the reaction's selectivity and efficiency. This guide is intended for researchers, chemists, and professionals in drug development seeking to synthesize this and structurally related dihalogenated furan derivatives.
Introduction and Strategic Overview
This guide proposes a logical and efficient two-step synthesis starting from 2-furancarboxylic acid (also known as 2-furoic acid). The strategy is predicated on the well-established electronic properties of the furan ring and the directing effects of the carboxylic acid substituent. The electron-withdrawing nature of the carboxylic acid group at the C2 position deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles primarily to the C5 position.[3][4] Therefore, our proposed synthesis involves:
-
Step 1: Electrophilic Chlorination at the C5 position of 2-furancarboxylic acid to yield 5-chlorofuran-2-carboxylic acid.
-
Step 2: Electrophilic Bromination of the resulting 5-chlorofuran-2-carboxylic acid. The combined deactivating effect of the C2-carboxyl and C5-chloro substituents is expected to direct the incoming bromine electrophile to the C4 position, the most activated remaining position on the ring.
This sequential halogenation strategy is designed to provide regiochemical control and lead to the desired product, 4-bromo-5-chlorofuran-2-carboxylic acid.
Proposed Synthetic Pathway
The proposed two-step synthesis is depicted below. The workflow begins with the selective chlorination of 2-furancarboxylic acid, followed by the bromination of the intermediate to yield the target compound.
Caption: Proposed two-step synthetic route to 4-bromo-5-chlorofuran-2-carboxylic acid.
Detailed Experimental Protocols and Mechanistic Discussion
Step 1: Synthesis of 5-Chlorofuran-2-carboxylic Acid
The initial step involves the regioselective chlorination of 2-furancarboxylic acid at the C5 position. While various chlorinating agents can be employed, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are common choices for the chlorination of electron-deficient aromatic systems. An indirect method, involving the hydrolysis of ethyl 5-chloro-2-furancarboxylate, has also been reported and provides an alternative route.[3][5] For directness, we will focus on a direct chlorination protocol.
Protocol 1: Direct Chlorination
-
Reagents and Materials:
-
2-Furancarboxylic acid (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Acetonitrile (or a similar polar aprotic solvent)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)
-
-
Procedure:
-
To a solution of 2-furancarboxylic acid in acetonitrile, add N-chlorosuccinimide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude 5-chlorofuran-2-carboxylic acid by recrystallization from a suitable solvent system (e.g., water or ethanol/water).
-
Causality and Expertise:
-
Choice of Reagent: N-Chlorosuccinimide is selected as a milder and safer alternative to gaseous chlorine or sulfuryl chloride. It provides a controlled source of electrophilic chlorine, minimizing over-reaction and side-product formation, which is a known issue with direct halogenation of the reactive furan ring.[4]
-
Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the starting materials and facilitate the reaction without participating in it.
-
Regioselectivity: The carboxylic acid group at C2 is an electron-withdrawing group that deactivates the furan ring. It directs electrophilic attack to the C5 position, which is the most electron-rich and sterically accessible site, thus ensuring high regioselectivity for the desired product.[3]
Step 2: Synthesis of 4-Bromo-5-chlorofuran-2-carboxylic Acid
This is the critical step where the second halogen is introduced. The starting material, 5-chlorofuran-2-carboxylic acid, is significantly deactivated due to the presence of two electron-withdrawing groups (at C2 and C5). This deactivation slows down the rate of further electrophilic substitution but also influences the position of the next substitution. The incoming electrophile (Br⁺) will preferentially attack the most nucleophilic carbon. In this case, the C4 position is expected to be more electron-rich than the C3 position, which is situated between two electron-withdrawing groups.
Protocol 2: Bromination of 5-Chlorofuran-2-carboxylic Acid
-
Reagents and Materials:
-
5-Chlorofuran-2-carboxylic acid (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Glacial acetic acid or carbon tetrachloride as solvent
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Safety precautions for handling bromine are essential (fume hood, appropriate PPE).
-
-
Procedure:
-
Dissolve 5-chlorofuran-2-carboxylic acid in a suitable solvent such as glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine in the same solvent to the mixture at room temperature with constant stirring.
-
After the addition is complete, gently heat the reaction mixture (e.g., to 40-50 °C) to facilitate the reaction, which may be sluggish due to the deactivated ring. A similar protocol for the bromination of 2-furancarboxylic acid uses a temperature of 45-50 °C.[6]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and quench any excess bromine with a solution of sodium thiosulfate.
-
The product may precipitate from the solution upon cooling or upon the addition of water.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization.
-
Causality and Expertise:
-
Choice of Reagent: Molecular bromine (Br₂) is a standard and effective reagent for the bromination of aromatic and heterocyclic rings. While harsher than NBS for the initial bromination of furan, its higher reactivity is likely necessary to overcome the deactivation of the 5-chloro-substituted ring.
-
Solvent and Temperature: Glacial acetic acid is a common solvent for brominations as it can dissolve the substrates and facilitate the polarization of the Br-Br bond. A moderate increase in temperature is proposed to provide the necessary activation energy for the reaction to proceed on the deactivated substrate.
-
Regioselectivity: The C2-carboxyl and C5-chloro groups both exert a deactivating, meta-directing influence in a classical sense. However, in a five-membered ring like furan, the analysis is more complex. The C3 position is strongly deactivated by its proximity to the C2-carboxyl group. The C4 position, while still deactivated, is comparatively more electron-rich, making it the most likely site for electrophilic attack by bromine. This is analogous to the halogenation of other 2,5-disubstituted furans.
Data Summary (Anticipated)
While experimental data for the target synthesis is not available, the following table summarizes key properties of the starting material and a related dihalogenated furan-2-carboxylic acid to provide context.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Furancarboxylic Acid | C₅H₄O₃ | 112.08 | 133-134 |
| 4,5-Dibromofuran-2-carboxylic Acid | C₅H₂Br₂O₃ | 269.88 | 150 |
| 4-Bromo-5-chlorofuran-2-carboxylic Acid (Target) | C₅H₂BrClO₃ | 225.42 | N/A |
Data sourced from PubChem and other chemical databases.[7][8]
Conclusion and Future Outlook
This guide presents a viable and scientifically-grounded synthetic strategy for 4-bromo-5-chlorofuran-2-carboxylic acid. The proposed two-step sequence, involving sequential chlorination and bromination of 2-furancarboxylic acid, is designed for optimal regiochemical control based on established principles of heterocyclic chemistry. The detailed protocols and mechanistic discussions provide a strong foundation for researchers to undertake the synthesis of this and other polyhalogenated furan derivatives.
Future work should focus on the experimental validation of this proposed route, including optimization of reaction conditions (temperature, solvent, and choice of halogenating agent) to maximize yield and purity. Full characterization of the final product using modern analytical techniques (NMR, MS, and IR spectroscopy) will be essential to confirm its structure and purity. The successful synthesis of this compound will provide a valuable building block for the development of novel pharmaceuticals and advanced materials.
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An In-depth Technical Guide to 4-bromo-5-chlorofuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental data for 4-bromo-5-chlorofuran-2-carboxylic acid is limited in publicly available literature. This guide provides a comprehensive overview based on established principles of organic chemistry and data from analogous halogenated furan derivatives. The information herein is intended to serve as a predictive resource to guide future research and development efforts.
Introduction
The furan scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and ability to serve as a versatile synthetic intermediate. Halogenated organic molecules, in particular, have garnered significant attention due to their potential to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. This guide focuses on the chemical properties of 4-bromo-5-chlorofuran-2-carboxylic acid, a polysubstituted furan derivative with potential applications in the synthesis of novel therapeutic agents and functional materials. While specific data for this compound is scarce, this document will provide a detailed theoretical framework for its synthesis, properties, and reactivity, drawing upon the well-established chemistry of related furan compounds.
Physicochemical Properties
The physicochemical properties of 4-bromo-5-chlorofuran-2-carboxylic acid are predicted based on its structure, which features a furan ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom. These substituents are expected to significantly influence its physical and chemical characteristics.
| Property | Predicted Value/Information | Source |
| CAS Number | 31491-40-4 | |
| Molecular Formula | C₅H₂BrClO₃ | |
| Molecular Weight | 225.42 g/mol | |
| Boiling Point | 301.6 ± 42.0 °C | Predicted |
| Density | 1.996 ± 0.06 g/cm³ | Predicted |
| pKa | 2.58 ± 0.16 | Predicted |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Likely soluble in polar organic solvents | Inferred from structure |
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a single peak for the proton at the C3 position of the furan ring. The chemical shift of this proton will be influenced by the electron-withdrawing effects of the adjacent carboxylic acid group and the halogen substituents. A downfield shift in the range of 7.0-7.5 ppm is anticipated. The acidic proton of the carboxylic acid would likely appear as a broad singlet at a chemical shift greater than 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more detailed structural information. The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region, typically between 160-175 ppm. The four carbons of the furan ring will each give a distinct signal, with their chemical shifts influenced by the attached substituents. The carbon bearing the carboxylic acid group (C2) and the halogenated carbons (C4 and C5) are expected to be the most deshielded.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid. A broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration should appear as a strong, sharp peak around 1700-1750 cm⁻¹. Additional peaks corresponding to C-O and C-C stretching of the furan ring, as well as C-Br and C-Cl stretching vibrations, will also be present in the fingerprint region.
Mass Spectrometry
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and any fragments containing these halogens. The relative abundance of the M, M+2, and M+4 peaks will be indicative of the presence of one bromine and one chlorine atom. Common fragmentation pathways would likely involve the loss of the carboxylic acid group (CO₂H) or the halogen atoms.
Synthesis and Reactivity
Proposed Synthetic Routes
Another possible route could involve the construction of the substituted furan ring from acyclic precursors. For example, a Paal-Knorr furan synthesis from a 1,4-dicarbonyl compound bearing the desired halogen substituents could be a viable option.
Conceptual Experimental Workflow: Halogenation of Furan-2-carboxylic Acid
Caption: A conceptual workflow for the synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid via sequential halogenation.
Chemical Reactivity
The reactivity of 4-bromo-5-chlorofuran-2-carboxylic acid is dictated by its three key functional components: the carboxylic acid, the furan ring, and the carbon-halogen bonds.
-
Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations, such as esterification, amidation, and reduction to the corresponding alcohol. Conversion to the acyl chloride would provide a highly reactive intermediate for further derivatization.
-
Reactivity of the Furan Ring: The electron-rich furan ring is susceptible to electrophilic substitution, although the presence of electron-withdrawing groups (the carboxylic acid and halogens) will deactivate the ring towards such reactions. Conversely, these substituents may render the ring more susceptible to nucleophilic attack. The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, although the steric and electronic effects of the substituents will play a significant role.
-
Reactions of the Carbon-Halogen Bonds: The carbon-bromine and carbon-chlorine bonds offer handles for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions would allow for the introduction of a wide range of substituents at the C4 and C5 positions, enabling the synthesis of a diverse library of derivatives. The relative reactivity of the C-Br and C-Cl bonds would likely favor reactions at the more labile C-Br bond.
Logical Relationship of Reactivity
Caption: Key reactive sites and potential transformations of 4-bromo-5-chlorofuran-2-carboxylic acid.
Potential Applications in Drug Discovery and Materials Science
Substituted furans are prevalent in a wide array of pharmaceuticals and biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The presence of halogen atoms can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved therapeutic efficacy. 4-bromo-5-chlorofuran-2-carboxylic acid, as a readily derivatizable scaffold, represents a promising starting point for the synthesis of novel compounds for biological screening. The carboxylic acid handle allows for the straightforward introduction of various pharmacophores through amide or ester linkages, while the halogen atoms can be used to modulate electronic properties or serve as sites for further functionalization.
In the realm of materials science, furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. The reactivity of the furan ring in Diels-Alder reactions allows for the creation of reversible polymer networks with self-healing properties. The halogen substituents on 4-bromo-5-chlorofuran-2-carboxylic acid could be leveraged to tune the electronic and physical properties of such materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-bromo-5-chlorofuran-2-carboxylic acid is not widely available, it should be handled with the care appropriate for a halogenated carboxylic acid. It is likely to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
4-bromo-5-chlorofuran-2-carboxylic acid is a halogenated heterocyclic compound with significant potential as a building block in both medicinal chemistry and materials science. Although specific experimental data is limited, its chemical properties can be reasonably predicted based on the established chemistry of analogous structures. This guide provides a theoretical foundation for its synthesis, characterization, and reactivity, with the aim of stimulating further research into this promising, yet underexplored, molecule. Future experimental work is needed to validate these predictions and fully elucidate the chemical profile of this compound.
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4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem. Available at: [Link]
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THE SIMPLE HALOGEN DERIVATIVES OF FURAN | Journal of the American Chemical Society. Available at: [Link]
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Probing the Effect of Halogen Substituents (Br, Cl, and F) on the Non-covalent Interactions in 1-(Adamantan-1-yl)-3-arylthiourea Derivatives: A Theoretical Study - PMC. Available at: [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-bromo-5-chlorofuran-2-carboxylic acid
Abstract
This guide provides a comprehensive technical overview of the essential spectroscopic data required to unambiguously characterize the molecular structure of 4-bromo-5-chlorofuran-2-carboxylic acid. As a halogen-rich heterocyclic compound, its structural elucidation relies on the synergistic interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document moves beyond a simple data repository to explain the causal relationships between the molecular structure and its spectral output. We will explore the predicted data, outline robust experimental protocols for data acquisition, and provide a framework for interpreting the results to ensure structural integrity and sample purity.
Introduction: The Imperative for Rigorous Characterization
4-bromo-5-chlorofuran-2-carboxylic acid is a substituted furan derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its substituents—a carboxylic acid, a bromine atom, and a chlorine atom—on the furan scaffold dictates its chemical reactivity, biological activity, and physical properties. Therefore, confirming the exact isomeric structure and purity is a non-negotiable prerequisite for its use in any research or development pipeline.
This guide is structured to provide researchers with a predictive and interpretive framework for the spectroscopic analysis of this molecule. We will detail the expected spectral signatures and explain the underlying chemical principles that give rise to them.
Molecular Structure and Predicted Spectroscopic Features
The structure of 4-bromo-5-chlorofuran-2-carboxylic acid presents several key features that will manifest clearly across different spectroscopic techniques:
-
Aromatic Furan Ring: A five-membered heterocyclic aromatic ring.
-
Single Aromatic Proton: A lone proton at the C3 position, which will be a singlet in ¹H NMR.
-
Carboxylic Acid Group: Will produce characteristic broad O-H and sharp C=O stretches in the IR spectrum, and a highly deshielded carbon signal in the ¹³C NMR.
-
Halogen Substituents (Br and Cl): These heavy atoms will significantly influence the chemical shifts of adjacent carbons and, most critically, will produce a highly distinctive isotopic pattern in the mass spectrum.
A logical workflow for confirming this structure involves acquiring a full suite of spectroscopic data and ensuring all pieces of evidence converge to support the proposed structure.
Caption: Workflow for Spectroscopic Structure Elucidation.
Proton (¹H) NMR Spectroscopy: Identifying the Furan Proton
Proton NMR is the first line of inquiry for confirming the core furan structure. The molecule contains only two protons: one on the furan ring (H3) and the acidic proton of the carboxylic acid.
Predicted ¹H NMR Data
| Predicted Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| Furan Proton | ~7.0 - 7.5 | Singlet (s) | 1H | H-3 | Located on an aromatic ring, its chemical shift is downfield. The adjacent C2 (carbonyl), C4 (bromine), and ring oxygen all exert deshielding effects. As there are no adjacent protons, the signal will be a sharp singlet. |
| Carboxylic Acid | ~10 - 13 | Broad Singlet (br s) | 1H | -COOH | The acidic proton is highly deshielded and its signal is typically broad due to hydrogen bonding and chemical exchange.[1] Its presence can be confirmed by its disappearance upon a D₂O shake. |
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Carbon (¹³C) NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy is essential for confirming that the molecule contains the correct number of carbon atoms (five) and that their chemical environments match the proposed structure.
Predicted ¹³C NMR Data
| Predicted Signal | Chemical Shift (δ) ppm | Assignment | Rationale |
| Carbonyl Carbon | ~158 - 165 | C-2 (COOH) | Carboxylic acid carbonyls are highly deshielded and appear significantly downfield.[1][2] |
| Furan Carbons | ~110 - 150 | C-3, C-4, C-5 | The four furan carbons will appear in the aromatic region. Their exact shifts are influenced by the attached substituents. C-5 (attached to Cl and O) and C-2 (attached to COOH and O) are expected to be the most downfield of the ring carbons. C-4 (attached to Br) will also be downfield, while C-3 (attached to H) will be the most upfield of the ring carbons.[3][4] |
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it ensures that each unique carbon appears as a single, sharp line.
-
Set a spectral width of approximately 220-240 ppm.
-
A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Process and calibrate the spectrum using the solvent signal (e.g., DMSO-d₆ at 39.52 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Analysis
IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups, particularly the carboxylic acid moiety.
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment | Rationale |
| 2500 - 3300 | Broad, Strong | O-H Stretch | Carboxylic Acid | The O-H stretch of a carboxylic acid is famously broad due to extensive hydrogen bonding, often appearing as a wide trough that can partially obscure C-H stretches.[2][5][6] |
| ~1710 - 1730 | Sharp, Strong | C=O Stretch | Carboxylic Acid | This intense, sharp peak is a clear indicator of the carbonyl group. Its position can be slightly elevated by the electron-withdrawing effects of the adjacent furan ring and halogens.[2][6] |
| ~1550 - 1650 | Medium | C=C Stretch | Furan Ring | Aromatic C=C stretching vibrations. |
| ~1210 - 1320 | Strong | C-O Stretch | Carboxylic Acid | The C-O single bond stretch of the carboxylic acid group.[7] |
| Below 800 | Medium-Strong | C-Cl, C-Br Stretch | Halogens | Carbon-halogen bond vibrations appear in the fingerprint region. |
Experimental Protocol: FT-IR (ATR) Acquisition
-
Sample Preparation: Place a small, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the anvil.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Acquisition:
-
First, collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Co-add 16 to 32 scans for a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, crucially for this molecule, a definitive confirmation of its elemental formula through the isotopic pattern of bromine and chlorine.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₅H₂BrClO₃
-
Monoisotopic Mass: 223.88 Da (using ⁷⁹Br and ³⁵Cl)
-
Key Insight - The Isotopic Signature: The presence of both bromine and chlorine makes the molecular ion region highly characteristic.
-
Chlorine exists as ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), creating M and M+2 peaks in a ~3:1 ratio.
-
Bromine exists as ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), creating M and M+2 peaks in a ~1:1 ratio.[8]
-
When combined, these isotopes will produce a distinctive cluster of peaks for the molecular ion:
-
M peak (m/z ~224): Contains ⁷⁹Br and ³⁵Cl
-
M+2 peak (m/z ~226): A combination of (⁷⁹Br + ³⁷Cl) and (⁸¹Br + ³⁵Cl)
-
M+4 peak (m/z ~228): Contains ⁸¹Br and ³⁷Cl
The relative intensities of these peaks provide a high-confidence "fingerprint" for the presence of one Br and one Cl atom. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a mass measurement accurate to several decimal places.
Caption: Predicted isotopic pattern in Mass Spectrometry.
Experimental Protocol: MS (ESI) Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that is likely to preserve the molecular ion.
-
Acquisition Mode:
-
Acquire in negative ion mode to deprotonate the carboxylic acid, observing the [M-H]⁻ ion. The isotopic pattern will be identical.
-
Perform a full scan over a relevant m/z range (e.g., 100-400 amu).
-
For HRMS, use a high-resolution instrument like a TOF (Time-of-Flight) or Orbitrap analyzer to obtain an accurate mass measurement.
-
-
Fragmentation: In short-chain carboxylic acids, fragmentation may show peaks corresponding to the loss of OH (M-17) and COOH (M-45).[9][10]
Conclusion: An Integrated Approach to Structural Validation
The structural confirmation of 4-bromo-5-chlorofuran-2-carboxylic acid is not achieved by any single technique but by the convergence of all spectroscopic data. The ¹H NMR must show a single furan proton. The ¹³C NMR must show five distinct carbons in their expected regions. The IR spectrum must confirm the carboxylic acid functional group. Finally, and most definitively, the mass spectrum must show the correct molecular weight with the unique M, M+2, and M+4 isotopic pattern characteristic of a molecule containing one bromine and one chlorine atom. When all these pieces of evidence are in agreement, the structure can be assigned with a high degree of confidence.
References
-
PubChem, National Center for Biotechnology Information. Methyl 4-Bromo-5-chloro-2-furoate. Available at: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
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Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]
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University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]
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Compound Interest. A Guide to 13C NMR Chemical Shift Values. Available at: [Link]
-
Organic Chemistry (OpenStax). Characteristics of 13C NMR Spectroscopy. Available at: [Link]
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University of Arizona, Department of Chemistry and Biochemistry. Mass Spectrometry - Examples. Available at: [Link]
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Organic Chemistry (OpenStax). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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Chemgate. IR Spectrum: Carboxylic Acids. Available at: [Link]
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Chromatography and Spectroscopy. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Available at: [Link]
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An In-Depth Technical Guide to 4-bromo-5-chlorofuran-2-carboxylic acid (CAS: 31491-40-4): Properties, Synthesis, and Applications in Modern Chemistry
Executive Summary: This document provides a comprehensive technical overview of 4-bromo-5-chlorofuran-2-carboxylic acid, a halogenated heterocyclic compound identified by CAS number 31491-40-4. As a substituted furan, this molecule possesses a unique electronic profile and multiple reactive sites, positioning it as a valuable and versatile building block in synthetic organic chemistry. This guide delves into its physicochemical properties, proposes a logical synthetic pathway based on established chemical principles, explores its potential reactivity, and discusses its applications in medicinal chemistry and materials science. The content herein is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this specialized chemical intermediate.
Molecular Profile and Physicochemical Properties
4-bromo-5-chlorofuran-2-carboxylic acid is a solid organic compound characterized by a furan ring substituted with two different halogen atoms (bromine and chlorine) and a carboxylic acid functional group. This combination of features dictates its physical properties and chemical behavior.
Chemical Identity
The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 4-bromo-5-chlorofuran-2-carboxylic acid | - |
| CAS Number | 31491-40-4 | [1][2] |
| Molecular Formula | C₅H₂BrClO₃ | [1] |
| Molecular Weight | 225.42 g/mol | [1] |
| SMILES | O=C(C1=CC(Br)=C(Cl)O1)O | [2] |
Predicted Physicochemical Data
While extensive experimental data is not publicly available, computational predictions provide valuable insights into the compound's properties.
| Property | Predicted Value | Source |
| Boiling Point | 301.6 ± 42.0 °C | [1] |
| Density | 1.996 ± 0.06 g/cm³ | [1] |
| pKa | 2.58 ± 0.16 | [1] |
The low predicted pKa suggests that it is a relatively strong carboxylic acid, a consequence of the inductive electron-withdrawing effects of the adjacent furan oxygen and the two halogen substituents.
Synthesis and Purification
Retrosynthetic Analysis & Strategy
The strategy hinges on the regioselective introduction of chlorine and then bromine onto the furan ring. The carboxylic acid group is an electron-withdrawing, meta-directing group in classical electrophilic aromatic substitution. However, in furan chemistry, the heteroatom's influence is dominant, typically directing electrophiles to the C5 position (alpha to the oxygen). Subsequent halogenation would then occur at the next most activated position. A logical route involves the initial chlorination at the C5 position, followed by bromination at the C4 position.
Proposed Synthetic Protocol
Step 1: Synthesis of 5-chlorofuran-2-carboxylic acid This step involves the selective chlorination of furan-2-carboxylic acid at the C5 position.
-
Rationale: The C5 position of the furan ring is the most susceptible to electrophilic attack due to stabilization of the cationic intermediate by the ring oxygen. Using a controlled amount of a chlorinating agent like N-chlorosuccinimide (NCS) can achieve monosubstitution.
-
Methodology:
-
To a solution of furan-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-chlorosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Acidify the aqueous layer with 1N HCl and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-chlorofuran-2-carboxylic acid.
-
Step 2: Synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid The second step is the bromination of the intermediate at the C4 position.
-
Rationale: With the C5 position blocked, the next electrophilic substitution is directed to the C4 position. N-bromosuccinimide (NBS) is an effective reagent for this transformation.
-
Methodology:
-
Dissolve the crude 5-chlorofuran-2-carboxylic acid (1.0 eq) from the previous step in glacial acetic acid or a similar polar solvent.
-
Add N-bromosuccinimide (1.1 eq) to the solution.
-
Heat the mixture to 50-60 °C and stir for 4-8 hours, monitoring for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
The solid product, 4-bromo-5-chlorofuran-2-carboxylic acid, will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry under vacuum.
-
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of the target compound.
Purification and Characterization
The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). For higher purity, column chromatography on silica gel may be employed. Characterization should be performed using standard analytical techniques:
-
¹H NMR: A single singlet is expected in the aromatic region (δ 7.0-7.5 ppm) corresponding to the proton at the C3 position.
-
¹³C NMR: Five distinct signals are expected for the five carbon atoms of the furan ring and the carboxylic acid.
-
Mass Spectrometry: The mass spectrum should show a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms.
Chemical Reactivity and Mechanistic Insights
The reactivity of 4-bromo-5-chlorofuran-2-carboxylic acid is governed by its three key components: the carboxylic acid group, the di-halogenated furan ring, and the C-Br bond.
-
Carboxylic Acid Group: This is the most reactive site for many transformations. It can readily undergo standard reactions such as esterification (with an alcohol under acidic conditions), amidation (via conversion to an acyl chloride followed by reaction with an amine), and reduction to the corresponding alcohol.[3] The reactivity of carboxylic acid derivatives generally follows the order: acyl chloride > anhydride > ester > amide.[4]
-
Furan Ring: The furan ring is typically electron-rich and susceptible to electrophilic attack. However, the presence of three strong electron-withdrawing groups (-COOH, -Br, -Cl) significantly deactivates the ring, making further electrophilic substitution highly unlikely under normal conditions.
-
Carbon-Halogen Bonds: The C-Br bond is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the C4 position, making the molecule a powerful scaffold for building molecular complexity.
Key Reaction Pathways Diagram
Caption: Major reaction pathways for the title compound.
Applications in Research and Development
Given its structure, 4-bromo-5-chlorofuran-2-carboxylic acid is not typically an end-product but rather a high-value intermediate for constructing more complex molecules.
-
Medicinal Chemistry: Halogenated heterocycles are privileged scaffolds in drug discovery. The bromine atom serves as a handle for introducing diverse substituents via cross-coupling, while the chlorine and carboxylic acid can act as key hydrogen bond donors/acceptors or points for further conjugation. Related halogenated benzofuran and furan structures have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[5][6][7] This compound is therefore an excellent starting point for generating libraries of novel compounds for biological screening.
-
Materials Science: Furan-based polymers can exhibit interesting electronic and physical properties. This monomer could be incorporated into polyesters or polyamides to create functional materials with enhanced thermal stability or specific optoelectronic characteristics, modified by the presence of the heavy halogen atoms.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 4-bromo-5-chlorofuran-2-carboxylic acid. Therefore, a conservative hazard assessment must be made based on structurally analogous compounds like 5-bromofuroic acid and 4,5-dibromofuran-2-carboxylic acid.[8][9]
Hazard Assessment
The compound should be treated as hazardous until proven otherwise.
| Hazard Class | GHS Classification | Notes |
| Acute Toxicity, Oral | Warning (Category 4) | Harmful if swallowed.[9][10] |
| Skin Corrosion/Irritation | Warning (Category 2) | Causes skin irritation.[8][9][11] |
| Eye Damage/Irritation | Warning (Category 2) | Causes serious eye irritation.[8][9][11] |
| Specific Target Organ Toxicity | Warning (Category 3) | May cause respiratory irritation.[9] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved respirator.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[11]
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed and store locked up.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
4-bromo-5-chlorofuran-2-carboxylic acid (CAS 31491-40-4) is a specialized chemical intermediate with significant potential for synthetic innovation. Its di-halogenated furan core, combined with a reactive carboxylic acid handle and a site for selective cross-coupling, makes it a valuable building block for creating novel pharmaceuticals and functional materials. While detailed experimental data remains sparse, its properties and reactivity can be reliably predicted from fundamental chemical principles. Proper adherence to safety protocols based on analogous compounds is essential for its handling and use in a research and development setting.
References
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Safety data sheet for 4-bromo-2-chlorophenol. CPAchem. [Link]
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5-bromo-4-(chlorosulfonyl)furan-2-carboxylic acid (C5H2BrClO5S). PubChemLite. [Link]
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4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832. PubChem. [Link]
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Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
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Reactivity of Carboxylic Acid Derivatives. University of Calgary, Department of Chemistry. [Link]
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5-Bromo-4-chloro-benzofuran-2-carboxylic acid | C9H4BrClO3 | CID 83679345. PubChem. [Link]
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Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. National Center for Biotechnology Information (PMC). [Link]
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Carboxylic Acid Reactivity. Michigan State University, Department of Chemistry. [Link]
-
11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
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Chemical Properties of 2-Pentene, 3,4-dimethyl-, (Z)- (CAS 4914-91-4). Cheméo. [Link]
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An In-Depth Technical Guide to the Reactivity of Polyhalogenated Furan Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Polyhalogenated furan derivatives represent a fascinating yet challenging class of heterocyclic compounds. Their unique electronic properties, governed by the interplay between the oxygen heteroatom and multiple halogen substituents, give rise to a diverse and often counter-intuitive reactivity profile. While some members of this class, such as polychlorinated dibenzofurans (PCDFs), are notorious for their toxicity, others serve as powerful and versatile building blocks in the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1][2][3] This guide provides a comprehensive exploration of the core principles governing the reactivity of polyhalogenated furans. We will delve into the mechanistic underpinnings of their key transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and cycloaddition reactions. By synthesizing field-proven insights with rigorous scientific data, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of these valuable scaffolds.
Introduction: The Dichotomy of Polyhalogenated Furans
The furan ring is a fundamental five-membered aromatic heterocycle ubiquitous in natural products and pharmaceuticals.[4][5] Halogenation of this ring dramatically alters its chemical character. The introduction of multiple halogen atoms (F, Cl, Br, I) imparts significant changes to the electron density, stability, and steric environment of the furan core. This transformation creates a dichotomy:
-
Toxicity and Persistence: Highly chlorinated and brominated dibenzofurans are persistent organic pollutants (POPs) known for their significant toxicity.[6] Their formation as byproducts in industrial processes and combustion events is a major environmental concern.[7]
-
Synthetic Utility: Conversely, the targeted synthesis of polyhalogenated furans provides access to versatile intermediates for organic synthesis. The carbon-halogen bonds serve as functional handles for a variety of powerful bond-forming reactions, enabling the construction of complex molecular architectures that would be otherwise difficult to access.[8] These derivatives are increasingly recognized for their potential in developing novel therapeutic agents.[9]
Understanding the principles that govern their reactivity is paramount for both mitigating the risks of toxic congeners and exploiting the synthetic utility of bespoke derivatives.
Fundamental Principles of Reactivity
The reactivity of the furan ring is governed by its aromaticity and the electron-donating character of the oxygen atom, which makes it more susceptible to electrophilic attack than benzene.[10] However, polyhalogenation fundamentally inverts this behavior. Halogens exert two opposing electronic effects:
-
Inductive Effect (-I): As highly electronegative atoms, halogens withdraw electron density from the ring through the sigma bond framework. This effect is dominant and deactivates the ring, making it significantly less nucleophilic.
-
Resonance Effect (+R): The lone pairs on the halogen atoms can be donated into the ring's pi-system. This effect is weaker than the inductive withdrawal.
In polyhalogenated furans, the cumulative inductive effect of multiple halogens renders the furan ring highly electron-deficient. This electron deficiency is the cornerstone of their characteristic reactivity, transforming them from nucleophilic entities into powerful electrophiles, thus paving the way for reactions like Nucleophilic Aromatic Substitution (SNAr).
Key Reaction Classes and Methodologies
Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for electron-deficient polyhalogenated furans is Nucleophilic Aromatic Substitution (SNAr).[11][12] This reaction is not a concerted displacement but proceeds via a two-step addition-elimination mechanism.
Mechanism:
-
Addition: A nucleophile attacks one of the halogen-bearing carbon atoms (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[12] The electron-withdrawing halogens are crucial for stabilizing the negative charge that develops on the ring.[11]
-
Elimination: The aromaticity is restored by the expulsion of a halide leaving group.
The favorability of SNAr reactions on polyhalogenated furans is dictated by:
-
Degree of Halogenation: Higher levels of halogenation increase the ring's electrophilicity and enhance the rate of nucleophilic attack.
-
Nature of the Halogen: The leaving group ability generally follows the trend I > Br > Cl > F. However, the C-F bond is the most polarizing, making the attached carbon the most electrophilic and susceptible to initial attack.
-
Nucleophile Strength: Strong nucleophiles (e.g., thiolates, alkoxides) are typically required.
Diagram 1: The SNAr Mechanism on a Polyhalogenated Furan
Caption: The two-step addition-elimination mechanism of SNAr.
Experimental Protocol: SNAr of Tetrabromofuran with Sodium Methoxide
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add tetrabromofuran (1.0 eq) and anhydrous methanol (20 mL).
-
Reagent Addition: While stirring, carefully add a solution of sodium methoxide (1.1 eq) in methanol. Causality Note: Using a slight excess of the nucleophile ensures complete consumption of the starting material. Anhydrous conditions are critical to prevent competing hydrolysis reactions.
-
Reaction: Heat the mixture to reflux (approx. 65°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Workup: Cool the reaction mixture to room temperature. Quench by slowly adding saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the desired 2-methoxy-3,4,5-tribromofuran.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation, and they are highly effective for the functionalization of polyhalogenated furans.[13][14] Palladium-catalyzed reactions are the most common, leveraging the carbon-halogen bonds as synthetic handles.
Key Paradigms for Site-Selectivity: In polyhalogenated systems with identical halogens, achieving site-selectivity is a significant challenge. The outcome is determined by the oxidative addition step, which is influenced by:
-
Electronic Effects: The catalyst will preferentially add to the most electrophilic carbon-halogen bond.[15]
-
Steric Hindrance: Less sterically hindered positions are generally favored.
-
Catalyst System: The choice of ligand and metal center can tune the catalyst's steric and electronic properties to favor one site over another.
Common Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Couples the furan halide with an organoboron reagent. It is valued for its mild conditions and the low toxicity of boron-containing byproducts.
-
Stille Coupling: Uses an organotin reagent. It is tolerant of a wide variety of functional groups but is hampered by the toxicity of tin compounds.
-
Sonogashira Coupling: Forms a C-C bond between the furan halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
-
Buchwald-Hartwig Amination: Forms a C-N bond, coupling the furan halide with an amine.
Diagram 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction.
Data Presentation: Site-Selectivity in Suzuki-Miyaura Coupling of Dihalofurans
| Entry | Furan Substrate | Boronic Acid | Catalyst/Ligand | Base/Solvent | Major Product | Yield (%) | Reference |
| 1 | 2,5-Dibromofuran | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Dioxane | 2-Bromo-5-phenylfuran | 85 | [8] |
| 2 | 3,4-Dichlorofuran | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ / Toluene | 3-Chloro-4-(4-methoxyphenyl)furan | 78 | [15] |
| 3 | 2,3-Dibromofuran | Naphthylboronic acid | Pd(OAc)₂ / XPhos | CsF / THF | 3-Bromo-2-naphthylfuran | 91 | [8] |
This table is a representative summary based on established reactivity patterns. Yields are illustrative.
Cycloaddition Reactions
The inherent aromaticity of furan is relatively low, allowing it to act as a diene in [4+2] Diels-Alder cycloadditions.[16] However, the strong electron-withdrawing nature of multiple halogen substituents significantly deactivates the furan ring, making it a poor diene. Consequently, polyhalogenated furans generally do not undergo standard Diels-Alder reactions.
Forcing conditions or highly reactive dienophiles may lead to cycloaddition, but this is not a common or synthetically useful transformation for this class of compounds. Intramolecular variants, where the dienophile is tethered to the furan, can sometimes overcome the high activation barrier.[17] However, for practical purposes, SNAr and cross-coupling reactions are the dominant and more reliable pathways for their functionalization.
Synthesis and Handling
Synthesis
Direct halogenation of furan with elemental chlorine or bromine is highly exothermic and difficult to control, often leading to a mixture of polyhalogenated and ring-opened products.[18][19] Milder and more controlled methods are preferred for synthesizing specific polyhalogenated derivatives, such as using N-halosuccinimides (NBS, NCS) at low temperatures.[18] Other advanced methods, such as electrophilic cyclization of functionalized precursors, can provide specific isomers.[20]
Safety and Handling
Given the potential toxicity associated with some polyhalogenated aromatic compounds, stringent safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear safety glasses, a lab coat, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult compatibility charts).[21][22]
-
Engineering Controls: Operations should be enclosed where possible. Use of a vacuum line with a cold trap or a base trap is recommended to handle volatile substances.[21]
-
Waste Disposal: All waste containing polyhalogenated furans must be treated as hazardous waste and disposed of according to institutional and national regulations.[23]
-
In case of Spill: Evacuate the area. Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for hazardous waste disposal.[23]
Applications in Drug Development
The strategic functionalization of polyhalogenated furans via the reactions described above allows medicinal chemists to access novel chemical space. The furan core can act as a bioisostere for a phenyl ring, offering different electronic and steric properties that can modulate a molecule's interaction with a biological target.[5] Halogen atoms themselves can participate in halogen bonding, a specific type of non-covalent interaction that can enhance drug-receptor binding affinity.
For example, halogenated furanone derivatives have been synthesized and evaluated as inhibitors of quorum sensing in Pseudomonas aeruginosa, a mechanism that regulates bacterial biofilm formation and virulence.[9] The ability to selectively introduce various substituents onto the polyhalogenated core using cross-coupling reactions is key to developing structure-activity relationships (SAR) and optimizing lead compounds.
Conclusion
The reactivity of polyhalogenated furan derivatives is dominated by the profound electron-deficiency imparted by the halogen substituents. This property transforms the furan ring from a nucleophile into a potent electrophile, making Nucleophilic Aromatic Substitution and metal-catalyzed cross-coupling the cornerstones of its synthetic chemistry. While cycloaddition reactions are suppressed, the facility of substitution and coupling reactions provides a powerful platform for the construction of highly functionalized and complex molecules. For researchers in drug discovery, a thorough understanding of these reactivity principles is essential for designing synthetic routes and leveraging the unique properties of this compound class to develop next-generation therapeutics. Adherence to strict safety protocols is non-negotiable when working with these potent chemical entities.
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Substituted Furan-2-Carboxylic Acids: A Versatile Scaffold for Therapeutic and Industrial Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted furan-2-carboxylic acids represent a privileged class of heterocyclic compounds that have garnered substantial interest across diverse scientific disciplines. Derived from the bio-renewable building block furan, these molecules offer a synthetically tractable scaffold whose physicochemical and biological properties can be finely tuned through substitution on the furan ring.[1][2] This guide provides a comprehensive overview of the burgeoning potential of these compounds, with a deep dive into their applications in medicinal chemistry and materials science. We will explore the mechanistic basis for their therapeutic activities, detail synthetic and analytical methodologies, and present a forward-looking perspective on this versatile chemical class.
Introduction: The Furan-2-Carboxylic Acid Core
Furan-2-carboxylic acid, also known as 2-furoic acid, is a simple organic compound consisting of a five-membered aromatic furan ring bearing a carboxylic acid group at the 2-position.[3][4] This arrangement confers a unique set of electronic and structural features that make it an attractive starting point for chemical synthesis. The furan ring is an electron-rich heterocycle, and the carboxylic acid group is a versatile handle for derivatization, allowing for the creation of a vast library of analogues with diverse functionalities.[2][5] Furan and its derivatives are often derived from biomass, positioning them as sustainable building blocks for green chemistry initiatives.[6][7]
The true potential of this scaffold is unlocked through the strategic placement of various substituents onto the furan ring. These modifications can profoundly influence the molecule's steric profile, electronic distribution, and lipophilicity, thereby modulating its interaction with biological targets or its properties as a material component.[8][9]
Medicinal Chemistry: A Scaffold for Novel Therapeutics
The furan ring is a common moiety in many physiologically active compounds and approved drugs.[5][6] Substituted furan-2-carboxylic acids and their derivatives, such as amides and esters, have demonstrated a remarkable breadth of biological activities, emerging as promising candidates in the development of new antimicrobial, anticancer, and anti-inflammatory agents.[2][5][10]
Antimicrobial Agents
The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with unique mechanisms of action. Furan-based compounds have long been a source of inspiration, with nitrofuran antibiotics like nitrofurantoin being a classic example.[6] Modern research continues to uncover the potential of substituted furan-2-carboxylic acids as potent antibacterial and antifungal agents.[5][11]
Mechanism of Action: While diverse, a common theme for antimicrobial furans involves metabolic activation within the microbial cell. For instance, the nitro group on nitrofuran derivatives is reduced by bacterial nitroreductases to generate highly reactive electrophilic intermediates. These intermediates can then indiscriminately damage microbial DNA, ribosomes, and other macromolecules, leading to cell death. Other derivatives may act by inhibiting specific enzymes crucial for pathogen survival or by disrupting quorum sensing pathways, which are essential for biofilm formation.[12][13]
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency of these compounds is highly dependent on the nature and position of the substituents.
-
5-Position Substitution: The introduction of a nitro group at the 5-position is a well-established strategy for enhancing antibacterial activity.[12]
-
Carboxylic Acid Derivatization: Conversion of the carboxylic acid to amides, hydrazides, or thiourea derivatives can significantly modulate activity.[14][15] For example, certain carbamothioyl-furan-2-carboxamide derivatives have shown significant inhibition against both bacterial and fungal strains.[14][15]
-
Aryl Substituents: The addition of substituted aryl groups at the 5-position can lead to potent inhibitors. 5-phenyl-furan-2-carboxylic acids, for instance, have been identified as potential antitubercular agents that target iron acquisition in mycobacteria.[16]
Table 1: Comparative Antimicrobial Activity of Furan-2-Carboxamide Derivatives
| Compound | Substituent at 5-position | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4d | p-tolylcarbamothioyl | S. aureus | 270 | [15] |
| 4e | (2,4-dinitrophenyl)carbamothioyl | E. coli | 300 | [15] |
| 4f | Indazolyl-carbamothioyl | S. aureus, E. coli, P. aeruginosa | 230-295 | [15] |
Anticancer Agents
The furan scaffold is also a key component in the design of novel anticancer agents.[5] Derivatives of furan-2-carboxylic acid have been shown to exhibit cytotoxic activity against various cancer cell lines, often through mechanisms involving apoptosis induction and cell cycle arrest.[10]
Mechanism of Action: The anticancer mechanisms are varied. Some furan derivatives have been found to induce cell cycle arrest at the G2/M phase and promote apoptosis in breast cancer cell lines.[10] Others function as inhibitors of key signaling pathways that are dysregulated in cancer. Furthermore, metal complexes of furan-2-carboxylate, such as those with silver(I) or ruthenium(II), have demonstrated significant anticancer activity, highlighting the potential for organometallic furan-based therapeutics.[10][17][18]
Illustrative Signaling Pathway:
Caption: General workflow for synthesis and evaluation.
Featured Experimental Protocol: Synthesis of 5-(Aryl)furan-2-carboxylic Acid
This protocol describes a common method for introducing an aryl group at the 5-position of the furan ring, a key modification for many biologically active compounds. The synthesis often starts from the corresponding aldehyde, followed by oxidation.
Step 1: Synthesis of 5-(2-Bromophenyl)furan-2-carboxaldehyde via Meerwein Arylation [1][12]* Rationale: The Meerwein arylation is a reliable method for forming a carbon-carbon bond between an aromatic ring and an activated alkene, in this case, the furan ring. It proceeds via a diazonium salt intermediate.
-
Dissolve 2-bromoaniline (0.136 mol) in a mixture of concentrated HCl (33.7 mL) and water (22.5 mL).
-
Cool the solution to 0°C in an ice bath.
-
Perform diazotization by the slow, dropwise addition of a solution of sodium nitrite (0.138 mol) in water (25 mL), maintaining the temperature between 0-5°C.
-
Stir the resulting diazonium salt solution for an additional 10 minutes, then filter.
-
To the filtrate, add furan-2-carboxaldehyde (0.16 mol) dissolved in water (50 mL).
-
Add a solution of CuCl₂·2H₂O (0.04 mol) in water (25 mL) while keeping the temperature between 10-15°C.
-
Slowly warm the reaction mixture to 40°C and stir at this temperature for 4 hours.
-
The solid product will precipitate. Separate the solid by filtration, wash with water, and dry.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol).
Step 2: Oxidation to 5-(2-Bromophenyl)furan-2-carboxylic Acid
-
Rationale: A mild oxidizing agent is required to convert the aldehyde to a carboxylic acid without degrading the furan ring.
-
Dissolve the synthesized 5-(2-bromophenyl)furan-2-carboxaldehyde in a suitable solvent like acetone.
-
Cool the solution in an ice bath.
-
Slowly add an oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), until a persistent orange color is observed.
-
Allow the reaction to stir for several hours at room temperature.
-
Quench the reaction by adding isopropanol.
-
Perform an aqueous workup, typically by partitioning between water and an organic solvent like ethyl acetate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting carboxylic acid by recrystallization.
Self-Validation: The identity and purity of the final product must be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy will confirm the molecular structure, mass spectrometry will verify the molecular weight, and IR spectroscopy will show the characteristic carbonyl stretch of the carboxylic acid. [1]
Future Perspectives and Conclusion
Substituted furan-2-carboxylic acids are a compelling class of compounds with a bright future. Their foundation in renewable resources aligns perfectly with the principles of green chemistry. [6]In medicinal chemistry, the synthetic tractability of the furan scaffold will continue to fuel the discovery of new drugs with novel mechanisms of action against cancer, infectious diseases, and inflammatory conditions. [8][10]The exploration of their potential as anti-biofilm and anti-quorum sensing agents is a particularly promising avenue. [13]In materials science, the development of furan-based polymers like PEF is poised to offer sustainable alternatives to petroleum-based plastics. [7]Further research into their application as corrosion inhibitors, organic conductors, and components of luminescent materials will undoubtedly unlock new technological innovations. The convergence of synthetic chemistry, computational modeling, and high-throughput screening will accelerate the journey of these versatile molecules from laboratory curiosities to real-world solutions.
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The Strategic Incorporation of Halogens in Heterocyclic Scaffolds: A Technical Guide for Drug Discovery and Development
Introduction: The Enduring Impact of Halogenation in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with an estimated 85% of bioactive compounds featuring these cyclic structures.[1] Their prevalence stems from the diverse array of intermolecular interactions they can engage in, including hydrogen bonding and stereoelectronic effects, which are fundamental to biological recognition processes. Within this vast chemical space, the deliberate introduction of halogen atoms has emerged as a powerful and routinely employed strategy for fine-tuning the pharmacological profiles of drug candidates. Over a quarter of all pharmaceuticals on the market contain at least one halogen atom, a testament to the profound influence of these elements on molecular properties.[2]
This guide provides an in-depth exploration of halogenated heterocyclic compounds, intended for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of synthetic methods, we will delve into the causal relationships that underpin the selection of specific halogenation strategies, the mechanistic intricacies of these reactions, and the impact of halogenation on key drug-like properties. By integrating field-proven insights with a rigorous scientific foundation, this document aims to serve as a practical and authoritative resource for the rational design and synthesis of next-generation halogenated heterocyclic therapeutics.
Part 1: The Rationale for Halogenation: Modulating Physicochemical and Pharmacological Properties
The strategic incorporation of halogens into a heterocyclic scaffold is rarely a matter of serendipity. Instead, it is a calculated decision driven by the desire to modulate a range of physicochemical properties that are critical for a molecule's journey from administration to its biological target. The unique electronic nature of halogens allows them to exert profound effects on a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.
The Fluorine Factor: A Game-Changer in Drug Design
Fluorine, in particular, has garnered significant attention in medicinal chemistry. Its introduction can lead to a cascade of beneficial effects. The high strength of the C-F bond often enhances metabolic stability, prolonging the in vivo lifetime of a drug.[1] Furthermore, the high electronegativity of fluorine can lower the pKa of nearby functional groups, which can improve bioavailability and receptor affinity.[1] For instance, the presence of a fluorine atom can enhance a molecule's permeability across biological membranes.[1] The substitution of hydrogen with fluorine, which has a similar van der Waals radius, can also induce conformational changes that favor a bioactive conformation.[3]
A notable example is the antiviral drug Favipiravir, which features a fluorinated pyrazine core and is used to treat influenza.[2] The development of fluorinated nucleosides like Sofosbuvir for hepatitis C further underscores the importance of this halogen in antiviral drug discovery.[2]
Chlorine and Bromine: Versatile Tools for Optimizing Potency and Selectivity
Chlorine and bromine are also widely employed in drug design, often to enhance binding interactions and improve potency. These larger halogens can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as a Lewis acid.[4] This interaction can be crucial for high-affinity binding to a biological target.[4]
Chlorinated compounds are prevalent in the pharmaceutical market, with over 250 FDA-approved drugs containing chlorine.[5][6] A significant majority of these are monosubstituted with chlorine.[5] The strategic placement of a chlorine atom can significantly impact a compound's biological activity. For example, in some quinoline-based anticancer agents, the presence of a halogen group at the 4-position of a phenyl ring has been shown to enhance activity.[7]
Iodine: A Heavyweight in Diagnostics and Therapy
Iodine, the largest and most polarizable of the common halogens, finds unique applications in both diagnostics and therapy. Its high atomic number makes it an excellent contrast agent for X-ray imaging. In the realm of therapeutics, iodinated pyrimidines have been investigated as radiosensitizers in cancer therapy.[8] For these compounds to be effective, they must be incorporated into the DNA of tumor cells, where they enhance the cell-killing effects of radiation.[8]
Part 2: Synthetic Strategies for the Halogenation of Heterocycles
The synthesis of halogenated heterocycles can be broadly categorized into two approaches: the use of a halogenated building block in the construction of the heterocyclic ring, or the direct halogenation of a pre-formed heterocycle. This section will focus on the latter, highlighting modern and efficient methods for the regioselective introduction of halogens.
Electrophilic Halogenation: The Workhorse of Heterocycle Functionalization
Electrophilic halogenation remains a cornerstone for the synthesis of many halogenated heterocycles. A variety of reagents and conditions have been developed to achieve high regioselectivity and yield.
N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are widely used for the halogenation of electron-rich heterocycles such as indoles and pyrroles. The choice of solvent and reaction conditions can often be tuned to control the site of halogenation.
Experimental Protocol: Regioselective Bromination of 2-(Trifluoromethyl)-1H-indole [9][10]
-
Objective: To synthesize 3-bromo-2-(trifluoromethyl)-1H-indole.
-
Materials: 2-(Trifluoromethyl)-1H-indole, N-bromosuccinimide (NBS), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-(trifluoromethyl)-1H-indole (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-bromo-2-(trifluoromethyl)-1H-indole.
-
Causality Behind Experimental Choices:
-
NBS as the Brominating Agent: NBS is a convenient and solid source of electrophilic bromine, making it easier to handle than liquid bromine.
-
DCM as the Solvent: DCM is a relatively non-polar solvent that is inert to the reaction conditions and effectively dissolves the starting materials.
-
Low-Temperature Addition: The initial cooling to 0 °C helps to control the exothermicity of the reaction and can improve selectivity.
Below is a diagram illustrating the general mechanism of electrophilic bromination of an indole at the C3 position.
Caption: Mechanism of Electrophilic Bromination of Indole.
Transition Metal-Catalyzed C-H Halogenation: A Modern Approach to Precision
In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective halogenation of heterocycles. These methods often offer milder reaction conditions and can tolerate a wider range of functional groups compared to traditional electrophilic halogenation.
Palladium catalysts have been successfully employed for the C-H halogenation of various heterocycles.[11] These reactions often proceed via a directed C-H activation mechanism, where a directing group on the substrate coordinates to the palladium center, guiding the halogenation to a specific position.
Experimental Protocol: Ligand-Enabled C–H Iodination of Benzoic Acid [11]
-
Objective: To synthesize 2-iodobenzoic acid.
-
Materials: Benzoic acid, N-iodosuccinimide (NIS), Palladium(II) acetate (Pd(OAc)2), Pyridine-pyridone ligand, Acetonitrile (MeCN).
-
Procedure:
-
In a reaction vial, combine benzoic acid (1.0 eq), NIS (1.5 eq), Pd(OAc)2 (10 mol%), and the pyridine-pyridone ligand (10 mol%).
-
Add MeCN as the solvent.
-
Seal the vial and heat the reaction mixture at 100-120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(OAc)2 is a common and effective palladium precursor for C-H activation catalysis.
-
Bifunctional Ligand: The pyridine-pyridone ligand plays a crucial role in enabling the catalytic cycle and can enhance the reaction's efficiency and selectivity, particularly for heterocyclic substrates.[11]
-
NIS as the Iodine Source: NIS serves as the oxidant and the source of iodine in the catalytic cycle.
-
Acetonitrile as Solvent: Acetonitrile is a common solvent for palladium-catalyzed reactions.
The following diagram illustrates a simplified catalytic cycle for palladium-catalyzed C-H halogenation.
Caption: Simplified Catalytic Cycle for Pd-Catalyzed C-H Halogenation.
"Green" Halogenation Methods: A Move Towards Sustainability
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies. In the context of halogenation, this translates to the use of less toxic reagents, milder reaction conditions, and the reduction of waste.
One such approach utilizes an oxone-halide system for the halogenation of indoles.[12][13] This method generates the reactive halogenating species in situ, avoiding the need for pre-formed, and often less stable, halogenating agents.[12] Another green approach involves the use of hydrogen peroxide and an ammonium halide in acetic acid.[14]
Part 3: The Impact of Halogenated Heterocycles in Drug Discovery
The strategic incorporation of halogens has led to the development of numerous successful drugs across various therapeutic areas. This section will highlight some key examples and the role that halogenation plays in their mechanism of action.
Anticancer Agents
Halogenated heterocycles are prominent in oncology. The quinoline scaffold, for instance, is a privileged structure in cancer drug discovery.[7][15] Many kinase inhibitors, a major class of anticancer drugs, feature halogenated quinoline cores.[15]
Halogenated pyrimidines and purines have a long history as antimetabolites in chemotherapy.[16] 5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a mainstay in the treatment of various cancers for decades.[3] It functions by inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis, thereby halting cell proliferation.[3]
Table 1: Examples of Halogenated Heterocyclic Anticancer Drugs
| Drug Name | Heterocyclic Core | Halogen | Mechanism of Action |
| Gefitinib | Quinazoline | Chlorine, Fluorine | EGFR tyrosine kinase inhibitor |
| Erlotinib | Quinazoline | EGFR tyrosine kinase inhibitor | |
| 5-Fluorouracil | Pyrimidine | Fluorine | Thymidylate synthase inhibitor |
| Cladribine | Purine | Chlorine | Deoxyadenosine analogue, induces apoptosis |
Antiviral and Antimicrobial Agents
The introduction of halogens has also been instrumental in the development of potent antiviral and antimicrobial drugs. As mentioned earlier, fluorinated heterocycles like Favipiravir and Sofosbuvir are key antiviral agents.[2]
In the realm of antibacterial agents, the fluoroquinolones, such as ciprofloxacin, are a major class of antibiotics. The fluorine atom at the C-6 position of the quinolone core is crucial for their potent activity against a broad spectrum of bacteria.
Central Nervous System (CNS) Agents
Many drugs targeting the central nervous system incorporate halogenated heterocyclic motifs. The presence of halogens can enhance blood-brain barrier permeability, a critical factor for CNS-acting drugs. For example, several antipsychotic and antidepressant medications feature chlorinated or fluorinated heterocyclic scaffolds.
Part 4: Characterization of Halogenated Heterocyclic Compounds
The unambiguous characterization of newly synthesized halogenated heterocycles is paramount. A combination of spectroscopic techniques is typically employed to confirm the structure and purity of these compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the overall structure of the molecule. The presence of a halogen atom can induce characteristic shifts in the NMR spectrum of neighboring protons and carbons. For fluorinated compounds, 19F NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.[9][10]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of the compound, confirming the presence of the halogen atom.[9][10] The isotopic pattern of chlorine and bromine can also be a tell-tale sign in the mass spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the molecule. The C-X (where X is a halogen) stretching vibrations can sometimes be observed, although they are often in the fingerprint region and can be difficult to assign definitively.
Table 2: Representative Spectroscopic Data for 3-bromo-2-(trifluoromethyl)-1H-indole [9]
| Technique | Key Observations |
| 1H NMR | Aromatic protons in the expected region, with splitting patterns consistent with the indole ring. |
| 13C{1H} NMR | Quartet for the CF3 carbon due to C-F coupling. |
| 19F NMR | Singlet for the CF3 group. |
| HRMS (ESI-TOF) | [M-H]⁻ calculated and found values are in close agreement. |
Part 5: Environmental and Toxicological Considerations
While halogenated compounds have proven invaluable in medicine, it is also crucial to consider their potential environmental impact and toxicological profiles. Some halogenated organic compounds are known to be persistent in the environment and can bioaccumulate.[17][18] The toxicity of halogenated aromatic hydrocarbons, for instance, has been a subject of extensive study.[19]
The environmental fate and ecotoxicity of heterocyclic pharmaceuticals are also areas of growing concern.[20] The presence of both the heterocyclic core and halogen atoms can influence a compound's toxicity.[20] Therefore, a comprehensive assessment of the environmental risks associated with new halogenated heterocyclic drug candidates should be an integral part of the development process.
Conclusion: The Future of Halogenated Heterocycles in Drug Discovery
The strategic incorporation of halogens into heterocyclic scaffolds will undoubtedly continue to be a cornerstone of modern drug discovery. The ability of halogens to fine-tune a molecule's physicochemical and pharmacological properties offers a powerful tool for medicinal chemists to optimize lead compounds and develop novel therapeutics. As our understanding of the subtle interplay between halogenation, molecular conformation, and biological activity deepens, we can expect the rational design of halogenated heterocycles to become even more sophisticated.
Future research will likely focus on the development of more efficient, selective, and sustainable methods for the synthesis of these important compounds. Furthermore, a greater emphasis on understanding and mitigating the potential environmental impact of halogenated pharmaceuticals will be crucial for ensuring the long-term viability of this important class of molecules. By embracing a holistic approach that integrates innovative synthesis, rational design, and environmental stewardship, the field of halogenated heterocyclic chemistry is poised to deliver the next generation of life-saving medicines.
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Introduction: The Privileged Status of Furan in Modern Chemistry
An In-Depth Technical Guide to the Electrophilic Substitution of Furan
Furan, a five-membered aromatic heterocycle, represents a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from the inclusion of an oxygen atom within the aromatic π-system, render it significantly more reactive than benzene towards electrophiles.[1][2][3] This heightened reactivity, however, is a double-edged sword, often accompanied by a propensity for acid-catalyzed polymerization and ring-opening side reactions.[4] A comprehensive understanding of the principles governing electrophilic aromatic substitution (EAS) in furans is therefore not merely academic; it is a prerequisite for the rational design and efficient synthesis of novel therapeutics and functional materials.
This guide provides an in-depth exploration of the core mechanistic principles, regiochemical outcomes, and practical laboratory protocols for the most critical electrophilic substitution reactions of the furan ring. We will move beyond simple procedural descriptions to dissect the causality behind experimental choices, offering field-proven insights to navigate the challenges associated with this sensitive yet synthetically valuable heterocycle.
Part 1: Core Principles of Reactivity and Regioselectivity
The Mechanism: An Addition-Elimination Pathway
The electrophilic substitution of furan proceeds through a classical two-step addition-elimination mechanism, analogous to that of benzene. The process begins with the attack of the π-electron-rich furan ring on an electrophile (E⁺), forming a non-aromatic carbocation intermediate known as a sigma complex or arenium ion.[5][6] Aromaticity is subsequently restored through the elimination of a proton from the site of attack, typically facilitated by a weak base in the reaction medium.
Figure 1: General mechanism for electrophilic substitution at the C2 position of furan.
Enhanced Reactivity: Why Furan Surpasses Benzene
Furan is dramatically more reactive towards electrophiles than benzene, with reaction rates reported to be as much as 6 x 10¹¹ times faster.[2] This profound difference is rooted in two key factors:
-
Electron-Donating Heteroatom: The oxygen atom in furan donates one of its lone pairs to the π-system, creating a six-electron aromatic ring distributed over five atoms. This increases the electron density of the ring carbons, making furan a more potent nucleophile compared to benzene.[1][3]
-
Lower Aromatic Stabilization Energy: Furan has a significantly lower resonance energy (18 kcal/mol) compared to benzene (36 kcal/mol).[2][7] In the rate-determining first step of EAS, the aromatic system is disrupted. Since furan has less aromatic stability to lose, the activation energy for forming the sigma complex is lower, leading to a much faster reaction rate.[7]
The established order of reactivity for five-membered heterocycles is Pyrrole > Furan > Thiophene > Benzene.[7][8] Pyrrole's superior reactivity over furan is attributed to the lower electronegativity of nitrogen, which allows it to better stabilize the positive charge in the transition state.[3][8]
Regioselectivity: The Decisive Preference for C2 Substitution
Electrophilic attack on an unsubstituted furan ring occurs almost exclusively at the C2 (or α) position.[1][3] This pronounced regioselectivity is a direct consequence of the relative stabilities of the possible sigma complex intermediates.
-
Attack at C2: The positive charge in the resulting sigma complex is delocalized over three atoms, including the oxygen, leading to three significant resonance structures. The ability of the oxygen to directly participate in stabilizing the positive charge is a major contributing factor.[2][9][10]
-
Attack at C3: The intermediate formed from attack at the C3 (or β) position is less stable, as the positive charge is only delocalized over two carbon atoms. The oxygen atom cannot directly stabilize the positive charge through resonance without disrupting the π-system further.[2][11]
Because the transition state leading to the C2-substituted intermediate is of lower energy, this pathway is kinetically favored.[3][10]
Figure 2: Rationale for C2 regioselectivity based on sigma complex stability.
Part 2: Key Electrophilic Substitution Reactions & Protocols
Due to its high reactivity and acid sensitivity, reactions on the furan ring necessitate the use of mild and often specialized reagents and conditions to prevent polymerization and degradation.[4][12]
Nitration
Direct nitration with strong mineral acids (e.g., HNO₃/H₂SO₄) is not feasible as it leads to oxidative decomposition of the furan ring.[13] The reagent of choice is acetyl nitrate (CH₃COONO₂), a milder nitrating agent prepared in situ from nitric acid and acetic anhydride.[8][12][13][14]
Causality: Acetyl nitrate provides a controlled source of the nitronium ion (NO₂⁺) electrophile under non-acidic conditions, preventing the protonation and subsequent polymerization of the furan ring.[13] The reaction often proceeds through an addition intermediate, which requires subsequent treatment with a base like pyridine to eliminate acetic acid and restore aromaticity, yielding 2-nitrofuran.[15][16]
Experimental Protocol: Nitration of Furan with Acetyl Nitrate [8]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, mechanical stirrer, and a low-temperature thermometer under an inert atmosphere (N₂), cool acetic anhydride to -10 °C.
-
Slowly add concentrated nitric acid dropwise to the stirred acetic anhydride, ensuring the temperature is strictly maintained below -10 °C. Stir for an additional 15 minutes at this temperature to ensure complete formation of acetyl nitrate.
-
Reaction: In a separate flask, prepare a solution of furan in acetic anhydride and cool it to -5 °C.
-
Add the freshly prepared, cold acetyl nitrate solution dropwise to the furan solution. The temperature must be kept below 0 °C throughout the addition.
-
Work-up: After the addition is complete, stir the mixture for 30 minutes. Carefully pour the reaction mixture into a beaker containing an ice-water slurry.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting 2-nitrofuran by vacuum distillation or column chromatography.
Halogenation
Furan reacts vigorously with halogens like bromine and chlorine at room temperature, often leading to polyhalogenation and decomposition.[12][14] Controlled monohalogenation at the C2 position requires mild conditions, such as low temperatures and the use of less reactive halogen sources or specific solvent systems.[17]
Causality: Using a solvent like dioxane or DMF at low temperatures (-5 °C) moderates the reactivity of the halogen, favoring the formation of 2-bromofuran or 2-chlorofuran.[12] In the presence of nucleophilic solvents, an addition product can form, which may require heating or treatment with a base to rearomatize.[17]
Experimental Protocol: Bromination of Furan [12]
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve furan in anhydrous dioxane.
-
Cooling: Cool the solution to -5 °C using an ice-salt bath.
-
Reagent Addition: Slowly add a solution of bromine in dioxane dropwise to the stirred furan solution. Monitor the reaction by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude 2-bromofuran by vacuum distillation.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of furan is a powerful method for forming C-C bonds, crucial for elaborating the furan core. However, it is notoriously challenging due to furan's extreme sensitivity to strong Lewis acids like AlCl₃, which invariably cause polymerization.[4][18]
Causality & Troubleshooting: The key to successful acylation is the use of milder Lewis acids (e.g., BF₃·OEt₂, SnCl₄, ZnCl₂) in catalytic amounts, or the use of heterogeneous catalysts like zeolites.[4][12][19] Performing the reaction at low temperatures is critical to suppress the rate of polymerization.[4] Anhydrous conditions are mandatory, as water can facilitate acid-catalyzed ring opening to form 1,4-dicarbonyl compounds.[4]
Experimental Protocol: Acylation with Acetic Anhydride and BF₃·OEt₂ [4]
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add furan and anhydrous diethyl ether.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add acetic anhydride to the stirred solution.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Work-up: Upon completion, carefully quench the reaction by adding ice-cold water. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the resulting 2-acetylfuran by vacuum distillation.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the most reliable and widely used method for introducing a formyl (-CHO) group at the C2 position of furan.[20][21] The reaction utilizes the Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a substituted amide (typically DMF) and phosphorus oxychloride (POCl₃).[22][23]
Causality: The Vilsmeier reagent is a sufficiently mild electrophile that it reacts efficiently with the electron-rich furan ring without causing polymerization. The reaction proceeds via electrophilic attack, followed by hydrolysis of the resulting iminium intermediate during aqueous work-up to yield the aldehyde.[20][22]
Figure 3: Experimental workflow for the Vilsmeier-Haack formylation of furan.
Experimental Protocol: Vilsmeier-Haack Formylation of Furan [22][24]
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked flask under N₂, cool anhydrous DMF to 0 °C. Slowly add phosphorus oxychloride (POCl₃) dropwise, keeping the temperature below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Formylation: Add furan dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice. Neutralize by slowly adding a saturated aqueous solution of sodium acetate until the pH is ~7.
-
Stir vigorously for 1 hour to ensure complete hydrolysis.
-
Isolation: Extract the product with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure.
-
Purification: Purify the furan-2-carbaldehyde product by vacuum distillation.
Part 3: Data Summary and Applications
Comparative Reaction Conditions
The choice of reagents and conditions is paramount for achieving high yields and selectivity in furan chemistry.
| Reaction | Electrophile Source | Catalyst/Solvent | Typical Temp. | Key Considerations |
| Nitration | HNO₃ + Acetic Anhydride | Acetic Anhydride | < 0 °C | Prevents oxidation; requires basic work-up.[13][15] |
| Bromination | Br₂ | Dioxane | -5 °C | Low temperature prevents polyhalogenation.[12] |
| Sulfonation | SO₃ | Pyridine | Room Temp. | Pyridine-SO₃ complex avoids strong acid.[12][14] |
| Acylation | Acetic Anhydride | BF₃·OEt₂ (catalytic) | 0 °C | Mild Lewis acid is crucial to prevent polymerization.[4] |
| Formylation | POCl₃ + DMF | DMF | 0 °C to 50 °C | Highly reliable and high-yielding method.[21][22] |
Applications in Drug Development
The furan motif is a privileged structure found in numerous FDA-approved drugs. The electrophilic substitution reactions described herein are fundamental to the synthesis of these molecules and their analogs.
-
Ranitidine: A well-known H₂ receptor antagonist formerly used to treat peptic ulcers, the synthesis of which involves the Mannich reaction, a related electrophilic substitution, on a furan ring.[14]
-
Furosemide: A potent loop diuretic, contains a furanmethylamino group, with the furan ring often introduced via reactions on furfural, a product of Vilsmeier-Haack chemistry.[14]
-
Nitrofurantoin: An antibiotic used for urinary tract infections, its synthesis is directly reliant on the nitration of a furan derivative.[14]
The ability to selectively functionalize the furan ring at the C2 position allows for the strategic installation of pharmacophores and linking groups, making these reactions indispensable tools for drug discovery and development professionals.
Conclusion
The electrophilic substitution of furan is a cornerstone of heterocyclic chemistry, providing a direct route to a vast array of functionalized intermediates for the pharmaceutical and materials industries. While the furan ring's high reactivity presents challenges, particularly its sensitivity to acid, these can be overcome through a rational choice of mild reagents and carefully controlled reaction conditions. By understanding the mechanistic principles that govern reactivity and regioselectivity, researchers can effectively harness the synthetic potential of this important scaffold. The protocols and insights provided in this guide serve as a validated foundation for the successful application of these critical transformations.
References
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halogenation of furan . Organic Chemistry Portal. Available at: [Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene - Pearson . Pearson Education. Available at: [Link]
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Synthesis, Reactions and Medicinal Uses of Furan . Pharmaguideline. Available at: [Link]
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Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX . Slideshare. Available at: [Link]
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Scully, J. F., & Brown, E. V. (1953). THE SULFONATION OF FURAN AND FURAN HOMOLOGS. PREPARATION OF FURANSULFONAMIDES . Journal of Organic Chemistry. Available at: [Link]
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Why does the nitration of furan require HNO3 and acetic anhydride? . Quora. Available at: [Link]
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Furan nitration . Organic Chemistry Portal. Available at: [Link]
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Sulfonation, formylation, Mannich and acetylation of furan . Organic Chemistry Portal. Available at: [Link]
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Electrophilic Substitution - Friedel-Crafts Acylation of Furan . University of Calgary. Available at: [Link]
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Furan undergoes electrophilic aromatic substitution more readily than benzene . Pearson Education. Available at: [Link]
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Why does the electrophilic substitution of furan happen at 2 and 5 positions? . Quora. Available at: [Link]
- Process of nitrating furan derivatives. Google Patents.
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Alharbi, K. H. (2025). Sustainable Friedel-Crafts Acylation of Furan Using Nanocrystalline ZSM-5: A Green Catalytic Approach . SSRN. Available at: [Link]
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Ch12 : EArS of heteroaromatics . University of Calgary. Available at: [Link]
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Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? . Quora. Available at: [Link]
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Cativiela, C., et al. (1995). Direct nitration of five membered heterocycles . Semantic Scholar. Available at: [Link]
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Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling . ProQuest. Available at: [Link]
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Rothenberg, G., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2 . Ingenta Connect. Available at: [Link]
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Sasaki, T. (1954). Studies on Nitration of Furan Derivatives. Part I. On the Nitration of Furan-carboxylic Acid . Journal of the Pharmaceutical Society of Japan. Available at: [Link]
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Reactivity order of Pyrrole, Furan and Thiophene towards Electrophilic substitution . Chem Zipper. Available at: [Link]
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Difference between tendency of benzene and thiophene to undergo sulfonation . Chemistry Stack Exchange. Available at: [Link]
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Smith, K. J., et al. (2021). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans . The Journal of Organic Chemistry. Available at: [Link]
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Furan acylation to renewable oleo-furansulfonate (OFS) surfactants . ResearchGate. Available at: [Link]
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Jones, C. D., et al. (2018). Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies . Organic & Biomolecular Chemistry. Available at: [Link]
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5 Electrophilic Substitution of Furan . YouTube. Available at: [Link]
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Regioselectivity in electrophilic aromatic substitution of benzofuran and indole . Chemistry Stack Exchange. Available at: [Link]
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Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity . University of Leeds. Available at: [Link]
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An In-depth Technical Guide to the Stability and Degradation of Bromo-Chloro Heterocycles
Distribution: For Researchers, Scientists, and Drug Development Professionals.
Abstract
Bromo-chloro heterocycles represent a vital class of molecules in modern drug discovery, offering unique physicochemical properties that can enhance therapeutic efficacy. However, the presence of two distinct halogens on a heterocyclic scaffold introduces complex stability considerations that are paramount to address during pharmaceutical development. This in-depth technical guide provides a comprehensive exploration of the stability and degradation pathways of bromo-chloro heterocycles. Moving beyond a simplistic overview, this guide delves into the causal mechanisms governing their degradation under photolytic, thermal, hydrolytic, and oxidative stress. We present field-proven, self-validating experimental protocols for assessing stability in accordance with regulatory expectations. Furthermore, this guide offers insights into the selection of analytical methodologies for the identification of degradation products and outlines strategic approaches to enhance the stability of these promising pharmaceutical compounds.
Introduction: The Double-Edged Sword of Bromo-Chloro Substitution
Heterocyclic compounds form the backbone of a significant portion of marketed pharmaceuticals. The introduction of halogen substituents is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. Bromo-chloro heterocycles, in particular, offer a nuanced approach to molecular design, leveraging the distinct electronic and steric properties of both bromine and chlorine.
While these substitutions can impart desirable biological activity, they also introduce potential liabilities related to chemical stability. The carbon-bromine (C-Br) bond is generally weaker and more susceptible to cleavage than the carbon-chlorine (C-Cl) bond, suggesting a greater propensity for degradation pathways involving C-Br scission. Conversely, in reactions like nucleophilic aromatic substitution, chloro-substituted heterocycles can be more reactive than their bromo counterparts. Understanding this intricate interplay is critical for anticipating and mitigating stability issues that can impact a drug's shelf-life, safety, and efficacy.
This guide will provide a foundational understanding of the factors influencing the stability of bromo-chloro heterocycles and a practical framework for their experimental evaluation.
Core Principles of Stability and Degradation
The stability of a bromo-chloro heterocycle is not merely a function of its halogen substituents but is intrinsically linked to the nature of the heterocyclic ring itself.
The Influence of the Heterocyclic Core
The type of heterocycle, its degree of aromaticity, and the position of the heteroatoms profoundly impact the molecule's electronic distribution and, consequently, its stability. For instance, electron-deficient rings, such as pyridine, are activated towards nucleophilic attack, which can be a key step in certain degradation pathways. The position of the halogen substituents relative to the heteroatoms will also dictate their reactivity.
The Bromo vs. Chloro Dichotomy
The differing properties of bromine and chlorine are central to the stability profile of these molecules:
-
Bond Strength: The C-Br bond has a lower bond dissociation energy than the C-Cl bond, making it more susceptible to homolytic cleavage under photolytic or high-temperature conditions.
-
Electronegativity and Reactivity: Chlorine is more electronegative than bromine. This can influence the rate of nucleophilic aromatic substitution reactions, where chlorides are often better leaving groups. In contrast, in palladium-catalyzed cross-coupling reactions, the order of reactivity is typically I > Br > Cl, making the C-Br bond more reactive.
-
Steric Effects: The larger van der Waals radius of bromine compared to chlorine can introduce steric hindrance that may either stabilize a molecule by shielding a reactive site or destabilize it by inducing ring strain.
Major Degradation Pathways and Mechanisms
Forced degradation studies are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability. These studies expose the molecule to stress conditions more severe than accelerated stability testing to provoke degradation.
Photolytic Degradation
Photodegradation is a critical concern for light-sensitive molecules, particularly those with aromatic or heteroaromatic systems. The absorption of UV or visible light can excite the molecule to a higher energy state, leading to a variety of photochemical reactions.
Mechanism: The primary mechanism of photolytic degradation for halogenated aromatics is often homolytic cleavage of the carbon-halogen bond to generate a highly reactive aryl radical. Due to its lower bond energy, the C-Br bond is typically more susceptible to photocleavage than the C-Cl bond. This initial cleavage can be followed by a cascade of secondary reactions, including:
-
Hydrogen abstraction from the solvent or other molecules.
-
Reaction with molecular oxygen to form peroxy radicals and subsequent degradation products.
-
Dimerization or polymerization.
Causality in Experimental Design: Photostability testing, as outlined in the ICH Q1B guideline, is designed to simulate exposure to light conditions encountered during manufacturing, packaging, storage, and administration. The use of both cool white fluorescent and near-UV lamps ensures that degradation across a relevant portion of the electromagnetic spectrum is assessed. The goal is to determine if the molecule is photolabile and if protective packaging is required.
Thermal Degradation
Exposure to elevated temperatures can provide the energy necessary to overcome the activation barrier for various degradation reactions.
Mechanism: In the solid state, thermal degradation can lead to melting, decomposition, or polymorphic transformations. In solution, thermal stress can accelerate hydrolytic and oxidative degradation. At very high temperatures, pyrolytic reactions can occur, leading to fragmentation of the molecule. For bromo-chloro heterocycles, the weaker C-Br bond may be more susceptible to thermal cleavage than the C-Cl bond. The decomposition of brominated flame retardants, for example, often results in the release of hydrogen bromide and brominated hydrocarbons.
Causality in Experimental Design: Thermal stress testing is performed at temperatures significantly higher than accelerated stability conditions (e.g., 60-80°C) to ensure that any thermally labile aspects of the molecule are identified. The goal is to achieve a target degradation of 5-20%, which is sufficient to produce and identify potential degradants without forcing unrealistic reaction pathways that would not occur under normal storage conditions.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals, involving the reaction of the drug substance with water. The susceptibility to hydrolysis is highly dependent on the presence of hydrolyzable functional groups and the pH of the environment.
Mechanism: While the C-X bond on an aromatic ring is generally resistant to hydrolysis, the presence of activating groups or specific ring systems can increase susceptibility. The mechanism of hydrolysis can be complex, but for many heterocycles, it involves nucleophilic attack by water or hydroxide ions. The pH of the solution is a critical factor, as it can influence the ionization state of the heterocycle and the concentration of hydroxide ions, which are potent nucleophiles.
Causality in Experimental Design: Forced hydrolysis studies are conducted across a range of pH values (typically acidic, neutral, and basic) to evaluate the stability of the drug substance in different environments. The use of strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures ensures that any potential for acid- or base-catalyzed hydrolysis is uncovered. This information is crucial for formulation development, particularly for liquid dosage forms.
Oxidative Degradation
Oxidation is the second most common degradation pathway for pharmaceuticals and can be initiated by atmospheric oxygen, residual peroxides in excipients, or metal ions.
Mechanism: Oxidation of bromo-chloro heterocycles can occur through several mechanisms. Autoxidation, a free-radical chain reaction, is a common pathway. The reaction can be initiated by trace impurities like metal ions or peroxides. Electron-rich portions of the molecule are often susceptible to oxidation. The halogen substituents themselves are generally not directly oxidized but can influence the reactivity of the heterocyclic ring towards oxidative attack.
Causality in Experimental Design: Oxidative stress testing is typically performed using a solution of hydrogen peroxide (e.g., 3%). Hydrogen peroxide is a potent oxidizing agent that can simulate the oxidative stress a drug product might encounter from various sources. The concentration and duration of exposure are chosen to achieve the target degradation level, providing insight into the molecule's susceptibility to oxidation and guiding the potential need for antioxidants in the formulation.
Experimental Protocols for Stability Assessment
The following protocols are designed as self-validating systems for the comprehensive stability assessment of a novel bromo-chloro heterocyclic drug substance. The objective is to achieve approximately 5-20% degradation to ensure that relevant degradation products are formed and can be reliably detected.
Analytical Methodology: UPLC-MS/MS
A high-resolution stability-indicating method is crucial for separating the parent compound from its degradation products. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the technique of choice for this purpose, offering high peak capacity and sensitivity.
-
Instrumentation: Waters ACQUITY UPLC System with a PDA detector and SQD Mass Spectrometer.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting point would be a linear gradient from 95% A to 95% B over 10 minutes. This should be optimized to ensure separation of all degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at a relevant wavelength (determined from the UV spectrum of the parent compound) and MS scan (e.g., m/z 100-1000 in both positive and negative ion modes).
Forced Degradation Protocols
General Preparation: Prepare a stock solution of the bromo-chloro heterocycle at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water mixture). A control sample (unstressed) should be prepared and stored at 2-8 °C in the dark.
4.2.1. Acid and Base Hydrolysis
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of water.
-
Procedure: Incubate the solutions at 60 °C. Withdraw aliquots at appropriate time points (e.g., 2, 6, 24, 48 hours).
-
Sample Quenching: Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze the samples by UPLC-MS/MS. If degradation is too rapid or too slow, adjust the temperature or acid/base concentration accordingly.
4.2.2. Oxidative Degradation
-
Preparation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Procedure: Keep the solution at room temperature in the dark. Withdraw aliquots at appropriate time points.
-
Analysis: Analyze the samples directly by UPLC-MS/MS.
4.2.3. Thermal Degradation
-
Solid State: Place a thin layer of the solid drug substance in a vial and expose it to 80 °C in a controlled oven.
-
Solution State: Incubate a solution of the drug substance (in a suitable solvent) at 60 °C.
-
Procedure: Sample the solid at various time points and dissolve in the initial mobile phase for analysis. Sample the solution at various time points.
-
Analysis: Analyze by UPLC-MS/MS.
4.2.4. Photostability Testing (as per ICH Q1B)
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the drug substance as well.
-
Exposure: Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Control: A dark control sample, wrapped in aluminum foil, should be stored under the same conditions to separate thermal degradation from photolytic degradation.
-
Analysis: Analyze the samples by UPLC-MS/MS.
Data Presentation and Interpretation
All quantitative data from forced degradation studies should be summarized in a clear and concise table to facilitate comparison and analysis.
Table 1: Summary of Forced Degradation Results for a Hypothetical Bromo-Chloro Heterocycle
| Stress Condition | Duration | Parent Compound Remaining (%) | Major Degradation Products (m/z) | Observations |
| 0.1 N HCl, 60 °C | 24 h | 85.2 | [M-Br+H]⁺, [M-Cl+H]⁺ | Minor degradation, dehalogenation observed. |
| 0.1 N NaOH, 60 °C | 6 h | 78.9 | [M+O-H]⁺ | Significant degradation, likely ring modification. |
| 3% H₂O₂, RT | 12 h | 82.5 | [M+O]⁺, [M+2O]⁺ | Formation of N-oxides or hydroxylated species. |
| 80 °C (solid) | 48 h | 95.1 | Minor impurities detected | Thermally stable in the solid state. |
| Photolytic (ICH Q1B) | - | 65.7 | [M-Br+H]⁺, Dimer [2M-Br-H]⁺ | Significant photodegradation, C-Br cleavage is the primary pathway. |
Strategies for Stabilization
Based on the insights gained from forced degradation studies, several strategies can be employed to enhance the stability of bromo-chloro heterocycles in pharmaceutical formulations.
Formulation-Based Strategies
-
pH Control: For compounds susceptible to hydrolysis, formulating the drug product within a pH range of maximum stability is crucial. Buffering agents can be incorporated into liquid formulations to maintain the optimal pH.
-
Antioxidants: If the molecule is prone to oxidative degradation, the inclusion of antioxidants can be beneficial. Common antioxidants used in pharmaceuticals include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and ascorbic acid. The choice of antioxidant should be based on the degradation mechanism; for example, radical scavengers for autoxidation and reducing agents for peroxide-mediated oxidation.
-
Excipient Compatibility: It is essential to ensure that the chosen excipients are compatible with the drug substance. Some excipients may contain reactive impurities (e.g., peroxides in povidone) or can affect the microenvironmental pH, leading to degradation.
Packaging-Based Strategies
-
Light Protection: For photolabile compounds, protective packaging is mandatory. Options include amber glass vials, opaque containers, and blister packs with aluminum foil. Specialized labels that block specific wavelengths of light are also available.
-
Moisture and Oxygen Protection: To prevent hydrolytic and oxidative degradation, packaging materials with low water vapor and oxygen transmission rates are essential. Triple-laminated aluminum bags are often used for bulk drug substances, while cold-form blister packaging provides a high barrier for solid dosage forms.
Conclusion
The stability of bromo-chloro heterocycles is a multifaceted challenge that requires a deep understanding of the interplay between the heterocyclic core and the distinct properties of the halogen substituents. A systematic approach to stability testing, guided by the principles of forced degradation, is essential for identifying potential liabilities early in the drug development process. By elucidating degradation pathways and understanding the causal mechanisms, researchers can develop robust formulations and select appropriate packaging to ensure the delivery of a safe, stable, and efficacious drug product. The protocols and strategies outlined in this guide provide a comprehensive framework for navigating the complexities of bromo-chloro heterocycle stability, ultimately facilitating the successful translation of these promising molecules from the laboratory to the clinic.
References
- A Comparative Analysis of the Stability of Chloro vs. Bromo Analogs of 5-Methoxypyridin-2-amine. (n.d.). Benchchem.
- A Comparative Guide to the Reactivity of 2- Bromo-4-methylpyridine and 2-Chloro-4. (n.d.). Benchchem.
- ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Photolysis of CH3C(O)CH3 (248 nm, 266 nm), CH3C(O)C2H5 (248 nm) and CH3C(O)Br (248 nm): pressure dependent quantum yields of CH3 formation. (n.d.). Physical Chemistry Chemical Physics (RSC Publishing).
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). European Pharmaceutical Review.
- A Comparative Guide to the Reactivity of 2- Bromo- vs. 2-Chloro-Benzimidazoles in Cross-Coupling Reactions. (n.d.). Benchchem.
- Functional barrier: packaging for light-sensitive products. (2025, September 2). Eurovetrocap.
- Products of thermal decomposition of brominated polymer flame retardants. (n.d.). Chemical Engineering Transactions.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. (2022, March 2). Pharma Excipients.
- IL Group Introduces Light Protect Pack. (2025, July 15). Contract Pharma.
- Dulin, D. V., Drossman, H., & Mill, T. (1986). Products and quantum yields for photolysis of chloroaromatics in water. Environmental science & technology, 20(1), 72-77.
- How To Protect Light Sensitive Products. (n.d.). LFA Tablet Presses.
- IL Group unveils light protect pack for light-sensitive pharmaceuticals. (2025, July 22).
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023, October 31). Colorcon.
- Utilizing UPLC/MS for Conducting Forced Degradation Studies. (n.d.).
- Dichlorine–pyridine N-oxide halogen-bonded complexes. (n.d.). RSC Publishing.
- Kříž, Z., Damborský, J., & Prokop, Z. (2007). Second step of hydrolytic dehalogenation in haloalkane dehalogenase investigated by QM/MM methods.
- Antioxidant stabilizer system for pharmaceutical formul
The Biological Activity of Halogenated Furans: A Mechanistic and Methodological Guide
This guide provides an in-depth exploration of the biological activity of halogenated furans, a class of persistent and toxic environmental contaminants. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to assess their impact on biological systems.
Introduction: The Persistent Threat of Halogenated Furans
Halogenated furans, particularly polychlorinated dibenzofurans (PCDFs) and polybrominated dibenzofurans (PBDFs), are highly stable aromatic compounds.[1] They are not produced intentionally but are formed as unintentional byproducts of industrial processes such as waste incineration, chemical manufacturing, and the chlorine bleaching of paper pulp.[2][3][4][5] Due to their chemical stability and resistance to degradation, they persist in the environment, bioaccumulate in the food chain, and pose a significant risk to both ecosystem and human health.[3][6][7][8]
These compounds are often categorized as "dioxin-like compounds" (DLCs) because they elicit a similar spectrum of toxic effects.[6] The primary concern surrounding halogenated furans is their potential to cause a wide array of adverse health outcomes, including cancer, immune system impairment, and endocrine disruption.[2][6]
The Central Mechanism: Activation of the Aryl Hydrocarbon Receptor (AHR)
The vast majority of the toxic and biological effects of halogenated furans are mediated through a ligand-activated transcription factor known as the Aryl Hydrocarbon Receptor (AHR). The AHR pathway is a critical cellular sensing system that responds to a variety of environmental compounds.
The canonical signaling cascade proceeds as follows:
-
Ligand Binding: In its inactive state, the AHR resides in the cytoplasm, complexed with several chaperone proteins, including heat shock protein 90 (HSP90). A halogenated furan molecule enters the cell and binds to the AHR's ligand-binding pocket.
-
Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AHR, causing the dissociation of the chaperone proteins. This unmasks a nuclear localization signal, allowing the AHR-ligand complex to translocate into the nucleus.
-
Heterodimerization: Inside the nucleus, the AHR complex forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).
-
DNA Binding and Gene Transcription: This newly formed AHR-ARNT transcription factor binds to specific DNA sequences known as Dioxin Response Elements (DREs) located in the promoter regions of target genes.
-
Altered Gene Expression: Binding to DREs initiates the transcription of a battery of genes, most notably those encoding for xenobiotic-metabolizing enzymes like cytochrome P450 1A1 (CYP1A1). The persistent activation of this pathway disrupts normal cellular function, leading to downstream toxic effects such as developmental abnormalities, immunotoxicity, and carcinogenesis.[2]
Diagram: The Canonical AHR Signaling Pathway
Caption: Canonical signaling pathway of halogenated furan-mediated AHR activation.
Structure-Activity Relationships and the TEF Concept
The biological potency of a halogenated furan congener is critically dependent on its molecular structure—specifically, the number and position of the halogen atoms.
Key Determinants of Activity:
-
Lateral Substitution: The highest toxicity and strongest AHR binding affinity are associated with congeners that have halogen atoms at the lateral positions (2, 3, 7, and 8) of the dibenzofuran rings. This planar configuration is thought to fit optimally into the AHR ligand-binding pocket.
-
Halogen Type: Brominated furans (PBDFs) often exhibit biological and toxic effects similar, if not identical, to their chlorinated (PCDF) counterparts. Some mixed bromo/chloro congeners have been shown to have equivalent or even higher biological activity compared to their chlorinated analogues.
Toxic Equivalency Factors (TEFs)
To manage the risk posed by complex environmental mixtures of dioxin-like compounds, the scientific community uses the Toxic Equivalency Factor (TEF) concept.[8] This framework assigns a potency value to each congener relative to the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is given a TEF of 1. The total toxicity of a mixture, or its Toxic Equivalency (TEQ), is calculated by summing the product of the concentration of each congener and its respective TEF.
Table 1: WHO 2022 Toxic Equivalency Factors (TEFs) for Dioxin-like Polychlorinated Dibenzofurans (PCDFs)
| Congener | WHO 2005 TEF | WHO 2022 TEF |
| 2,3,7,8-TCDF | 0.1 | 0.06 |
| 1,2,3,7,8-PeCDF | 0.03 | 0.02 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.07 |
| 1,2,3,4,7,8-HxCDF | 0.1 | 0.05 |
| 1,2,3,6,7,8-HxCDF | 0.1 | 0.04 |
| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 |
| 2,3,4,6,7,8-HxCDF | 0.1 | 0.06 |
| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.002 |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.001 |
| OCDF | 0.0003 | 0.00002 |
Data sourced from the 2022 World Health Organization reevaluation. Note: TEF values for polybrominated dibenzofurans (PBDFs) are less established but are generally considered to be of similar potency to their chlorinated analogs.
Experimental Protocols for Assessing Biological Activity
A variety of validated in vitro and in vivo methods are employed to characterize the biological activity of halogenated furans.
In Vitro Protocol: AHR-Mediated Reporter Gene Assay
This cell-based assay is a rapid and sensitive method for screening compounds for AHR agonist activity. It utilizes a cell line, such as the H4IIE rat hepatoma line, that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of DREs.
Step-by-Step Methodology:
-
Cell Culture: H4IIE cells are cultured in 96-well plates until they reach optimal confluency.
-
Compound Exposure: The cells are treated with a dilution series of the test halogenated furan or a complex environmental extract. A TCDD standard curve is included for potency comparison.
-
Incubation: The plates are incubated for a set period (e.g., 24 hours) to allow for AHR activation, gene transcription, and reporter protein expression.
-
Cell Lysis: The culture medium is removed, and a lysis buffer is added to release the intracellular contents, including the luciferase enzyme.
-
Luminometry: A luciferin substrate is added to each well. The luciferase enzyme catalyzes a reaction that produces light.
-
Data Analysis: The light output (luminescence) is measured using a luminometer. The potency of the test compound is determined by comparing its dose-response curve to that of the TCDD standard, allowing for the calculation of a Relative Potency (REP) or TEQ value.
In Vivo Protocol: Rodent Chronic Toxicity/Carcinogenicity Study
Long-term animal bioassays are the gold standard for assessing the carcinogenic potential of chemical compounds, including halogenated furans. These studies are typically conducted following guidelines from regulatory bodies like the National Toxicology Program (NTP).
Step-by-Step Methodology:
-
Animal Model Selection: A rodent species, typically F344 rats or B6C3F1 mice, is selected.
-
Dose Selection and Administration: Animals are divided into several groups, including a control group and multiple dose groups receiving the test furan. The compound is typically administered via oral gavage over a two-year period.
-
In-Life Monitoring: Throughout the study, animals are monitored for clinical signs of toxicity, changes in body weight, and food consumption.
-
Terminal Necropsy: At the end of the study, all animals are euthanized. A complete gross necropsy is performed, and all organs are examined for lesions.
-
Histopathology: Tissues, particularly the liver, are collected, preserved, and processed for microscopic examination by a pathologist.
-
Data Analysis: The incidence and severity of tumors (e.g., hepatocellular adenomas, cholangiocarcinomas) and non-neoplastic lesions are statistically compared between the dosed and control groups to determine the carcinogenic potential of the compound.
Diagram: General Workflow for Toxicity Assessment
Caption: A generalized workflow for assessing the biological activity of halogenated furans.
Broader Implications and Future Directions
The study of halogenated furans carries significant implications for both environmental protection and drug development. A thorough understanding of their AHR-mediated toxicity is fundamental for conducting accurate human health risk assessments and establishing regulatory guidelines for these pervasive environmental contaminants. The persistence and bioaccumulative nature of these compounds necessitate continuous monitoring and remediation efforts to mitigate exposure.[1][3][6][7]
Furthermore, the AHR is no longer viewed solely as a mediator of toxicity. It is now recognized as a key regulator of immune responses and cellular homeostasis. This has led to the exploration of selective AHR modulators (SAhRMs) as potential therapeutic agents. The structure-activity relationships established from studying toxic ligands like halogenated furans provide a critical foundation for designing novel compounds that can selectively modulate AHR activity for therapeutic benefit without inducing a "dioxin-like" toxic profile.
References
- Van den Berg, M., et al. (1998). Toxic equivalency factors (TEFs) for PCBs, PCDDs, PCDFs for humans and wildlife. Environmental Health Perspectives, 106(12), 775–792.
- DeVito, M., et al. (2024). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. Regulatory Toxicology and Pharmacology, 146, 105525.
- U.S. National Toxicology Program. (n.d.). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. PubMed.
- Van den Berg, M., et al. (2013). Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds. Toxicological Sciences, 133(2), 197–208.
- McConnell, E. E. (1992). Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. Environmental Health Perspectives, 97, 7–15.
- Akortia, E., et al. (2023). Toxicological implications of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) in human and environmental matrices in developing countries. Environmental Sciences Europe, 35(1), 1-20.
- World Health Organization. (2024).
- DeVito, M. J., & Birnbaum, L. S. (1993). Environmental toxicology of polychlorinated dibenzo-p-dioxins and polychlorinated dibenzofurans. Environmental Health Perspectives, 100, 189–196.
- Pace Analytical. (2024). DIOXIN/FURAN AND DIOXIN-LIKE COMPOUNDS TOXIC EQUIVALENCY FACTORS (TEF).
- DeVito, M., et al. (2024). The 2022 WHO reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. Society of Toxicology 63rd Annual Meeting.
- Hilscherova, K., et al. (2000). Toxic Equivalency Factor Scale for Polychlorinated Dibenzofurans. Toxicological Sciences, 54(1), 61–69.
- Van den Berg, M., et al. (2024). The 2022 world health organization reevaluation of human and mammalian toxic equivalency factors for polychlorinated dioxins, dibenzofurans and biphenyls. VU Research Portal.
- Ryan, J. J., et al. (1991). Human body burden of polychlorinated dibenzofurans associated with toxicity based on the yusho and yucheng incidents. Chemosphere, 23(11-12), 1771–1785.
- Wu, W., et al. (2021). The aryl hydrocarbon receptor: a predominant mediator for the toxicity of emerging dioxin-like compounds. Environmental Science & Technology, 55(2), 747–766.
- Oesch-Bartlomowicz, B., & Oesch, F. (2007). Aryl hydrocarbon receptor activation by cAMP vs. dioxin: Divergent signaling pathways. Proceedings of the National Academy of Sciences, 104(16), 6549–6554.
- Brigden, K., & Labunska, I. (2009). Mixed halogenated dioxins and furans: a technical background document.
- U.S. Environmental Protection Agency. (1998).
- Al-Mulla, H., et al. (2022). Effects of Polychlorinated Dibenzo-p-dioxins, Polychlorinated Dibenzofurans, and Dioxin-like PCBs on Teeth and Bones in Animals and Humans. International Journal of Environmental Research and Public Health, 19(24), 17006.
- Safe, S., et al. (2018). Aryl Hydrocarbon Receptor (AhR) Ligands as Selective AhR Modulators: Genomic Studies. International Journal of Molecular Sciences, 19(11), 3624.
- Hestermann, E. V., et al. (2000). Interaction between halogenated aromatic compounds in the Ah receptor signal transduction pathway. Pharmacology & Toxicology, 86(1), 27–34.
- U.S. Environmental Protection Agency. (1998).
- Bang, S. C., et al. (2004). 5-Arylidene-2(5H)-furanone derivatives: synthesis and structure-activity relationship for cytotoxicity. Archives of Pharmacal Research, 27(5), 485–494.
- Xusheng. (2025).
- Australian Government Department of Climate Change, Energy, the Environment and Water. (2022).
- National Toxicology Program. (2005). Furan Acute Exposure Guideline Levels.
- Shmarakov, I., et al. (2017). Dioxin-mediated activation of aryl hydrocarbon receptor (AHR) induces...
- Jones, G., et al. (2015). Characterisation of chlorinated, brominated and mixed halogenated dioxins, furans and biphenyls as potent and as partial agonists of the Aryl hydrocarbon receptor.
- Torrent Laboratory. (n.d.). Everything You Need to Know About Dioxins and Furans.
- Ministry for the Environment. (2021). Dioxins, furans and PCBs.
- National Academies of Sciences, Engineering, and Medicine. (2006). Sources of Dioxins and Dioxin-like Compounds in the Environment. In Health Risks from Dioxin and Related Compounds: Evaluation of the EPA Reassessment.
- Wikipedia. (n.d.). Dioxins and dioxin-like compounds.
- National Toxicology Program. (1993). Toxicology and Carcinogenesis Studies of Furan (CAS No. 110-00-9) in F344/N Rats and B6C3Fl Mice (Gavage Studies). NTP Technical Report No. 402.
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- Eurofins. (n.d.). Dioxins and Furans.
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- Fernandes, A., et al. (2011). Mixed halogenated dioxins/furans (PXDD/Fs) and biphenyls (PXBs) in food: occurrence and toxic equivalent exposure using specific relative potencies. Food Additives & Contaminants: Part A, 28(9), 1236–1246.
- Fernandes, A., et al. (2011). Mixed halogenated dioxins/furans (PXDD/Fs) and biphenyls (PXBs) in food: Occurrence and toxic equivalent exposure using specific relative potencies.
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Methodological & Application
Application Note: Strategic Utilization of 4-Bromo-5-chlorofuran-2-carboxylic Acid in Organic Synthesis
Executive Summary
4-Bromo-5-chlorofuran-2-carboxylic acid is a high-value heterocyclic building block characterized by its orthogonal reactivity profile . Unlike simple furans, this trisubstituted scaffold possesses three distinct functional handles—a carboxylic acid at C2, a bromine at C4, and a chlorine at C5—that can be sequentially engaged to construct complex molecular architectures.
This guide details the specific protocols for exploiting these handles in a logical order, enabling the synthesis of polysubstituted furan cores common in kinase inhibitors, antimicrobial agents, and HCV therapeutics.
Core Advantages
-
Orthogonality: The reactivity difference between C4-Br and C5-Cl allows for stepwise cross-coupling without the need for protecting groups.
-
Electronic Tuning: The electron-withdrawing carboxyl group at C2 activates the ring for metal-halogen exchange while stabilizing the system against oxidative degradation.
-
Scaffold Diversity: Enables the rapid generation of "SAR-rich" libraries by varying substituents at three vectors (C2, C4, C5).
Reactivity Profile & Strategic Logic
The successful utilization of this compound relies on adhering to the hierarchy of reactivity. The bond dissociation energy (BDE) differences between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) dictate the order of operations.
The Reactivity Hierarchy
-
C2-Carboxylic Acid: Most reactive towards nucleophiles (via activation). Action: Amide/Ester formation. Recommendation: Perform first to anchor the molecule.
-
C4-Bromine: Highly reactive in Pd-catalyzed oxidative addition and Lithium-Halogen exchange. Action: Suzuki/Stille coupling or Lithiation. Selectivity: >95% over C5-Cl under mild conditions.
-
C5-Chlorine: Least reactive. Requires electron-rich ligands (e.g., Buchwald phosphines) or higher temperatures to activate. Action: Late-stage diversification.
Visualization: Regioselective Synthesis Map
Caption: Logical workflow for the sequential functionalization of the furan core, prioritizing bond strength differences.
Experimental Protocols
Protocol 1: C2-Amidation (The Anchor Step)
Objective: Convert the carboxylic acid to an amide to modulate solubility and biological activity without affecting the halogens.
Rationale: Direct coupling using coupling reagents (HATU/EDC) is effective, but conversion to the acid chloride is more robust for electron-deficient furans and avoids potential side reactions with the halogens.
Materials:
-
4-Bromo-5-chlorofuran-2-carboxylic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 5.0 equiv) or Oxalyl chloride (1.2 equiv) + DMF (cat.)
-
Primary/Secondary Amine (1.1 equiv)
-
Triethylamine (Et₃N, 2.5 equiv)
-
Dichloromethane (DCM, anhydrous)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under N₂, suspend the starting acid in anhydrous DCM (0.2 M).
-
Add catalytic DMF (2-3 drops) followed by dropwise addition of Oxalyl Chloride at 0°C.
-
Allow to warm to room temperature (RT) and stir for 2 hours. Gas evolution (CO/CO₂) indicates reaction progress.
-
Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.
-
Coupling: Cool the amine/Et₃N solution in DCM to 0°C. Cannulate the acid chloride solution slowly into the amine mixture.
-
Stir at RT for 4 hours.
-
Workup: Quench with 1N HCl (to remove unreacted amine), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol 2: Regioselective C4-Arylation (Suzuki-Miyaura)
Objective: Install an aryl or heteroaryl group at C4 while leaving the C5-chlorine intact.
Rationale: The C4-Br bond undergoes oxidative addition with Palladium(0) significantly faster than the C5-Cl bond. Using a "mild" catalyst system prevents premature reaction at C5.
Materials:
-
C2-Amide/Ester intermediate (from Protocol 1) (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) - Note: Avoid electron-rich ligands like XPhos here to maintain selectivity.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the furan intermediate, boronic acid, and Pd(PPh₃)₄. Purge with Argon for 5 minutes.
-
Add degassed solvent (0.1 M) and aqueous base.
-
Reaction: Heat to 60–70°C . Critical: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C5-Cl bond.
-
Monitoring: Monitor by TLC/LCMS every hour. The bromide should be consumed within 2-6 hours.
-
Workup: Dilute with EtOAc, wash with water, and filter through a Celite pad to remove Pd residues.
-
Purification: Column chromatography.
Data Interpretation:
| Parameter | C4-Br Reactivity | C5-Cl Reactivity | Result |
|---|---|---|---|
| Temp < 70°C | High | Negligible | Exclusive C4 Product |
| Temp > 100°C | Very High | Moderate | Mixture of C4/C5 & Bis-coupled |
Protocol 3: Late-Stage C5-Diversification
Objective: Functionalize the remaining C5-chlorine.
Rationale: The C5-Cl bond is sterically hindered and electronically deactivated compared to the bromide. To force this reaction, we employ a "hot" catalyst system utilizing bulky, electron-rich phosphine ligands that facilitate oxidative addition into aryl chlorides.
Materials:
-
C4-Arylated intermediate (from Protocol 2) (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) + Ligand: XPhos or SPhos (4 mol%)
-
Base: K₃PO₄ (anhydrous, 3.0 equiv)
-
Solvent: Toluene/Water (10:1) or n-Butanol
Step-by-Step Procedure:
-
Setup: Combine intermediate, boronic acid, Pd source, ligand, and base in a sealed tube.
-
Reaction: Heat to 100–110°C (reflux) for 12–18 hours.
-
Note: If the reaction is sluggish, switching to a Buchwald G3 precatalyst (e.g., XPhos Pd G3) often improves yields.
-
Workup: Standard aqueous workup and purification.
Case Studies & Applications
Kinase Inhibitor Scaffolds
The 2,4,5-trisubstituted furan core mimics the geometry of tri-substituted benzenes found in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Workflow:
-
C2: Amide linked to a solubilizing morpholine or piperazine tail.
-
C4: Aryl group (phenyl/pyridine) engaging the hydrophobic pocket.
-
C5: Small alkyl or halogen group to induce twist and improve selectivity.
-
HCV NS5B Polymerase Inhibitors
Furan-2-carboxylic acid derivatives have been explored as non-nucleoside inhibitors. The C5-Cl position is often substituted with bulky bicyclic systems to occupy the "thumb" domain of the polymerase.
Antimicrobial Agents
Muramyl ligase (Mur) inhibitors, essential for bacterial cell wall synthesis, often feature furan rings. The sequential substitution allows for the fine-tuning of lipophilicity (logP) required to penetrate the bacterial cell wall.
Safety & Handling
-
Sensitization: Halogenated furans are potent skin and respiratory sensitizers. All weighing should be done in a fume hood.
-
Lachrymators: Acid chlorides derived from this compound can be lachrymatory.
-
Waste: Palladium waste must be segregated. Aqueous waste containing boronic acids should be treated as hazardous.
References
-
General Reactivity of Halogenated Furans
- Bach, T., & Krüger, L. (2006). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles.European Journal of Organic Chemistry.
-
Suzuki Coupling Protocols
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457-2483.
-
Buchwald-Hartwig Conditions (for C5-Cl activation)
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.Chemical Science, 2(1), 27-50.
-
Furan Scaffolds in Medicinal Chemistry
- Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.Current Opinion in Drug Discovery & Development.
-
Synthesis of 4,5-dibromofuran-2-carboxylic acid (Analogous Precursor)
- Li, X., et al. (2011). Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)
Application Notes and Protocols for the Esterification of 4-bromo-5-chlorofuran-2-carboxylic acid
Introduction: The Strategic Importance of Esterification in Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the derivatization of lead compounds is a cornerstone of optimizing pharmacokinetic and pharmacodynamic properties. 4-bromo-5-chlorofuran-2-carboxylic acid is a key heterocyclic building block, and its ester derivatives are of significant interest for the synthesis of novel therapeutic agents. The esterification of this molecule not only modifies its polarity, solubility, and cell permeability but also serves as a crucial step in the construction of more complex molecular architectures.
The presence of both bromine and chlorine atoms on the electron-deficient furan ring presents unique challenges and considerations for the synthetic chemist. The selection of an appropriate esterification method is paramount to ensure high yields, minimize side reactions, and preserve the integrity of the halogenated furan scaffold. This guide provides a detailed exploration of three robust esterification methodologies—Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—offering in-depth protocols, mechanistic insights, and practical guidance for their application to 4-bromo-5-chlorofuran-2-carboxylic acid.
Method 1: Fischer-Speier Esterification - The Classic Acid-Catalyzed Approach
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] While it is one of the most fundamental esterification methods, its application to sensitive substrates like 4-bromo-5-chlorofuran-2-carboxylic acid requires careful control of reaction conditions to prevent potential degradation of the furan ring.
Causality of Experimental Choices
The choice of a strong acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. The use of a large excess of the alcohol (often as the solvent) serves to shift the reaction equilibrium towards the product side, maximizing the yield of the desired ester.[2] The reaction is typically performed under reflux to provide the necessary activation energy.
Experimental Protocol: Synthesis of Methyl 4-bromo-5-chlorofuran-2-carboxylate
Materials:
-
4-bromo-5-chlorofuran-2-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
To a solution of 4-bromo-5-chlorofuran-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/g of carboxylic acid), slowly add concentrated sulfuric acid (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-bromo-5-chlorofuran-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Workflow Diagram
Caption: Fischer-Speier Esterification Workflow.
Method 2: Steglich Esterification - A Mild Approach for Sensitive Substrates
For substrates that are sensitive to harsh acidic conditions, the Steglich esterification offers a mild and efficient alternative.[3] This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate ester formation at room temperature.[4]
Causality of Experimental Choices
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3] DMAP then acts as an acyl transfer agent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is readily attacked by the alcohol.[5] This catalytic cycle avoids the need for high temperatures and strong acids, making it ideal for the esterification of 4-bromo-5-chlorofuran-2-carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 4-bromo-5-chlorofuran-2-carboxylate
Materials:
-
4-bromo-5-chlorofuran-2-carboxylic acid
-
Ethanol (anhydrous)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (anhydrous)
-
0.5 N Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-5-chlorofuran-2-carboxylic acid (1.0 eq), anhydrous ethanol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash it with a small amount of cold dichloromethane.
-
Wash the filtrate sequentially with 0.5 N hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Steglich Esterification Workflow.
Method 3: Mitsunobu Reaction - Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction provides another exceptionally mild method for esterification, proceeding under neutral conditions and at low temperatures.[6] It is particularly useful when dealing with sensitive substrates or when an inversion of stereochemistry at a chiral alcohol center is desired. For the esterification of 4-bromo-5-chlorofuran-2-carboxylic acid with a primary alcohol, it offers a reliable alternative to the Steglich reaction.
Causality of Experimental Choices
The reaction is driven by the formation of a stable triphenylphosphine oxide byproduct.[7] A combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) activates the alcohol, making it susceptible to nucleophilic attack by the carboxylate.[6] The reaction is known for its high yields and broad substrate scope.
Experimental Protocol: Synthesis of Isopropyl 4-bromo-5-chlorofuran-2-carboxylate
Materials:
-
4-bromo-5-chlorofuran-2-carboxylic acid
-
Isopropanol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 4-bromo-5-chlorofuran-2-carboxylic acid (1.0 eq), isopropanol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Take up the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel.
Workflow Diagram
Caption: Mitsunobu Reaction Workflow.
Comparative Summary of Esterification Methods
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic, Reflux | Mild, Room Temperature | Neutral, 0 °C to Room Temperature |
| Catalyst/Reagents | Strong acid (e.g., H₂SO₄) | DCC, DMAP | PPh₃, DIAD/DEAD |
| Advantages | Inexpensive reagents, simple procedure | Mild conditions, suitable for sensitive substrates | Very mild conditions, broad scope, stereochemical inversion |
| Disadvantages | Harsh conditions, potential for side reactions | Stoichiometric byproduct (DCU), DCC is an allergen | Stoichiometric byproducts (PPh₃=O, hydrazine derivative), expensive reagents |
| Ideal For | Simple, robust substrates | Acid- or heat-sensitive substrates | Sensitive substrates, chiral alcohols |
Characterization of Ester Products
The successful synthesis of the target esters can be confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the furan ring protons, typically in the aromatic region (δ 6.5-7.5 ppm). The protons of the ester alkyl group will also be present, with their chemical shifts and coupling patterns confirming the structure (e.g., a singlet for a methyl ester, a quartet and a triplet for an ethyl ester).
-
¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the ester carbonyl carbon at approximately δ 160-170 ppm. Signals for the furan ring carbons and the ester alkyl group carbons will also be observed.
Infrared (IR) Spectroscopy
The IR spectrum will provide clear evidence of the ester functionality. A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester will be observed in the region of 1715-1750 cm⁻¹.[8] The C-O stretching vibrations will appear as two bands in the 1000-1300 cm⁻¹ region.[9]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized ester. Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. For a compound with one bromine and one chlorine atom, there will be three main peaks in the molecular ion cluster (M, M+2, M+4) with a relative intensity ratio of approximately 3:4:1, arising from the natural abundances of the ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes.
Conclusion
The esterification of 4-bromo-5-chlorofuran-2-carboxylic acid is a critical transformation for the development of novel compounds in medicinal chemistry and materials science. The choice of esterification method should be guided by the stability of the substrate and the desired reaction conditions. The Fischer-Speier method offers a cost-effective route for robust substrates, while the Steglich and Mitsunobu reactions provide mild and versatile alternatives for more sensitive and complex applications. The detailed protocols and comparative analysis presented in this guide are intended to empower researchers to select and implement the most appropriate strategy for their synthetic goals.
References
-
Ethyl 5-chlorobenzofuran-2-carboxylate | C11H9ClO3 | CID 2799299 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
IR spectra. (n.d.). In LibreTexts. Retrieved February 15, 2026, from [Link]
-
Steglich Esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. (2023, September 7). EAS Publisher. Retrieved February 15, 2026, from [Link]
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC. (2023, December 9). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. (n.d.). Beilstein Journals. Retrieved February 15, 2026, from [Link]
-
CSD Solution #13. (n.d.). University of Calgary. Retrieved February 15, 2026, from [Link]
-
Methyl 5-bromofuran-2-carboxylate - Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved February 15, 2026, from [Link]
-
Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction. (2019, August 26). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Halogenation effects in intramolecular furan Diels-Alder reactions: Broad scope synthetic and computational studies - ResearchGate. (2025, August 6). ResearchGate. Retrieved February 15, 2026, from [Link]
-
Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 15, 2026, from [Link]
-
Methyl 5-bromofuran-2-carboxylate | C6H5BrO3 | CID 599633 - PubChem. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]
-
Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry - YouTube. (2023, December 23). YouTube. Retrieved February 15, 2026, from [Link]
-
2-Furancarboxylic acid, ethyl ester - the NIST WebBook. (n.d.). NIST. Retrieved February 15, 2026, from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 15, 2026, from [Link]
-
New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. (2025, August 10). ResearchGate. Retrieved February 15, 2026, from [Link]
-
ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved February 15, 2026, from [Link]
-
methyl 5-bromofuran-2-carboxylate - ChemBK. (2024, April 9). ChemBK. Retrieved February 15, 2026, from [Link]
-
METHYL 5-BROMOFURAN-2-CARBOXYLATE | CAS 2527-99-3 - Matrix Fine Chemicals. (n.d.). Matrix Fine Chemicals. Retrieved February 15, 2026, from [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
N'-(5-bromofuran-2- carbonyl)isonicotinohydrazide - Preprints.org. (2023, July 3). Preprints.org. Retrieved February 15, 2026, from [Link]
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- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5-Chlorofuran-2-carboxylic acid | 618-30-4 [chemicalbook.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. users.wfu.edu [users.wfu.edu]
- 9. CSD Solution #13 [chem.ucalgary.ca]
Application Note: Precision Synthesis of Amides from 4-Bromo-5-chlorofuran-2-carboxylic Acid
Executive Summary & Strategic Context
The synthesis of amides from 4-bromo-5-chlorofuran-2-carboxylic acid represents a critical transformation in the development of LFA-1 antagonists (analogous to Lifitegrast), Hepatitis C NS5B inhibitors, and anti-inflammatory agents.[1]
This substrate presents a unique dichotomy in reactivity:
-
Electronic Deactivation: The halogen atoms (Br at C4, Cl at C5) exert a strong inductive effect (
), significantly increasing the acidity of the carboxylic acid ( approx.[1] 2.5–3.0 vs. 3.16 for 2-furoic acid).[1] This renders the carboxylate oxygen less nucleophilic, making initial activation slower with standard carbodiimides.[1] -
Ring Stability vs. Sensitivity: While the halogens stabilize the furan ring against oxidative opening compared to unsubstituted furans, the system remains sensitive to strong mineral acids and elevated temperatures, which can trigger polymerization or decarboxylation.
This guide details three validated protocols designed to navigate these electronic and steric constraints, ensuring high yields and minimal byproduct formation.
Decision Matrix: Selecting the Right Protocol
| Constraint / Goal | Recommended Protocol | Primary Reagent | Mechanism |
| High-Throughput / Library | Protocol A | HATU / DIPEA | Uronium active ester (fast, high conversion) |
| Scale-Up (>10g) / Cost | Protocol B | Oxalyl Chloride / Cat.[1] DMF | Acid Chloride (atom economical, no chromatography) |
| Non-Nucleophilic Amines | Protocol C | T3P (Propylphosphonic anhydride) | Mixed Anhydride (low epimerization, drives equilibrium) |
Mechanistic Pathways & Workflow
The following diagram illustrates the divergent activation pathways and the critical decision points for this specific substrate.
Figure 1: Strategic activation pathways for halogenated furan carboxylic acids.
Detailed Experimental Protocols
Protocol A: HATU-Mediated Coupling (The "Gold Standard" for Libraries)
Best for: Small scale (10mg – 1g), valuable amines, and parallel synthesis.[1] Rationale: The electron-deficient nature of the furan acid requires a highly reactive coupling agent. HATU generates a stable but reactive O-7-azabenzotriazole active ester that reacts rapidly with amines, minimizing exposure to basic conditions which can degrade the furan.[1]
Reagents:
-
Substrate: 4-bromo-5-chlorofuran-2-carboxylic acid (1.0 eq)[1]
-
HATU: 1.2 eq
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
-
Dissolution: In a dry vial, dissolve the furan acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq).
-
Observation: The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT) to ensure formation of the active ester.
-
-
Coupling: Add the amine (1.1 eq). If the amine is a hydrochloride salt, add an extra 1.0 eq of DIPEA.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass is usually M+H).[1]
-
Work-up: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with:
-
10% Citric Acid (removes excess DIPEA/amine).
-
Sat.
(removes unreacted acid and HOBt byproducts). -
Brine.[3]
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Acid Chloride Method via Oxalyl Chloride (Scale-Up)
Best for: Multi-gram synthesis, cost reduction, and avoiding difficult removal of urea byproducts.[1]
Rationale: Thionyl chloride (
Reagents:
-
Substrate: 1.0 eq
-
Reagent: Oxalyl Chloride (1.2 eq)[1]
-
Catalyst: DMF (2–3 drops, catalytic)[1]
-
Base (for step 2): Triethylamine (
) or Pyridine.[1][4]
Step-by-Step Procedure:
-
Suspension: Suspend the furan acid in anhydrous DCM (0.2 M) under Nitrogen/Argon. Cool to
. -
Chlorination: Add catalytic DMF (critical for Vilsmeier-Haack type activation). Dropwise add Oxalyl Chloride.
-
Note: Gas evolution (
, , ) will occur.[1] Ensure proper venting.
-
-
Activation: Allow to warm to RT and stir for 2 hours. The suspension should become a clear solution.
-
Evaporation (Critical): Concentrate the mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the residue in fresh anhydrous DCM.
-
Why? Excess oxalyl chloride will react with your amine to form oxamides (double coupling impurities).
-
-
Coupling: Add the amine (1.1 eq) and
(2.0 eq) in DCM at . -
Completion: Stir at RT for 1–2 hours. Standard aqueous workup.
Protocol C: T3P (Propylphosphonic Anhydride) Coupling
Best for: Weakly nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered systems.[1] Rationale: T3P has low toxicity and the byproducts are water-soluble. It acts as a potent dehydrating agent that drives the equilibrium toward the amide, even with deactivated anilines.
Reagents:
-
Substrate: 1.0 eq
-
Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)[1]
-
Base: Pyridine (3.0 eq) or N-Methylmorpholine (NMM)[1]
-
Solvent: EtOAc or 2-MeTHF[1]
Step-by-Step Procedure:
-
Combine: In a flask, mix the furan acid (1.0 eq), the amine (1.1 eq), and the base (3.0 eq) in EtOAc.
-
Addition: Add T3P solution dropwise at
. -
Reaction: Allow to warm to RT. If the amine is very unreactive, heat to
.[1]-
Safety: T3P is thermally stable, unlike many other coupling agents (e.g., BOP, which generates HMPA).[1]
-
-
Work-up: Wash directly with water,
, and Brine.[1] The phosphorus byproducts wash away, often leaving pure product without chromatography.[1]
Analytical Data & Troubleshooting
Expected Data Profile
-
1H NMR (DMSO-d6): The furan ring proton (H-3) typically appears as a singlet around
7.2 – 7.5 ppm.[1] The absence of the broad carboxylic acid singlet ( 12–14 ppm) and the appearance of the amide NH (doublet or singlet, 8–10 ppm) confirms coupling. -
Appearance: Product is typically an off-white to pale yellow solid. Dark brown/black indicates furan decomposition.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Black/Tar Reaction Mixture | Acid sensitivity or Exotherm | Use Protocol B at strictly |
| Low Yield (Protocol A) | Steric hindrance or low nucleophilicity | Switch to Protocol B (Acid Chloride is more reactive) or Protocol C (T3P drives equilibrium).[1] |
| "Double" Amine Product | Excess Oxalyl Chloride left | In Protocol B, ensure thorough evaporation of the acid chloride intermediate (co-evaporate with toluene) before adding amine. |
| Starting Material Remains | Deactivated Carboxylate | The halogens lower the pKa. Ensure enough base (DIPEA) is used to fully deprotonate the acid for HATU activation. |
Safety & Handling
-
Sensitization: Halogenated furans can be skin sensitizers. All operations must be performed in a fume hood with nitrile gloves.
-
Gas Evolution: Protocol B generates CO and HCl. Use a bubbling trap (NaOH) if scaling up >5g.
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Retrieved from
-
Due-Hansen, M. E., et al. (2016).[1][5] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[5][6] Organic & Biomolecular Chemistry, 14, 430-433.[1] Retrieved from [1][5]
-
Zeller, J. R., et al. (2014).[1][7] Method for preparation of N-benzofuranylcarbonyl-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinylcarbonyl-3-(methylsulfonyl)-L-phenylalanine as LFA-1 inhibitor.[1][7] WO Patent 2014018748.[7] (Context for Lifitegrast-type intermediates). Retrieved from
-
Dunetz, J. R., et al. (2016).[1][5] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews, 116(19), 11767–11884.[1] (Validation of T3P and Acid Chloride methods).
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Using any necessary reagents, show how you would accomplish the f... | Study Prep in Pearson+ [pearson.com]
- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lifitegrast synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for 4-bromo-5-chlorofuran-2-carboxylic acid in Medicinal Chemistry
Introduction
The furan-2-carboxylic acid scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar geometry and the presence of a hydrogen bond-accepting oxygen atom make it an ideal starting point for the design of ligands that can interact with a variety of biological targets. The carboxylic acid moiety, in particular, is a key functional group in the pharmacophore of over 450 marketed drugs, often engaging in crucial charge-charge interactions with protein targets.[3] This application note explores the potential of a unique derivative, 4-bromo-5-chlorofuran-2-carboxylic acid , as a versatile building block for the discovery of novel therapeutics. The strategic placement of two different halogen atoms on the furan ring presents an opportunity to harness their distinct electronic and steric properties to enhance potency, selectivity, and pharmacokinetic profiles.
This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the rationale for using 4-bromo-5-chlorofuran-2-carboxylic acid, hypothesized applications, and detailed protocols for its derivatization and subsequent screening.
The Strategic Advantage of Dihalogenation in Drug Design
The introduction of halogen atoms into a drug candidate's structure is a widely employed strategy in medicinal chemistry to modulate its properties. The presence of both bromine and chlorine on the furan scaffold of the title compound offers a unique combination of benefits.
The "Magic Chloro" Effect
The substitution of a hydrogen atom with chlorine can lead to dramatic improvements in biological activity, an observation sometimes referred to as the "magic chloro" effect.[4][5] Chlorine's moderate electronegativity and size can profoundly influence a molecule's conformation and electronic distribution. This can lead to enhanced binding affinity for the target protein, improved metabolic stability by blocking sites of oxidation, and favorable alterations to pharmacokinetic parameters such as half-life and in vivo exposure.[4][6][7][8]
The Power of Bromination
Bromine, being larger and more polarizable than chlorine, offers its own set of advantages. It is known to increase therapeutic activity and favorably influence a drug's metabolism and duration of action.[9][10][11][12] A key feature of bromine in drug design is its ability to form "halogen bonds," which are non-covalent interactions between the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic partner on the target protein.[9][10] These interactions can significantly contribute to the binding affinity and selectivity of a ligand.[9]
The combination of bromine and chlorine in 4-bromo-5-chlorofuran-2-carboxylic acid provides a rich chemical space for exploration. The distinct electronic properties and potential for varied interactions of these two halogens can be exploited to fine-tune the activity and properties of drug candidates derived from this scaffold.
Hypothesized Medicinal Chemistry Applications
Based on the known biological activities of related furan derivatives, 4-bromo-5-chlorofuran-2-carboxylic acid is a promising starting point for several therapeutic areas.
Application 1: Development of Novel Anticancer Agents
Scientific Rationale: The furan nucleus is a common feature in compounds with potent anticancer activity.[13][14][15][16] Furan derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways.[13][14] For instance, furan- and furopyrimidine-based derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[17] Additionally, furan carboxylate derivatives have been discovered as inhibitors of ATP-citrate lyase (ACL), an enzyme upregulated in many cancers.[18] The electron-withdrawing nature of the bromo and chloro substituents on the furan ring can enhance the potency of such inhibitors.
Proposed Research Workflow:
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Effect of “magic chlorine” in drug discovery: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- 13. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Liquid Chromatography (HPLC) Purification of 4-bromo-5-chlorofuran-2-carboxylic acid: A Detailed Protocol for Drug Discovery and Development
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the purification of 4-bromo-5-chlorofuran-2-carboxylic acid using preparative High-Performance Liquid Chromatography (HPLC). The methodology herein is tailored for researchers, medicinal chemists, and process development scientists requiring high-purity material (>98%) for downstream applications, including screening, lead optimization, and preclinical studies. We will delve into the rationale behind method development, from stationary phase selection to mobile phase optimization, ensuring a robust and reproducible purification strategy. This guide is structured to provide not only a step-by-step procedure but also the underlying scientific principles that govern the separation, empowering the user to adapt and troubleshoot the method effectively.
Introduction: The Scientific Rationale
4-bromo-5-chlorofuran-2-carboxylic acid is a halogenated heterocyclic compound of interest in medicinal chemistry due to the prevalence of such scaffolds in bioactive molecules. The purification of this intermediate is often challenging due to the presence of closely related impurities from the synthetic route, such as starting materials or regioisomers.
The core of this protocol is built upon reverse-phase HPLC, a powerful technique for purifying polar to moderately nonpolar compounds. The key principle is the partitioning of the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.
Causality Behind Key Decisions:
-
Reverse-Phase (C18) Selection: The furan core, substituted with halogens, provides sufficient hydrophobicity to retain on a C18 column. This choice offers excellent resolving power for compounds within this molecular weight and polarity range.
-
Acidified Mobile Phase: The molecule possesses a carboxylic acid moiety, which will have a specific acid dissociation constant (pKa). To ensure consistent retention times and sharp, symmetrical peak shapes, we must suppress the ionization of this group. By acidifying the mobile phase to a pH of ~2.5 (well below the estimated pKa of the carboxylic acid), we ensure the analyte is in its neutral, protonated form. This prevents peak tailing that arises from mixed ionic states.
-
UV-Visible Detection: The conjugated system of the furan ring and the carboxylic acid group acts as a chromophore, allowing for straightforward detection using a UV-Vis detector. A wavelength of 254 nm is chosen as a robust starting point, common for aromatic and conjugated systems.
Materials and Equipment
Reagents
-
Crude 4-bromo-5-chlorofuran-2-carboxylic acid sample
-
Acetonitrile (ACN), HPLC Grade or higher
-
Methanol (MeOH), HPLC Grade or higher
-
Water, HPLC Grade or Type I Ultrapure
-
Trifluoroacetic Acid (TFA), HPLC Grade, >99.5% purity
-
Dimethyl Sulfoxide (DMSO), HPLC Grade (for sample preparation)
Equipment & Consumables
-
Preparative HPLC system with a binary pump, autosampler (or manual injector), column oven, and UV-Vis detector.
-
Fraction collector
-
Reverse-Phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system for fraction analysis (optional but recommended)
-
Analytical C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size)
-
Syringe filters (0.22 µm PTFE)
-
Vials for autosampler and fraction collection
-
Rotary evaporator for solvent removal
Experimental Workflow: A Visual Guide
The overall process, from initial analysis to final pure compound, is outlined below. This workflow ensures a systematic approach to purification.
Caption: Workflow for HPLC purification of 4-bromo-5-chlorofuran-2-carboxylic acid.
Detailed Step-by-Step Protocol
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of Trifluoroacetic Acid (TFA). This creates a 0.1% TFA solution with a pH of approximately 2.1. Degas the solution for 15 minutes using sonication or vacuum filtration.
-
Mobile Phase B (Organic): To 999 mL of HPLC-grade Acetonitrile (ACN), add 1 mL of TFA. Degas the solution.
Scientist's Note: The use of TFA is critical. It acts as an ion-pairing agent and an acidifier, ensuring the carboxylic acid on our target molecule is fully protonated. This leads to sharper peaks and more reproducible retention times.
Sample Preparation
-
Prepare a stock solution of the crude 4-bromo-5-chlorofuran-2-carboxylic acid in DMSO at a concentration of 50 mg/mL.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial to remove any particulate matter that could damage the column or system.
Scientist's Note: DMSO is a strong, universal solvent suitable for many drug-like molecules. However, large injection volumes of DMSO can cause peak distortion. The method is optimized to handle this.
Analytical Scouting (Method Development)
Before committing the bulk of the material to preparative HPLC, a small-scale analytical run is essential to confirm the retention time and separation profile.
Table 1: Analytical HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Standard dimensions for fast, high-resolution scouting runs. |
| Mobile Phase A | 0.1% TFA in Water | Suppresses ionization of the analyte. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Gradient | 10% to 95% B over 15 min, hold 2 min, re-equilibrate | A broad gradient to ensure elution of all components and identify the target peak. |
| Column Temp | 30 °C | Ensures reproducible retention times by controlling viscosity. |
| Injection Volume | 5 µL | Small volume to avoid overloading the analytical column. |
| Detection | UV at 254 nm | Good general wavelength for aromatic/conjugated systems. |
Preparative HPLC Purification
Based on the analytical run, we will design the preparative method. The goal is to maximize throughput while maintaining resolution.
Table 2: Preparative HPLC Method Parameters
| Parameter | Value | Rationale |
| Column | C18, 250 x 21.2 mm, 5 µm | Larger diameter for higher loading capacity. |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the analytical method for predictable scaling. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with the analytical method. |
| Flow Rate | 20 mL/min | Scaled appropriately for the 21.2 mm ID column. |
| Gradient | Focused Gradient (e.g., 40-60% B over 20 min) | The gradient is narrowed around the elution point found in the analytical run to improve resolution. |
| Column Temp | 30 °C | Maintains consistency. |
| Injection Volume | 1-2 mL (of 50 mg/mL stock) | Maximizes loading without significant loss of resolution. A loading study may be needed for optimization. |
| Detection | UV at 254 nm | The signal will trigger the fraction collector. |
| Fraction Collection | Trigger by UV signal threshold, collect peaks into separate tubes. | Automated collection of the target compound. |
Protocol Steps:
-
Equilibrate the preparative column with the starting mobile phase composition (e.g., 40% B) for at least 10 column volumes.
-
Inject the filtered crude sample (1-2 mL).
-
Run the focused gradient program.
-
Monitor the chromatogram in real-time. The fraction collector should be programmed to collect the eluent corresponding to the main peak of interest.
-
After the peak of interest has eluted, run a high-organic wash (e.g., 95% B) to clean the column of any remaining impurities.
-
Re-equilibrate the column at the starting conditions before the next injection.
Post-Purification: Analysis and Isolation
-
Fraction Analysis: Analyze a small aliquot from each collected fraction using the analytical HPLC method (Table 1). This is a critical quality control step to confirm the purity of each fraction.
-
Pooling: Combine all fractions that meet the purity criteria (e.g., >98% by UV area).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final product acidic.
-
Final Product: The resulting solid or oil is the purified 4-bromo-5-chlorofuran-2-carboxylic acid. Further drying under high vacuum may be necessary.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Peak Tailing | 1. Mobile phase pH too high. 2. Column overload. 3. Column degradation. | 1. Ensure TFA concentration is 0.1%. 2. Reduce injection volume/mass. 3. Flush column or replace if necessary. |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate stationary phase. | 1. Decrease the gradient slope (e.g., extend the run time from 20 to 30 minutes for the same %B change). 2. Consider a Phenyl-Hexyl column. |
| No Peak Elution | 1. Compound is too nonpolar. 2. System or column clog. | 1. Increase the final %B in the gradient to 100% and hold. 2. Check system pressure and perform maintenance. |
| Split Peaks | 1. Sample solvent issue (DMSO). 2. Column void or channeling. | 1. Reduce injection volume. 2. Try to dissolve the sample in the initial mobile phase if solubility allows. 3. Replace the column. |
Conclusion
This application note provides a robust and scientifically grounded protocol for the purification of 4-bromo-5-chlorofuran-2-carboxylic acid. By understanding the chemical principles behind the chosen parameters, scientists can not only successfully implement this method but also adapt it for other similar halogenated heterocyclic compounds. The self-validating nature of the workflow, incorporating analytical scouting and post-purification analysis, ensures the final compound meets the high-purity standards required for advanced research and development.
References
-
Dolan, J. W. (2013). "Peak Tailing and What to Do About It." LCGC North America. [Link]
Application Note: A Comprehensive Guide to the NMR Characterization of 4-bromo-5-chlorofuran-2-carboxylic Acid and Its Derivatives
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis and characterization of halogenated heterocyclic compounds.
Introduction: The Structural Challenge of Polysubstituted Furans
The furan ring is a privileged scaffold in medicinal chemistry and materials science. Derivatives such as 4-bromo-5-chlorofuran-2-carboxylic acid serve as highly functionalized building blocks for the synthesis of novel therapeutic agents and functional materials. The precise arrangement of substituents—a carboxylic acid, a bromine atom, and a chlorine atom—on the furan core creates a unique electronic environment that dictates the molecule's reactivity and biological activity.
Unambiguous structural confirmation of these complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for elucidating the molecular structure, confirming substitution patterns, and assessing the purity of these compounds and their subsequent derivatives (e.g., esters and amides). This guide provides an in-depth technical overview and field-proven protocols for the comprehensive NMR characterization of this molecular class, emphasizing the causality behind experimental choices to ensure data integrity and confident structural assignment.
Foundational Principles: Understanding the Furan Ring's NMR Signature
The electronic landscape of the furan ring is highly sensitive to the nature and position of its substituents, a sensitivity that is directly mirrored in its NMR spectrum.[1] In an unsubstituted furan, the protons alpha to the oxygen (H2/H5) are deshielded relative to the beta protons (H3/H4) due to the oxygen's electronegativity.[1][2]
For 4-bromo-5-chlorofuran-2-carboxylic acid , the substitution pattern dramatically simplifies the ¹H NMR spectrum while creating a distinct ¹³C NMR fingerprint:
-
Electron-Withdrawing Effects: The carboxylic acid at C2, the bromine at C4, and the chlorine at C5 are all electron-withdrawing groups. This cumulative effect strongly deshields the sole remaining ring proton at the C3 position, shifting its resonance significantly downfield.
-
¹H NMR Simplicity: With only one proton directly attached to the furan ring (H3), the complex coupling patterns often seen in other furans collapse. This results in a simple singlet, whose chemical shift is highly diagnostic of the surrounding electronic environment. The carboxylic acid proton itself will appear as a very broad singlet at a low field (typically >10 ppm), which will readily exchange with deuterium upon the addition of D₂O.[3]
-
¹³C NMR Dispersion: The electronegative substituents (O, Cl, Br) and the sp² hybridization of the ring carbons lead to a wide dispersion of signals in the ¹³C NMR spectrum.[4] Carbons directly bonded to these heteroatoms will resonate at a lower field. The carbonyl carbon of the carboxylic acid is the most deshielded and is typically found in the 160-180 ppm region.[3]
Experimental Design & Protocols: A Self-Validating Workflow
The following protocols are designed to produce high-quality, unambiguous data. The workflow itself is a self-validating system, where data from orthogonal experiments (e.g., 1D and 2D NMR) are used to cross-verify assignments.
Workflow Overview
Caption: NMR Characterization Workflow.
Protocol 1: Sample Preparation
Causality: The choice of solvent is critical. For the parent carboxylic acid, DMSO-d₆ is often preferred due to its high polarity, which aids dissolution. For less polar derivatives like esters or amides, CDCl₃ is a standard choice. The concentration must be sufficient to obtain a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, within a reasonable experiment time.
-
Weighing: Accurately weigh 15-20 mg of the 4-bromo-5-chlorofuran-2-carboxylic acid derivative into a clean, dry vial. For ¹H NMR only, 3-5 mg is sufficient.
-
Solvation: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Dissolution: Vortex the sample for 30 seconds to ensure complete dissolution. If necessary, gentle sonication can be applied.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.
Protocol 2: Data Acquisition (400 MHz Spectrometer)
Causality: Standard ¹H and ¹³C experiments provide the fundamental framework. For derivatives with multiple protons, 2D correlation experiments are essential. HSQC links protons to the carbons they are directly attached to, while HMBC reveals longer-range couplings (2-3 bonds), which are crucial for piecing together the molecular skeleton and confirming the positions of substituents that lack protons.
A. 1D ¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton acquisition.
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32.
-
Pulse Width: Calibrated 90° pulse.
B. 1D ¹³C{¹H} NMR Acquisition:
-
Experiment: Proton-decoupled single-pulse carbon acquisition.
-
Spectral Width: -10 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (or until sufficient S/N is achieved).
-
Pulse Width: Calibrated 90° pulse.
C. 2D Correlation Spectroscopy (HSQC & HMBC for Derivatives):
-
Experiment: Use standard library pulse sequences (e.g., hsqcedetgpsp for HSQC, hmbcgplpndqf for HMBC).
-
¹H Spectral Width: Set to encompass all proton signals (e.g., 0-10 ppm).
-
¹³C Spectral Width: Set to encompass all carbon signals (e.g., 0-180 ppm).
-
Optimization: Optimize the long-range coupling delay for HMBC based on an expected J-coupling of 8-10 Hz.
Spectral Data Interpretation: From Peaks to Structure
Case Study 1: 4-bromo-5-chlorofuran-2-carboxylic acid
The spectra for the parent acid are expected to be straightforward, providing a clear fingerprint of the core structure.
Expected ¹H NMR (in DMSO-d₆):
-
~13-14 ppm (br s, 1H): Carboxylic acid proton (-COOH). This signal's breadth is due to hydrogen bonding and chemical exchange.
-
~7.5-8.0 ppm (s, 1H): Furan H3 proton. Its downfield shift is a direct consequence of the cumulative deshielding from the adjacent bromine (C4) and the carboxylic acid group (C2).
Expected ¹³C NMR (in DMSO-d₆): The assignment is based on established chemical shift trends for substituted furans and carboxylic acids.[3][4]
| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |
| C=O | 158 - 162 | Carbonyl carbon of a carboxylic acid conjugated with the furan ring. |
| C2 | 145 - 150 | Attached to the electronegative oxygen and the COOH group. |
| C5 | 138 - 143 | Attached to the highly electronegative oxygen and chlorine atoms. |
| C3 | 118 - 125 | The only CH carbon on the ring. |
| C4 | 110 - 115 | Attached to bromine; subject to the "heavy atom effect," which can sometimes shield the carbon. |
Case Study 2: Methyl 4-bromo-5-chlorofuran-2-carboxylate (Ester Derivative)
Derivatization to the methyl ester introduces a new set of signals and provides an excellent case for using 2D NMR to validate the structure.
Expected ¹H NMR (in CDCl₃):
-
~7.3 ppm (s, 1H): Furan H3 proton.
-
~3.9 ppm (s, 3H): Methyl ester protons (-OCH₃).
Expected ¹³C NMR (in CDCl₃):
-
~157 ppm: Ester carbonyl carbon.
-
~148 ppm: C2.
-
~140 ppm: C5.
-
~120 ppm: C3.
-
~112 ppm: C4.
-
~53 ppm: Methyl ester carbon (-OCH₃).
2D NMR Cross-Validation: The power of 2D NMR lies in its ability to connect atoms through bonds, leaving no ambiguity.
Caption: Key 2D NMR correlations for validation.
-
HSQC (solid green lines): Directly correlates the H3 proton signal (~7.3 ppm) to the C3 carbon signal (~120 ppm) and the -OCH₃ proton signal (~3.9 ppm) to its carbon (~53 ppm).
-
HMBC (dashed red arrows): This is the definitive experiment. The H3 proton will show correlations to C2, C4, and C5, confirming its position on the ring. Crucially, the methyl protons will show a strong correlation to the ester carbonyl carbon (~157 ppm), confirming the ester functionality.
References
- A Researcher's Guide to Cross-Referencing 1H NMR Data for Substituted Furans. Benchchem.
- PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. National Center for Biotechnology Information.
-
Mori, M., et al. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Molbank, 2021(2), M1222. Available at: [Link]
- Constant, S., et al. (2024). Electronic Supporting Information for Molecular structure and composition elucidation of an industrial humin and its fractions. Green Chemistry. The Royal Society of Chemistry.
-
Schneider, W. G., et al. (1958). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 36(11), 1594-1601. Available at: [Link]
-
Page Jr, T. F., et al. (1968). The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society, 90(26), 7339-7344. Available at: [Link]
-
orthocresol. (2020). Proton NMR splitting in 2-substituted furan. Chemistry Stack Exchange. Available at: [Link]
-
Zhang, Y., et al. (2023). Bio-based asymmetric diesters derived from 5-hydroxymethyl-2-furancarboxylic acid as promising plasticizers for poly(vinyl chloride). Journal of Applied Polymer Science, 140(48), e54807. Available at: [Link]
-
OpenStax. (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
Sources
Application Note: Site-Selective Cross-Coupling of Polyhalogenated Heterocycles
Executive Summary
Polyhalogenated heterocycles (e.g., 2,4-dichloropyrimidine, 2,4-dibromopyridine) are critical scaffolds in the synthesis of kinase inhibitors, agrochemicals, and organic materials. The central challenge in utilizing these substrates is regioselectivity : controlling which halogen undergoes oxidative addition first.
This guide provides a validated framework for predicting and controlling site-selectivity. We move beyond trial-and-error by applying mechanistic principles—specifically the interplay between bond dissociation energy (BDE) , local electronic deficiency , and ligand-induced steric steering .
Theoretical Framework: The Hierarchy of Reactivity
To predict the site of reaction, one must evaluate the substrate against two primary filters: the Leaving Group Filter and the Electronic Position Filter .
The Leaving Group Filter (Bond Strength)
Oxidative addition is typically the rate-determining step. The reactivity generally follows the inverse order of bond strength:
Rule: C–I > C–Br > C–Cl >> C–F
The Electronic Position Filter (SNAr-like Behavior)
In polyhalogenated systems with identical halogens (e.g., 2,4-dichloropyrimidine), the palladium catalyst behaves as a nucleophile during oxidative addition. Therefore, the most electron-deficient position reacts first.[1]
-
Pyrimidines: C4 > C2 > C5.[2] (C4 is most deficient due to additive inductive effects).
-
Pyridines: C2 > C4 > C3. (C2 is adjacent to the electronegative nitrogen).
Visualization: Selectivity Decision Tree
The following diagram illustrates the logical flow for predicting the major isomer.
Figure 1: Decision logic for predicting regioselectivity in polyhalogenated heterocycles.
Strategic Planning: Catalyst & Ligand Selection[3]
| Parameter | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Precursors that allow precise ligand stoichiometry are preferred over Pd(PPh₃)₄ for complex couplings. |
| Ligand (General) | PPh₃, dppf | Good for standard "electronic-controlled" selectivity (e.g., C4 of pyrimidine). |
| Ligand (Difficult) | Xantphos, BINAP | Critical: Bidentate ligands with wide bite angles prevent the formation of stable Pd-bis(heterocycle) complexes that poison the catalyst. |
| Base | Na₂CO₃ (Suzuki) Cs₂CO₃ (Buchwald) | Weak bases minimize hydrolysis of sensitive halogens. Cs₂CO₃ is essential for amination to aid deprotonation. |
| Solvent | 1,4-Dioxane or Toluene | Non-coordinating solvents are preferred. Avoid DMF if high temps are needed (decomposition risks). |
Protocol 1: Electronic-Controlled Suzuki Coupling
Target: Selective C4-arylation of 2,4-Dichloropyrimidine. Mechanism: The C4 position is more electron-deficient than C2, making it the preferred site for oxidative addition under standard conditions.
Materials
-
Substrate: 2,4-Dichloropyrimidine (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.05 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂ (for sterically hindered boronic acids)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)
-
Solvent: 1,2-Dimethoxyethane (DME) or 1,4-Dioxane.
Step-by-Step Methodology
-
Degassing (Critical): Charge the reaction vessel with solvent and aqueous base. Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes homocoupling and catalyst death.
-
Assembly: Add 2,4-dichloropyrimidine, arylboronic acid, and catalyst under a positive pressure of inert gas.
-
Temperature Ramp:
-
Standard: Heat to 60–70 °C .
-
Note: Do NOT reflux initially. High temperatures (>90 °C) increase the kinetic energy enough to overcome the activation barrier for the C2 position, leading to bis-coupling.
-
-
Monitoring: Check TLC/LCMS at 1 hour.
-
Success Marker: Disappearance of starting material; appearance of mono-coupled product.
-
Warning: If bis-coupled product appears >5%, lower temperature by 10 °C.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. The mono-coupled product is usually significantly more polar than the starting material but less polar than the bis-product.
Protocol 2: Chelation-Controlled Buchwald-Hartwig Amination
Target: Amination of Halopyridines (e.g., 2,6-dibromopyridine). Challenge: Pyridines can coordinate to Pd, arresting the catalytic cycle. Solution: Use Xantphos , a wide bite-angle ligand that enforces reductive elimination and prevents catalyst poisoning.
Materials
-
Substrate: 2,6-Dibromopyridine (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.1 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂
-
Ligand: Xantphos (2-4 mol%)
-
Ratio: Maintain a 1:1 or 1.2:1 P:Pd ratio.
-
-
Base: Cs₂CO₃ (dry, granular, 2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous).
Step-by-Step Methodology
-
Pre-complexation: In the reaction vial, mix Pd precursor, Xantphos, and solvent. Stir at room temperature for 10 minutes.
-
Visual Check: Solution should turn from purple/dark (Pd-dba) to orange/yellow (active catalyst).
-
-
Substrate Addition: Add the halopyridine, amine, and Cs₂CO₃.
-
Thermal Activation: Seal and heat to 100 °C .
-
Note: Buchwald-Hartwig aminations often require higher energy than Suzuki couplings.
-
-
Monitoring: Monitor by LCMS.
-
Expert Tip: If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 mol%) dissolved in solvent.
-
-
Quench: Filter through a pad of Celite to remove inorganic salts and Pd black.
Experimental Workflow Diagram
Figure 2: Generalized workflow for cross-coupling of sensitive heterocycles.
Troubleshooting & Expert Insights
The "Black Box" of Catalyst Poisoning
If your reaction turns black (Pd precipitation) immediately and yields are low:
-
Cause: The pyridine/pyrimidine nitrogen is displacing your phosphine ligand.
-
Fix: Switch to a ligand with a higher binding constant (e.g., Xantphos, BINAP) or increase the Ligand:Pd ratio to 2:1.
Hydrolysis Side-Products
Finding a hydroxyl-substituted heterocycle instead of your coupled product?
-
Cause: Hydroxide (from aqueous base) is acting as a nucleophile in an SNAr side reaction.
-
Fix: Switch to anhydrous conditions using Cs₂CO₃ or K₃PO₄ in dioxane.
Switching Selectivity (Advanced)
To target the less reactive position (e.g., C2 of 2,4-dichloropyrimidine):
-
Use Bulky NHC Ligands (e.g., IPr). The steric bulk of the ligand makes the crowded C4 position inaccessible, forcing the Pd to react at the more accessible C2, effectively inverting the electronic preference.
References
-
Reactivity Trends & Mechanisms
- Schröter, S., Stock, C., & Bach, T. (2011). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles." Chemical Reviews.
-
Suzuki Coupling of Chloropyrimidines
- Gong, Y., & Pauls, H. W. (2010). "Regioselective Suzuki Coupling of 2,4-Dichloropyrimidine." Synthesis.
-
Buchwald-Hartwig Protocols
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Ligand-Controlled Selectivity (NHC)
- Wang, Z., & Neufeldt, S. R. (2020).
Sources
Troubleshooting & Optimization
improving yield in 4-bromo-5-chlorofuran-2-carboxylic acid synthesis
Technical Support Center: Furan Derivative Synthesis Ticket ID: #SYN-FUR-4B5C-001 Subject: Yield Optimization for 4-Bromo-5-chlorofuran-2-carboxylic Acid Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Stability-Reactivity Paradox
Synthesizing 4-bromo-5-chlorofuran-2-carboxylic acid presents a classic "push-pull" conflict in heterocyclic chemistry. You are attempting Electrophilic Aromatic Substitution (EAS) on a ring that is simultaneously deactivated by a carboxylic acid (C2) and activated/deactivated by a halogen (C5).
The primary yield-killers in this synthesis are decarboxylation (loss of the C2-COOH group) and ring opening (oxidative degradation). The furan ring is electron-rich, but the acid moiety makes it thermally unstable above 140°C, while the halogens introduce steric strain.
This guide moves beyond generic textbook advice to address the specific electronic and physical behaviors of this tri-substituted furan.
Module 1: Strategic Route Selection
To maximize yield, you must select the correct starting material to control regioselectivity naturally.
The Logic:
-
Directing Effects: The C5-Chloro substituent is an ortho-director (directing to C4). The C2-Carboxyl group is electron-withdrawing and deactivates C3 more strongly than C4. Therefore, C4 is the electronically convergent site for bromination.
-
Starting Material: Start with 5-chlorofuran-2-carboxylic acid .[1][2][3] It is commercially available and locks the C5 position, preventing the formation of the 5-bromo analog.
Decision Matrix: Synthesis Pathway
Figure 1: Strategic selection of bromination route. Route B (NBS) is preferred for laboratory to pilot scale due to better thermal control.
Module 2: Optimized Experimental Protocol
This protocol utilizes N-Bromosuccinimide (NBS) rather than elemental bromine. NBS provides a low concentration of active bromine, minimizing the "concentration spike" that leads to polymerization tars.
Reagents:
-
Substrate: 5-chlorofuran-2-carboxylic acid (1.0 eq)
-
Reagent: NBS (1.05 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (Polar aprotic solvents stabilize the transition state).
-
Catalyst: None usually required; mild Lewis acid (
, 1 mol%) if reaction stalls.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-chlorofuran-2-carboxylic acid in MeCN (5 mL per mmol). Ensure the solution is clear.
-
Temperature Control: Cool the system to 0°C . Why? Although EAS is faster at room temperature, lower temperature suppresses the decarboxylation side-reaction.
-
Addition: Add NBS portion-wise over 30 minutes. Do not dump it all in at once.
-
Observation: The solution may turn slightly orange/red.
-
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 12–24 hours.
-
Monitoring: Check TLC (System: 5% MeOH in DCM). The product will be slightly more polar than the starting material.
-
-
Quench: Pour the mixture into ice-cold water (10x volume). The product should precipitate.
-
Isolation: Filter the solid. If no precipitate forms (due to DMF solubility), perform an extraction with Ethyl Acetate, followed by a wash with 5% LiCl solution (to remove DMF).
Module 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users.
Q1: My yield is low (<40%), and I see gas evolution during the reaction. What is happening?
Diagnosis: You are suffering from Thermal Decarboxylation .
Mechanism: Furan-2-carboxylic acids lose
-
Lower Temperature: Never exceed 40°C.
-
Buffer the System: Add 1.1 eq of Sodium Acetate or Potassium Carbonate to neutralize HBr as it forms. This prevents acid-catalyzed decarboxylation [1].
Q2: I am getting a dark tar/black oil instead of a solid.
Diagnosis: Polymerization (Ring Opening).
Mechanism: The furan ring is acid-sensitive.[4] High concentrations of free bromine (
-
Switch to NBS: As recommended in Module 2.
-
Protect from Light: Radical bromination (side reaction) is light-catalyzed. Wrap the flask in foil.
Q3: The product contains an impurity that is difficult to separate. Diagnosis: Likely 4,5-dibromofuran-2-carboxylic acid (Halogen exchange) or unreacted starting material. Corrective Action:
-
Halogen Exchange: If you use
or metal bromides, Br can displace Cl at the C5 position. Avoid ionic bromide sources; stick to NBS. -
Purification: Recrystallize from Water:Ethanol (80:20) . The di-bromo impurity is less soluble in water than the chloro-bromo product.
Module 4: Data & Yield Optimization
Comparison of bromination methods for 5-halofuroic acids.
| Method | Reagent | Solvent | Temp | Typical Yield | Major Side Product |
| Classical | Acetic Acid | 60°C | 45-55% | Decarboxylated furan | |
| Lewis Acid | DCM | 0°C | 20-30% | Ring opening / Tars | |
| Recommended | NBS | MeCN / DMF | 25°C | 75-85% | Unreacted Start. Mat. |
| Green | Water | 25°C | 50-60% | Halogen exchange (Br replaces Cl) |
Troubleshooting Logic Flow
Figure 2: Rapid diagnostic flow for common synthetic failures.
References
-
BenchChem Technical Support. (2025).[4] Decarboxylation of 2-Furancarboxylic Acid: Troubleshooting & Optimization. Retrieved from
-
Keegstra, M. A., et al. (1989).[5] A High-Yield Preparative-Scale Method for 2-Bromofuran. Chemistry. (Contextual grounding for furan halogenation stability).
-
PubChem. (2025).[6] 4,5-Dibromofuran-2-carboxylic acid (Analogous Compound Data). PubChem CID: 4194832.[6] Retrieved from
- Tang, X., et al. (2010). Synthetic method for substituted benzofurancarboxylic acids. Patent CN105294620A. (Describes general halo-furan acid handling).
Sources
- 1. 4-Bromo-5-chloro-furan-2-carboxylic acid CAS#: 31491-40-4 [m.chemicalbook.com]
- 2. 5-Chlorofuran-2-carboxylic acid - High purity | EN [georganics.sk]
- 3. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. 4,5-Dibromofuran-2-carboxylic acid | C5H2Br2O3 | CID 4194832 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Suzuki Reactions with Polyhalogenated Furans
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving polyhalogenated furan substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation on these challenging heterocyclic scaffolds. Here, we address common experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: I am attempting a mono-arylation of 2,5-dibromofuran, but I'm getting a mixture of mono- and di-arylated products. How can I improve the selectivity for the mono-substituted product?
A1: Achieving selective mono-arylation on a di-functionalized substrate like 2,5-dibromofuran is a common challenge. The inherent reactivity of the two C-Br bonds is similar, with a general preference for oxidative addition occurring at the position alpha to the furan oxygen (C2 or C5).[1] To favor mono-arylation, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your boronic acid derivative. Start with a slight deficiency or an equimolar amount (e.g., 0.9 to 1.0 equivalents) relative to the 2,5-dibromofuran. This limits the availability of the coupling partner for the second arylation.
-
Reaction Time and Temperature: Monitor the reaction closely over time. A shorter reaction time will often favor the mono-arylated product. Similarly, lowering the reaction temperature can sometimes provide better selectivity, as the second coupling may have a slightly higher activation energy.
-
Slow Addition: Consider adding the boronic acid derivative slowly to the reaction mixture. This maintains a low concentration of the nucleophile, further disfavoring the second coupling event.
Q2: My Suzuki reaction with a polyhalogenated furan is sluggish or fails completely. What are the likely causes and how can I fix it?
A2: A stalled Suzuki reaction with these substrates can point to several issues, primarily related to the catalyst's activity and the stability of the reagents.
-
Catalyst Deactivation: The furan ring, especially when electron-rich, can sometimes coordinate to the palladium center, leading to catalyst inhibition.[2] Additionally, impurities in your reagents or solvents can poison the catalyst.
-
Solution: Ensure your reagents and solvents are pure and rigorously degassed to remove oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[3] Consider using a more robust pre-catalyst or increasing the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%).
-
-
Inefficient Oxidative Addition: Polyhalogenated furans are electron-rich heterocycles, which can make the initial oxidative addition step of the catalytic cycle challenging, especially with less reactive C-Cl bonds.[4][5]
-
Boronic Acid Instability: Furan boronic acids, particularly furan-2-boronic acid, are known to be unstable and prone to protodeboronation (hydrolysis), especially under basic aqueous conditions.[7][8]
-
Solution: Consider using more stable boronic acid surrogates like pinacol esters (Bpin) or trifluoroborate salts.[3][6][7][9] These release the boronic acid slowly in situ, maintaining a low concentration and minimizing decomposition. Anhydrous conditions with a base like K₃PO₄ can also help if protodeboronation is a major issue.[4]
-
Q3: I am observing significant amounts of a dehalogenated furan byproduct. What is causing this and how can I prevent it?
A3: Dehalogenation is a common side reaction in Suzuki couplings. It occurs when the organopalladium halide intermediate undergoes reaction with a hydride source before reductive elimination with the desired coupling partner can take place.
-
Hydride Sources: The source of the hydride can be trace water, alcohols used as solvents, or even the base itself.
-
Solution:
-
Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcohol co-solvents if dehalogenation is a persistent issue.
-
Base Selection: While strong bases are often needed, some can promote dehalogenation. If you are using a strong hydroxide or alkoxide base, consider switching to a carbonate (e.g., K₂CO₃, Cs₂CO₃) or a phosphate (e.g., K₃PO₄).
-
Optimize Reaction Kinetics: Ensure the desired cross-coupling reaction is as fast as possible to outcompete the dehalogenation pathway. This can be achieved by using an appropriate high-activity catalyst and ligand system.
-
-
Q4: My polyhalogenated furan starting material seems to be decomposing under the reaction conditions. Is this common and what can I do?
A4: Furan rings can be sensitive to certain reaction conditions, particularly strong acids or bases and high temperatures, which can lead to ring-opening or polymerization.[10]
-
Base-Mediated Degradation: While a base is essential for the Suzuki reaction, overly harsh basic conditions might degrade the furan scaffold.
-
Solution: Screen different bases. While strong bases like NaOH or KOH are sometimes used, milder inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often effective and less likely to cause substrate decomposition.[11]
-
-
Thermal Instability: High reaction temperatures can also lead to decomposition.
-
Solution: If possible, use a more active catalyst system that allows the reaction to proceed at a lower temperature. Microwave heating can sometimes be beneficial as it can accelerate the reaction at lower bulk temperatures.
-
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst2. Inefficient Oxidative Addition3. Boronic Acid Decomposition | 1. Use a fresh batch of palladium precursor and ligand. Ensure rigorous degassing of solvents and an inert atmosphere.2. Switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[4][6]3. Use a boronic pinacol ester or a trifluoroborate salt instead of the boronic acid.[3][7] Consider anhydrous conditions with K₃PO₄.[4] |
| Mixture of Mono- and Poly-Arylated Products | 1. Incorrect Stoichiometry2. Reaction Time/Temperature Too High | 1. Use 0.9-1.0 equivalents of the boronic acid derivative for mono-substitution.2. Monitor the reaction by TLC/GC-MS and stop it once the desired product is maximized. Consider lowering the reaction temperature. |
| Significant Dehalogenation Byproduct | 1. Protic Solvent or Water2. Inappropriate Base | 1. Use rigorously dried, aprotic solvents (dioxane, toluene, THF).2. Switch from strong hydroxide/alkoxide bases to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄). |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of a Pd(II) Pre-catalyst | 1. Improve the degassing procedure for solvents and the reaction setup.2. Using a pre-formed Pd(0) catalyst can sometimes mitigate homocoupling that occurs during the in-situ reduction of Pd(II) precursors.[3] |
| Starting Material Decomposition | 1. Harsh Basic Conditions2. High Reaction Temperature | 1. Screen milder bases such as K₂CO₃ or K₃PO₄.2. Use a more active catalyst system to lower the required reaction temperature. |
Experimental Workflow & Decision Making
The following diagram outlines a logical workflow for troubleshooting Suzuki reactions with polyhalogenated furans.
Caption: Troubleshooting workflow for Suzuki reactions.
Detailed Experimental Protocol: Mono-Arylation of 2,4-Dibromofuran
This protocol provides a starting point for the regioselective mono-arylation of 2,4-dibromofuran, which preferentially occurs at the more reactive C2 position.[12]
Materials:
-
2,4-Dibromofuran
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
2 M aqueous potassium carbonate (K₂CO₃) solution
-
1,4-Dioxane (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., dichloromethane or ethyl acetate) and chromatography (e.g., heptane/ethyl acetate)
Procedure:
-
To a flame-dried pressure tube under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromofuran (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Add degassed 1,4-dioxane (5 mL) to the tube, followed by the 2 M aqueous K₂CO₃ solution (1.0 mL).
-
Seal the pressure tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every 1-2 hours.
-
Upon completion (typically 3-5 hours, indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., CH₂Cl₂ or EtOAc, 3 x 25 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the 2-aryl-4-bromofuran product.
Note: This is a general procedure and may require optimization for different arylboronic acids. If issues arise, refer to the troubleshooting guide above. For particularly challenging substrates, consider screening more advanced catalyst systems.[13]
References
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Bromo-5-chlorofuran-2-carboxylic acid
The following technical support guide addresses the synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid , specifically focusing on the critical bromination step of 5-chlorofuran-2-carboxylic acid. This guide is designed for process chemists and R&D scientists encountering yield losses, impurities, or stability issues.
Topic: Troubleshooting Side Reactions & Process Optimization Target Molecule: 4-Bromo-5-chlorofuran-2-carboxylic acid (CAS: 31491-40-4) Standard Route: Electrophilic bromination of 5-chlorofuran-2-carboxylic acid.
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: I am observing a significant yield loss and the formation of a dark, tarry residue. What is happening?
Diagnosis: You are likely experiencing oxidative ring opening (furan decomposition). Technical Insight: The furan ring is electron-rich and highly susceptible to oxidative cleavage by halogens (Br₂), especially in the presence of water or strong acids. While the electron-withdrawing carboxylic acid group at C2 provides some stabilization, the C5-chloro group donates electron density via resonance, keeping the ring reactive. Corrective Action:
-
Anhydrous Conditions: Switch to anhydrous solvents (e.g., glacial acetic acid or halogenated solvents like DCM/CHCl₃). Moisture promotes the formation of hypobromous acid (HOBr), which attacks the furan double bond, leading to ring opening to dicarbonyl species (e.g., fumaryl chloride derivatives).
-
Temperature Control: Maintain reaction temperature below 40°C. Higher temperatures accelerate oxidative degradation.
-
Reagent Selection: If elemental bromine (Br₂) is too harsh, switch to N-Bromosuccinimide (NBS) in DMF or acetonitrile. NBS provides a controlled release of bromonium ions.
Q2: My HPLC shows a persistent impurity (~5-10%) with a similar retention time. Is this a regioisomer?
Diagnosis: Yes, this is likely the 3-bromo-5-chlorofuran-2-carboxylic acid regioisomer. Technical Insight:
-
Directing Effects: The 5-chloro group is ortho/para-directing (activating C4). The 2-carboxylic acid is meta-directing (deactivating C3 and C5).
-
Mechanism: The cooperative directing effects strongly favor the C4 position. However, sterics or high temperatures can overcome the activation energy barrier for C3 substitution.
-
Resolution: This isomer is difficult to separate by crystallization due to structural similarity. Optimization of the reaction temperature (keep < 25°C) is more effective than downstream purification.
Q3: I detect the formation of 2-bromo-5-chlorofuran. Is the carboxylic acid unstable?
Diagnosis: You are observing halodecarboxylation (Hunsdiecker-type mechanism). Technical Insight: Furan-2-carboxylic acids are prone to decarboxylation under thermal stress or radical conditions. If the reaction generates radical species (e.g., via photochemical initiation or trace metal impurities), the carboxyl radical can extrude CO₂, followed by bromine trapping. Corrective Action:
-
Protect from Light: Wrap the reactor in foil to prevent photolytic radical generation.
-
Avoid Radical Initiators: Ensure solvents are free of peroxides.
-
Acid Scavenging: The accumulation of HBr accelerates decarboxylation. Use a mild buffer or sweep the headspace with nitrogen to remove HBr gas.
Q4: Can I reverse the order (Chlorination of 4-bromofuran-2-carboxylic acid)?
Diagnosis: This is chemically possible but process-inefficient . Technical Insight: Synthesizing 4-bromofuran-2-carboxylic acid first is challenging. Direct bromination of furoic acid yields the 5-bromo isomer. Obtaining the 4-bromo isomer requires a "halogen dance" mechanism or decarboxylation of 4,5-dibromofuroic acid. Starting with the cheap, stable 5-chlorofuroic acid is the superior industrial route.
Part 2: Reaction Pathway & Impurity Profile[1][2]
The following diagram illustrates the primary reaction pathway and the competing side reactions leading to common impurities.
Caption: Electrophilic substitution pathway vs. competitive degradation and isomerization routes.
Part 3: Optimized Experimental Protocol
Objective: Selective synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid minimizing ring opening and decarboxylation.
Materials Table
| Reagent | Equiv. | Role | Key Hazard |
| 5-Chlorofuran-2-carboxylic acid | 1.0 | Substrate | Irritant |
| Bromine (Br₂) | 1.05 | Halogen Source | Corrosive, Volatile |
| Glacial Acetic Acid | 10 Vol | Solvent | Corrosive, Hygroscopic |
| Iron(III) Chloride (FeCl₃) | 0.01 | Catalyst (Optional) | Hygroscopic |
Step-by-Step Procedure
-
Preparation: Charge a dry 3-neck round-bottom flask with 5-chlorofuran-2-carboxylic acid (1.0 eq) and Glacial Acetic Acid (10 volumes).
-
Critical: Ensure Acetic Acid is "Glacial" (water content < 0.2%) to prevent ring opening.
-
-
Dissolution: Stir at room temperature (20–25°C) until the solid is mostly suspended/dissolved.
-
Note: Complete solubility is not required initially; the product is less soluble and will precipitate.
-
-
Bromine Addition: Add Bromine (Br₂) (1.05 eq) dropwise via an addition funnel over 60 minutes.
-
Control: Maintain internal temperature < 30°C . Use an ice bath if the exotherm spikes.
-
Observation: The solution will turn dark red/orange.
-
-
Reaction: Stir at 25–30°C for 4–6 hours.
-
Monitoring: Check by HPLC or TLC. Look for the disappearance of the starting material. If reaction stalls, add 0.1 eq of Br₂.
-
-
Quenching: Pour the reaction mixture into Ice Water (20 volumes) with vigorous stirring.
-
Safety: This precipitates the product and dilutes the acid.
-
-
Workup:
-
Purification: Recrystallize from Toluene or Ethanol/Water if regioisomer levels are >2%.
Part 4: Data & Impurity Specifications
Impurity Profile Summary
| Impurity Name | Relative Retention (HPLC) | Origin | Control Strategy |
|---|---|---|---|
| 3-Bromo isomer | 0.95 or 1.05 | Regioselectivity Error | Keep Temp < 30°C; Recrystallize. |
| 2-Bromo-5-chlorofuran | ~1.5 (Non-polar) | Decarboxylation | Exclude light; Avoid radical initiators. |
| Fumaric acid derivs | < 0.5 (Polar) | Ring Opening | Use anhydrous conditions; Limit reaction time. |
| 4,5-Dibromo species | ~1.2 | Halogen Exchange | Avoid large excess of Br₂; Do not reflux. |
References
-
Keegstra, M. A. (1992). Regioselective halogenation of furan derivatives. Tetrahedron, 48(13), 2681-2690. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section on Electrophilic Substitution of Heterocycles). Link
-
Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (Halogenation of Carboxylic Acids).[2][3][4][5][6][7] Link
-
Gribble, G. W. (2012). Halogenation of Heterocycles. In Heterocyclic Scaffolds II. Springer. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Halogenated Carboxylic Acids
Welcome to the Technical Support Center dedicated to the unique challenges encountered during the purification of halogenated carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who handle these often-recalcitrant molecules. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," ensuring your purification strategies are both effective and scientifically sound.
Introduction: The Unique Purification Landscape of Halogenated Carboxylic Acids
Halogenated carboxylic acids are a cornerstone of modern synthetic chemistry, finding applications from pharmaceuticals to advanced materials. However, the very features that make them valuable—the presence of one or more halogen atoms—introduce specific and often complex purification challenges. These can range from unexpected reactivity and degradation to difficulties in separating closely related impurities. This guide is structured to address these issues head-on, providing you with the technical knowledge and practical steps to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Common Impurities and Their Removal
Q1: My halogenated carboxylic acid is discolored (yellow/brown). What are the likely impurities, and how can I remove them?
A1: Discoloration in halogenated carboxylic acids is often indicative of trace impurities. The most common culprits are residual halogens (e.g., I₂, Br₂) or oxidation byproducts.
Causality: The electron-withdrawing nature of the carboxyl group and the halogen atom(s) can make the molecule susceptible to certain side reactions, especially under harsh synthesis or workup conditions. For instance, residual oxidizing agents used in some halogenation reactions can lead to colored byproducts.
Troubleshooting Protocol: Activated Carbon Treatment
-
Dissolution: Dissolve the crude halogenated carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Carbon Addition: Add a small amount of activated carbon (typically 1-5% by weight of the crude product).
-
Stirring: Stir the suspension at room temperature for 30-60 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to recover the decolorized product.
Self-Validation: The effectiveness of this treatment can be immediately assessed by the visual disappearance of the color. For a more quantitative measure, UV-Vis spectroscopy can be employed to check for the removal of chromophoric impurities.
Q2: I'm struggling to remove the unreacted starting carboxylic acid from my product. What's the most effective method?
A2: The removal of unreacted starting material is a common challenge, especially when the starting acid and the halogenated product have similar polarities. A highly effective method is an acid-base extraction, which leverages the acidic nature of the carboxyl group.[1][2][3]
Causality: Carboxylic acids can be deprotonated by a base to form water-soluble carboxylate salts.[1][2] This allows for their separation from neutral or less acidic organic impurities.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for purifying carboxylic acids via acid-base extraction.
Protocol: Detailed Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).
-
Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The pH of the aqueous solution should be at least three units above the pKa of the carboxylic acid to ensure complete deprotonation.[1]
-
Separation: Separate the aqueous layer, which now contains the deprotonated carboxylic acid (as a carboxylate salt).
-
Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a strong acid (e.g., 1M HCl) until the pH is at least three units below the pKa of the acid. The halogenated carboxylic acid will precipitate if it is a solid or can be extracted.[1]
-
Extraction: Extract the acidified aqueous layer with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
Category 2: Degradation and Stability Issues
Q3: My product seems to be degrading during purification, especially when using heat. What could be happening?
A3: Halogenated carboxylic acids can be susceptible to degradation, particularly at elevated temperatures. Two common degradation pathways are decarboxylation and dehalogenation.
Causality:
-
Decarboxylation: The removal of a carboxyl group as CO₂ can be thermally induced.[4] This is more likely to occur if the halogen is on the α-carbon, as it can stabilize the resulting carbanion intermediate.
-
Dehalogenation: The loss of the halogen atom can occur, especially with more reactive halogens like iodine and bromine. This can be exacerbated by the presence of certain impurities or by light. In the presence of Fe(III) and light, photodegradation can occur, leading to the formation of alkyl halides.[5][6]
Troubleshooting Strategies:
-
Avoid High Temperatures: Use low-boiling point solvents for recrystallization and remove solvents under reduced pressure at the lowest possible temperature.
-
Purification at Room Temperature: Consider non-thermal purification methods such as chromatography or acid-base extraction.
-
Protect from Light: If your compound is light-sensitive, perform purification steps in amber glassware or under subdued lighting.
Data Summary: Recommended Solvents for Low-Temperature Recrystallization
| Solvent System | Boiling Point (°C) | Comments |
| Diethyl ether / Hexane | 34.6 / 69 | Good for many non-polar to moderately polar compounds.[7] |
| Dichloromethane / Hexane | 39.6 / 69 | Effective for a wide range of polarities. |
| Ethyl acetate / Hexane | 77.1 / 69 | A versatile and commonly used solvent system.[7] |
Category 3: Advanced Purification Techniques
Q4: Standard recrystallization and extraction are not giving me the desired purity. What are my other options?
A4: When basic techniques fail, more advanced methods like chromatography are necessary. For halogenated carboxylic acids, ion-exchange chromatography or reversed-phase chromatography with an acidic mobile phase modifier can be highly effective.
Causality:
-
Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge. Since carboxylic acids are anionic at appropriate pH, they can be effectively separated from neutral or cationic impurities using an anion-exchange column.[8]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating compounds with small differences in polarity. The addition of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.
Experimental Workflow: Ion-Exchange Chromatography
Caption: General workflow for purification by ion-exchange chromatography.
Protocol: General Guidance for Ion-Exchange Chromatography
-
Column Selection: Choose a weak or strong anion-exchange resin depending on the pKa of your carboxylic acid.
-
Equilibration: Equilibrate the column with a low-ionic-strength buffer at a pH where the target molecule is charged.
-
Loading: Dissolve the crude sample in the equilibration buffer and load it onto the column.
-
Elution: Elute the bound carboxylic acid using a gradient of increasing salt concentration or a change in pH.
-
Fraction Analysis: Analyze the collected fractions for the presence of the desired product.
-
Desalting: Combine the pure fractions and remove the salt, for example, by dialysis, size-exclusion chromatography, or extraction.
Category 4: Purity Assessment
Q5: How can I accurately assess the purity of my final product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination. A single, sharp peak is indicative of high purity.[9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, which is particularly useful for halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can reveal the presence of proton- or carbon-containing impurities.
-
Elemental Analysis: Provides the percentage composition of C, H, N, and halogens, which can be compared to the theoretical values.
Logical Relationship: Purity Assessment Workflow
Caption: A multi-technique approach to purity assessment.
References
- ChemRxiv. (n.d.). Selective profiling of carboxylic acid in crude oil by halogen-labeling combined with liquid chromatography and high-resolution mass spectrometry.
-
Gallidabino, M., et al. (2018). Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS). Talanta, 178, 843-851. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Li, J., et al. (2023). Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation. Water Research, 235, 119842. Retrieved from [Link]
-
Reddit. (2019). Isolation of a Carboxylic acid. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. jackwestin.com [jackwestin.com]
- 5. researchgate.net [researchgate.net]
- 6. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Suspect screening of halogenated carboxylic acids in drinking water using ion exchange chromatography - high resolution (Orbitrap) mass spectrometry (IC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Functionalizing Furan Rings
Welcome to the Technical Support Center for Furan Chemistry. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of furan ring functionalization. The unique electronic properties of the furan ring, while making it a valuable heterocyclic building block, also present a distinct set of challenges. This resource provides in-depth, experience-driven answers to common problems, helping you troubleshoot failed reactions, optimize conditions, and understand the underlying chemical principles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab. Each entry details the likely causes of the issue and provides a systematic approach to resolving it.
Q1: My Friedel-Crafts acylation/alkylation is failing, resulting in a low yield and a significant amount of black, tar-like polymer. What's going wrong?
A1: This is a classic and frequent issue stemming from the high acid sensitivity of the furan ring.
Root Cause Analysis: The furan ring possesses a lower resonance energy compared to benzene, making it less aromatic and highly susceptible to degradation under strong acidic conditions.[1][2] Strong Lewis acids (like AlCl₃) or Brønsted acids protonate the furan ring, particularly at the Cα (2-position), which is the rate-limiting step for ring-opening.[2][3][4] This protonation forms a reactive intermediate that can initiate polymerization or undergo nucleophilic attack by solvents, leading to the formation of 1,4-dicarbonyl compounds and subsequent decomposition.[2] Electron-releasing substituents on the furan exacerbate this problem.[5][6]
Troubleshooting & Optimization Protocol:
-
Switch to Milder Catalysts: Avoid strong Lewis acids like AlCl₃. Opt for milder alternatives that are less prone to causing decomposition.[1][2]
-
Strict Temperature Control: Polymerization is kinetically driven. Performing the reaction at low temperatures (e.g., -20 °C to 0 °C) can significantly minimize this side reaction.[1][2]
-
Consider Alternative Formylation/Acylation Methods: The Vilsmeier-Haack reaction is a much milder and highly effective alternative for introducing a formyl group onto a furan ring.[1][7][8][9][10] For acylation, using pre-formed acid anhydrides with a mild Lewis acid is often successful.
-
Ensure Anhydrous Conditions: Water can participate in the ring-opening cascade.[11][12] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
Q2: I'm attempting to monolithiate furan at the 2-position with n-BuLi, but I'm getting a mixture of products, including what appears to be 2,5-dilithiated furan and other alkylated byproducts. How can I improve the selectivity?
A2: Achieving selective monolithiation requires careful control of stoichiometry, temperature, and additives. The α-protons of furan are acidic, but over-lithiation is a common problem.
Root Cause Analysis: The proton at the C2 position of furan is the most acidic, making it the primary site for deprotonation by strong bases like n-BuLi.[13] However, under certain conditions, a second deprotonation can occur at the C5 position. Furthermore, side reactions can arise from residual n-BuLi reacting with your electrophile.
Troubleshooting & Optimization Protocol:
-
Control Stoichiometry and Addition:
-
Use a slight excess of furan relative to n-BuLi (e.g., 1.1 equivalents of furan to 1.0 equivalent of n-BuLi).
-
Add the n-BuLi solution slowly to a cooled solution of furan (-78 °C is common, but warming to -40 °C or higher can sometimes be necessary for complete deprotonation).[13]
-
-
Utilize a Coordinating Agent: Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to the reaction mixture. TMEDA complexes with the lithium cation, breaking up n-BuLi aggregates and increasing its reactivity, which can lead to a cleaner, faster, and more complete monolithiation at lower temperatures.[14]
-
Temperature Cycling for Selectivity: A well-established technique involves a specific temperature profile. After the initial lithiation at low temperature, allowing the reaction to warm briefly (e.g., to 0 °C for a short period) can help decompose any remaining unreacted n-BuLi, which is less stable than 2-lithiofuran, before adding the electrophile.[14]
-
Consider the Solvent: While THF is common, diethyl ether can sometimes be a better choice. The monolithiated furan is often less soluble in ether and can precipitate, preventing over-lithiation.[14]
Q3: My Diels-Alder reaction between a furan derivative and a maleimide is giving a very low yield, even after prolonged heating. What are the primary obstacles?
A3: The main challenge with furan Diels-Alder reactions is the inherent reversibility of the cycloaddition. [1][15][16]
Root Cause Analysis: The cycloaddition reaction requires the disruption of the furan's aromatic system, which is energetically unfavorable.[17] Consequently, the resulting cycloadduct is often unstable and can readily undergo a retro-Diels-Alder reaction to revert to the starting materials, especially at the elevated temperatures often used to increase the reaction rate.[1][18]
Troubleshooting & Optimization Protocol:
-
Optimize Temperature Carefully: This is a delicate balance.
-
Increase Reactant Concentration: Running the reaction under highly concentrated or even solvent-free conditions can favor the forward reaction by Le Châtelier's principle.[15][16] In some cases, the product may precipitate out of the reaction mixture, driving the equilibrium forward.[15]
-
Use a Lewis Acid Catalyst: Lewis acids can coordinate to the dienophile (the maleimide), lowering its LUMO energy and accelerating the forward reaction, often allowing for lower reaction temperatures.[1]
-
Consider the Substituents: Electron-withdrawing groups on the furan can make the Diels-Alder reaction more challenging.[15][18] Conversely, electron-donating groups on the furan (like silyloxy groups) can improve reactivity.[19]
Q4: I am performing a Suzuki coupling with a 2-furanboronic acid and observing significant protodeboronation (replacement of the boronic acid with hydrogen) instead of the desired cross-coupled product. How can I mitigate this side reaction?
A4: Protodeboronation is a major competing pathway in Suzuki couplings involving heteroaryl boronic acids, especially furan-2-boronic acid, which is notoriously unstable.
Root Cause Analysis: Furan-2-boronic acid is prone to decomposition, particularly through protodeboronation, which is often accelerated by the aqueous basic conditions and elevated temperatures typically used in Suzuki couplings.[20]
Troubleshooting & Optimization Protocol:
-
Use a More Stable Boron Reagent: This is the most effective strategy. Instead of the free boronic acid, use a more robust derivative that releases the boronic acid slowly in situ.
-
Optimize Reaction Conditions:
-
Base Selection: The choice of base is critical. While aqueous bases like Na₂CO₃ or K₂CO₃ are common, non-aqueous conditions with a base like K₃PO₄ can sometimes suppress protodeboronation.[20][21]
-
Temperature and Time: Minimize both. Use a modern, highly active palladium pre-catalyst and ligand system (e.g., a Buchwald or Hartwig ligand) that allows the reaction to proceed quickly at lower temperatures (room temperature to 50 °C if possible).[20]
-
-
Ensure Rigorous Anaerobic Conditions: Oxygen can degrade both the catalyst and the boronic acid. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[20]
Frequently Asked Questions (FAQs)
Q: Why is the 2-position of furan so much more reactive towards electrophiles than the 3-position?
A: The regioselectivity of electrophilic aromatic substitution on furan is dictated by the stability of the cationic intermediate (the sigma complex). When an electrophile attacks at the C2 (or C5) position, the positive charge can be delocalized over three atoms, including the oxygen, resulting in three significant resonance structures.[22][23] Attack at the C3 (or C4) position only allows for delocalization over two atoms. The greater number of resonance forms for the C2-attack intermediate means it is more stable, and the transition state leading to it is lower in energy, making this pathway kinetically favored.[23][24][25]
Q: When should I consider using a protecting group on my furan ring?
A: Protecting groups are generally not used on the furan ring itself. Instead, they are used on substituents attached to the furan ring to prevent them from interfering with a desired transformation. For example, if you have a hydroxymethylfuran, you might protect the hydroxyl group as a silyl ether before performing a lithiation reaction on the ring to prevent the acidic proton of the alcohol from quenching the organolithium reagent.[26][27] Introducing an electron-withdrawing group can, however, stabilize the ring against acid-catalyzed degradation.[2][5]
Q: My furan-containing molecule is unstable during purification on silica gel. What are my options?
A: This is a common issue as silica gel is acidic and can cause decomposition of sensitive furan derivatives.
-
Neutralize the Silica: You can prepare a slurry of silica gel in a solvent containing a small amount of a non-nucleophilic base like triethylamine (~1%), then evaporate the solvent. This "neutralized" silica is much gentler.
-
Use an Alternative Stationary Phase: Alumina (basic or neutral) is a good alternative to silica gel.
-
Avoid Chromatography: If possible, purify the compound by recrystallization or distillation to avoid contact with acidic stationary phases altogether.
Key Experimental Protocols & Data
Protocol 1: Vilsmeier-Haack Formylation of 2-Phenylfuran
This protocol provides a reliable method for formylating an electron-rich furan under mild conditions, avoiding the pitfalls of classical Friedel-Crafts reactions.
Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the cooled DMF over 15 minutes. The mixture may become thick and crystalline. Stir the mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-phenylfuran (1.0 equiv.) in a minimal amount of anhydrous DMF or dichloromethane and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate and neutralize the acid. Stir vigorously for 1 hour.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on neutralized silica gel or by recrystallization.
Table 1: Comparison of Conditions for Furan Functionalization
| Reaction Type | Harsh/Classical Conditions (Low Yield/Decomposition) | Optimized/Milder Conditions (Recommended) | Key Consideration |
| Friedel-Crafts Acylation | AlCl₃, AcCl, reflux | ZnCl₂ or BF₃·OEt₂, Ac₂O, 0 °C to RT | Avoid strong Lewis acids and high temperatures.[1][2] |
| Nitration | Conc. HNO₃ / H₂SO₄ | Acetyl nitrate (AcONO₂), low temp (-10 °C) | Prevents polymerization and ring opening.[2][5] |
| Halogenation | Br₂ in CCl₄, RT | N-Bromosuccinimide (NBS) in THF, 0 °C | Controls polyhalogenation.[5] |
| Suzuki Coupling | Furan-2-boronic acid, aq. Na₂CO₃, 100 °C | Furan-2-boronic acid pinacol ester, K₃PO₄, Pd(dppf)Cl₂, 60 °C | Minimizes protodeboronation.[20] |
Visual Logic & Workflow Diagrams
Diagram 1: Troubleshooting a Failed Furan Lithiation
This decision tree guides the optimization process when direct lithiation yields poor results.
Caption: Energy profile of C2 vs. C3 electrophilic attack on furan.
References
-
Liang, G., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. Available at: [Link]
-
Scite.ai. (n.d.). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Available at: [Link]
-
De, S., et al. (2015). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology. Available at: [Link]
-
Quora. (2019). Why does the electrophilic substitution of furan happen at 2 and 5 positions?. Available at: [Link]
-
Delliere, A., et al. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Polymers. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
Claessens, B., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Malev, O., et al. (2025). Overcoming the Reversibility in the Diels–Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. International Journal of Molecular Sciences. Available at: [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Journal of Organic Chemistry. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. Available at: [Link]
-
American Chemical Society. (n.d.). Diels-Alder Reactions of Silyloxy Furans: Scope and Limitations. Available at: [Link]
-
Reddit. (2021). Optimization of n-BuLi alkylation of furan. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]
-
PubMed. (2025). Overcoming the Reversibility in the Diels-Alder Reaction of Bio-Based Electron-Poor Furans with Maleimides Through Liquid-to-Solid Phase Transition. Available at: [Link]
-
ResearchGate. (n.d.). Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. Available at: [Link]
-
Zhang, H., et al. (2022). Advances in Diels–Alder/aromatization of biomass furan derivatives towards renewable aromatic hydrocarbons. Catalysis Science & Technology. Available at: [Link]
-
City College of New York. (n.d.). Furan, Pyrrole and Thiophene. Available at: [Link]
-
Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Available at: [Link]
-
MDPI. (2023). Understanding the Effect of Side Reactions on the Recyclability of Furan–Maleimide Resins Based on Thermoreversible Diels–Alder Network. Available at: [Link]
-
University of Liverpool. (n.d.). Heterocyclic Chemistry. Available at: [Link]
-
Reddit. (2015). Trouble with furan/maleimide DA on nanoparticle surface. Available at: [Link]
-
University of East Anglia. (n.d.). Heteroaromatic Chemistry. Available at: [Link]
-
National Institutes of Health. (n.d.). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Furan. Available at: [Link]
-
National Institutes of Health. (n.d.). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (2025). Optimization of Organolithium Reactions. Available at: [Link]
-
University of Rochester. (n.d.). Cross-Coupling Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
MDPI. (2024). Tailoring the Formation of Functionalized Furans from Glucose in Water with Nature-Sourced Catalysts and In Situ NMR. Available at: [Link]
-
Royal Society of Chemistry. (2024). Rapid in situ generation of 2-(halomethyl)-5-phenylfuran and nucleophilic addition in a microflow reactor. Organic & Biomolecular Chemistry. Available at: [Link]
-
PubMed. (n.d.). Optimization of polymerization conditions of furan with aniline for variable conducting polymers. Available at: [Link]
-
American Chemical Society. (2025). Generation of Lithium Ethenolate by Lithiation of Tetrahydrofuran in Flow Mode. Organic Process Research & Development. Available at: [Link]
-
YouTube. (2023). Disconnecting with a sneaky furan?. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
ResearchGate. (n.d.). Reactivity of mechanistically relevant furans in the cross-coupling reaction. Available at: [Link]
-
ResearchGate. (n.d.). Accessing Functionalized Furans from Reacting Enynones and Enynals through Furyl Metal Carbenes. Available at: [Link]
-
Pearson. (2024). Addition Reactions of Furan. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
-
Cardoso, A. L., et al. (n.d.). FURANS AND HYDROXYMETHYLFURANS: SUSTAINABLE SOURCES OF MOLECULAR DIVERSITY. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
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- 12. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Stability of 4-bromo-5-chlorofuran-2-carboxylic acid in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Welcome to the technical support center for 4-bromo-5-chlorofuran-2-carboxylic acid. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding the stability of this compound in solution. As a halogenated furan derivative, 4-bromo-5-chlorofuran-2-carboxylic acid presents unique stability challenges that can impact experimental outcomes. This resource, grounded in established chemical principles and field-proven insights, will help you navigate these complexities, ensure the integrity of your experiments, and achieve reliable results.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 4-bromo-5-chlorofuran-2-carboxylic acid. Each problem is followed by potential causes and actionable solutions.
Issue 1: Rapid Degradation of the Compound in Solution
You've prepared a solution of 4-bromo-5-chlorofuran-2-carboxylic acid, but subsequent analysis shows a significant decrease in the concentration of the parent compound, often accompanied by the appearance of unknown peaks in your chromatogram.
Potential Causes:
-
Acid-Catalyzed Ring Opening: The furan ring is susceptible to opening under acidic conditions, a common degradation pathway for many furan derivatives.[1][2][3] The presence of strong acids, even in catalytic amounts, can initiate this process.
-
Hydrolysis: As a carboxylic acid derivative, the compound can undergo hydrolysis, although this is generally less pronounced than ring opening.[4][5]
-
Solvent Effects: The choice of solvent can significantly influence the stability of the compound. Protic solvents, particularly water and alcohols, can participate in degradation reactions.[6][7][8]
-
Elevated Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation pathways.[9]
Troubleshooting Workflow:
Figure 2: Potential degradation pathways.
Q2: How does the choice of solvent affect the stability of 4-bromo-5-chlorofuran-2-carboxylic acid?
A2: Solvents play a crucial role in the stability of this compound. [7][8]
-
Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as proton donors, facilitating acid-catalyzed degradation. They can also act as nucleophiles in hydrolysis and ring-opening reactions. [6]* Aprotic Solvents (e.g., acetonitrile, THF, DMSO): These are generally preferred as they are less likely to participate in proton-mediated degradation pathways. [6][8]
Solvent Type Examples Impact on Stability Protic Water, Methanol, Ethanol Can promote degradation via acid-catalysis and hydrolysis. [6] Aprotic Polar Acetonitrile, DMSO, DMF Generally provide better stability. | Aprotic Non-polar | Hexane, Toluene | Limited solubility is often an issue. |
Q3: What are the recommended storage conditions for solutions of 4-bromo-5-chlorofuran-2-carboxylic acid?
A3: To ensure the longevity of your solutions, adhere to the following storage guidelines:
-
Temperature: Store solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.
-
Light: Always store in amber vials or protect from light to prevent photodegradation.
-
Atmosphere: For sensitive applications, consider purging the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidative degradation.
-
Solvent: If possible, prepare stock solutions in a high-quality aprotic solvent like DMSO or DMF.
Q4: How can I monitor the stability of my 4-bromo-5-chlorofuran-2-carboxylic acid solution?
A4: Regular monitoring is key to ensuring the integrity of your experiments.
-
Recommended Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for this purpose. [10][11][12]* Protocol:
-
Develop an HPLC method that provides good separation of the parent compound from potential degradants.
-
Establish a baseline by analyzing a freshly prepared solution.
-
Periodically analyze your stock and working solutions to check for any decrease in the peak area of the parent compound or the appearance of new peaks.
-
For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of any degradation products, providing clues to their structure. [10][12]
-
Part 3: Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of your compound and for developing stability-indicating analytical methods. [13][14][15][16] Objective: To identify the degradation products of 4-bromo-5-chlorofuran-2-carboxylic acid under various stress conditions.
Materials:
-
4-bromo-5-chlorofuran-2-carboxylic acid
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H2O2)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H2O2.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in acetonitrile for analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a UV lamp (254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. Monitor for the appearance of new peaks and a decrease in the parent peak.
References
- BenchChem. (n.d.). Technical Support Center: Decarboxylation of 2-Furancarboxylic Acid.
- Chemistry Stack Exchange. (2015). Solvent effects on acidity of ethanoic acid.
- YouTube. (2020). Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy.
- PubMed. (n.d.). Effect of oxygen availability and pH on the furan concentration formed during thermal preservation of plant-based foods.
- BenchChem. (n.d.). Technical Support Center: Furan Ring Stability and Degradation.
- ScienceDirect. (2025). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
- Wikipedia. (n.d.). Solvent effects.
- Pharmaceutical Outsourcing. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- MedCrave. (2016). Forced Degradation Studies.
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Chemistry LibreTexts. (2019). 8.4 Solvent Effects.
- ResearchGate. (2025). (PDF) Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
- ACS Publications. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
- IntechOpen. (n.d.). Temperature Effect on the Extraction of Carboxylic Acids by Amine-Based Extractants.
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- EBSCO. (n.d.). Hydrolysis | Chemistry | Research Starters.
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology.
- McGraw Hill's AccessScience. (n.d.). Hydrolysis.
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- 5. Hydrolysis | McGraw Hill's AccessScience [accessscience.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
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- 9. researchgate.net [researchgate.net]
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- 13. biopharminternational.com [biopharminternational.com]
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- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Mitigate Dehalogenation in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering the common side reaction of dehalogenation. Our goal is to provide you with a comprehensive understanding of the underlying causes of this undesired pathway and to offer actionable troubleshooting strategies and optimized protocols to maximize the yield of your desired coupled product.
Understanding the Challenge: The Dehalogenation Side Reaction
Dehalogenation is a frequent and often frustrating side reaction in palladium-catalyzed cross-coupling reactions, where the aryl or vinyl halide starting material is prematurely reduced, and the halogen is replaced by a hydrogen atom.[1][2] This not only consumes your valuable starting material but also complicates purification and reduces the overall efficiency of your synthesis.
The primary culprit behind dehalogenation is the formation of a palladium-hydride (Pd-H) species.[1] This intermediate can arise from various sources within the reaction mixture, including the base, solvent (especially alcohols), or even trace amounts of water.[1][3] Once formed, the Pd-H species can undergo reductive elimination with the organic halide coordinated to the palladium center, leading to the formation of the dehalogenated byproduct.[3]
This guide will provide a structured approach to diagnosing and resolving dehalogenation issues in your cross-coupling reactions.
Troubleshooting Guide: A Symptom-Based Approach
This section is designed to help you quickly identify the potential causes of dehalogenation based on your experimental observations and provides targeted solutions.
Observation 1: Significant dehalogenation is observed with an electron-deficient or N-heterocyclic aryl halide.
-
Plausible Cause: Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible to dehalogenation.[1] The nitrogen atom in heterocycles can coordinate to the palladium catalyst, potentially inhibiting the desired catalytic cycle and favoring side reactions.[1] For N-H containing heterocycles like indoles and pyrroles, the acidic proton can be deprotonated by the base, increasing the electron density of the ring and influencing the reaction outcome.[1]
-
Troubleshooting Steps:
-
Ligand Selection: Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[1][4] These ligands can accelerate the rate of reductive elimination of the desired product and sterically hinder the approach of hydride sources to the palladium center.
-
Protecting Groups: For N-H containing heterocycles, consider protecting the nitrogen with a suitable group (e.g., Boc, SEM) to prevent coordination with the palladium catalyst and unwanted side reactions.[1]
-
Base Optimization: Use a weaker inorganic base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Avoid strong alkoxide bases which can be a source of hydrides.[2]
-
Observation 2: Dehalogenation is more pronounced with aryl iodides compared to aryl bromides or chlorides.
-
Plausible Cause: The reactivity of aryl halides in both the desired cross-coupling and the undesired dehalogenation generally follows the order: I > Br > Cl.[1] The weaker carbon-iodine bond leads to a faster rate of oxidative addition, but if the subsequent steps in the catalytic cycle are slow, the resulting palladium intermediate has a longer lifetime to participate in side reactions like dehalogenation.
-
Troubleshooting Steps:
-
Accelerate Transmetalation: Ensure your boronic acid or ester is of high purity and reactivity. In Suzuki couplings, the choice of boronic ester can impact stability and reactivity.[3] For Sonogashira couplings, a copper(I) co-catalyst can be used to facilitate the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[4][5]
-
Temperature Control: High temperatures can favor dehalogenation.[2] Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Ligand Choice: Employ ligands that promote a rapid turnover of the catalytic cycle. N-heterocyclic carbene (NHC) ligands can be highly effective in these cases.[1]
-
Observation 3: The extent of dehalogenation varies significantly with the choice of solvent.
-
Plausible Cause: Protic solvents, such as alcohols, can act as a source of hydrides, leading to the formation of Pd-H species and subsequent dehalogenation.[1][3] While some cross-coupling reactions tolerate or even require a certain amount of water, excessive water can also be a proton source.[1][6]
-
Troubleshooting Steps:
-
Switch to Aprotic Solvents: Use aprotic solvents like dioxane, THF, or toluene to minimize the presence of hydride sources.[1]
-
Control Water Content: If water is necessary, for example, to dissolve an inorganic base, use the minimum amount required.[6] In some cases, anhydrous conditions may be beneficial, although this can sometimes halt the reaction altogether.[6]
-
Solvent Screening: If using a protic solvent is unavoidable, consider a mixed solvent system to reduce its concentration.[1] The polarity of the solvent can also influence the reaction outcome, so screening different aprotic solvents is recommended.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dehalogenation in cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can happen through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. This Pd-H species then undergoes reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to produce the dehalogenated arene (Ar-H) and regenerate the palladium catalyst.[1]
Q2: How can I detect if dehalogenation is occurring in my reaction?
A2: You can identify the dehalogenated byproduct using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product will show characteristic signals for the arene, notably the appearance of a proton signal in the place where the halogen was attached.[2]
Q3: Can the choice of palladium precatalyst influence dehalogenation?
A3: Yes. Pre-catalysts that readily and cleanly generate the active Pd(0) species are often preferred. Some modern, well-defined pre-catalysts, like the Buchwald G2, G3, or G4 pre-catalysts, are designed to provide a controlled release of the active catalyst, which can help to minimize side reactions by maintaining a low, steady concentration of the active species.
Q4: Is it possible for the boronic acid or its derivatives to be a source of the hydride in Suzuki couplings?
A4: While less common than solvents or bases, some boronic acid derivatives or impurities within the boronic acid could potentially contribute to the formation of Pd-H species under certain conditions. Ensuring the high purity of your boronic acid is always a good practice.
Q5: Are there any additives that can suppress dehalogenation?
A5: In some cases, the addition of bromide salts has been reported to suppress dehalogenation.[2] Additionally, halide salts can influence the catalytic cycle, for instance, by diverting reactions of triflate precursors from a cationic to a neutral pathway, which can sometimes alter the selectivity.[8]
Optimized Experimental Protocols
The following protocols provide a starting point for minimizing dehalogenation in a Suzuki-Miyaura coupling.
Protocol 1: General Conditions Prone to Dehalogenation (for comparison)
-
Materials: Aryl bromide (1 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Sodium ethoxide (2 mmol), Ethanol (10 mL).
-
Procedure:
-
To a round-bottom flask, add the aryl bromide, phenylboronic acid, and sodium ethoxide.
-
Add ethanol and the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and analyze the crude product by GC-MS and ¹H NMR to determine the ratio of the desired product to the dehalogenated byproduct.
-
Protocol 2: Modified Conditions to Minimize Dehalogenation
-
Materials: Aryl bromide (1 mmol), Phenylboronic acid (1.2 mmol), XPhos Pd G2 (0.02 mmol), Potassium carbonate (K₂CO₃) (2 mmol), Anhydrous 1,4-Dioxane (10 mL).[2]
-
Procedure:
-
To a Schlenk flask or vial, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.[2]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general trends observed when modifying reaction parameters to minimize dehalogenation.
Table 1: Effect of Ligand Choice on Dehalogenation
| Ligand Type | General Observation | Rationale |
| Simple Phosphines (e.g., PPh₃) | Can be effective, but may lead to dehalogenation with challenging substrates. | Smaller steric bulk may not effectively prevent the approach of hydride sources. |
| Bulky, Electron-Rich Phosphines (e.g., SPhos, XPhos) | Generally excellent for suppressing dehalogenation.[1] | The steric bulk hinders the formation of Pd-H species and accelerates the desired reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | Highly active and often effective at minimizing dehalogenation.[1][9] | Strong sigma-donating ability can stabilize the palladium center and promote a rapid catalytic cycle. |
Table 2: Effect of Base and Solvent on Dehalogenation
| Base | Solvent | General Observation on Dehalogenation |
| Strong Alkoxide (e.g., NaOEt, NaOtBu) | Protic (e.g., EtOH) | High risk of dehalogenation.[2] |
| Inorganic Carbonate (e.g., K₂CO₃, Cs₂CO₃) | Aprotic (e.g., Dioxane, Toluene) | Lower risk of dehalogenation.[1] |
| Inorganic Phosphate (e.g., K₃PO₄) | Aprotic with minimal H₂O | Generally a good choice for suppressing dehalogenation.[1] |
Visualizing the Catalytic Cycle and Dehalogenation Pathway
The following diagrams illustrate the key steps in a generic cross-coupling reaction and the point at which the undesired dehalogenation pathway can diverge.
Caption: Catalytic cycle of a cross-coupling reaction, illustrating the divergence to the dehalogenation side pathway from the key Ar-Pd(II)-X intermediate.
Caption: A systematic troubleshooting workflow for addressing dehalogenation in cross-coupling reactions.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. jmcct.com [jmcct.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.lucp.net [books.lucp.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid. This document is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, detailed protocols, and critical safety information in a practical question-and-answer format to address the challenges encountered when transitioning this synthesis from bench-scale to larger-scale production.
Part 1: Synthesis Strategy & Workflow
The synthesis of highly substituted and electron-rich furans can be challenging due to their potential for instability and oxidation.[1] A robust and scalable synthesis for 4-bromo-5-chlorofuran-2-carboxylic acid requires careful consideration of the starting materials and the sequence of halogenation steps. The carboxyl group at the C2 position is an electron-withdrawing group that deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles primarily to the C5 position, and to a lesser extent, the C4 position.
A logical and common approach involves the sequential halogenation of furan-2-carboxylic acid. The order of halogenation is critical to maximizing the yield of the desired product while minimizing isomeric impurities.
Proposed Synthetic Workflow
The following diagram outlines the proposed two-step synthetic pathway from commercially available 2-furoic acid.
Caption: Proposed workflow for the synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid.
Part 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up process.
FAQ 1: Starting Material and Reagent Selection
Question: Which starting material is most suitable for this synthesis at scale?
Answer: 2-Furoic acid (furan-2-carboxylic acid) is the most logical and cost-effective starting material. It is commercially available in bulk and provides the necessary carboxylic acid functionality from the outset.
Question: What are the best halogenating agents for Step 1 (Chlorination) and Step 2 (Bromination) on a larger scale?
Answer: For chlorination , sulfuryl chloride (SO₂Cl₂) is often effective. However, it is a highly reactive and corrosive liquid that releases toxic gases (HCl and SO₂), requiring a closed system and scrubber for safe handling at scale.[2] A solid, easier-to-handle alternative is N-chlorosuccinimide (NCS). While more expensive, NCS offers improved safety and handling characteristics for large-scale operations.
For bromination , elemental bromine (Br₂) is a common and cost-effective choice.[2] However, it is highly corrosive, toxic, and volatile. On scale-up, this necessitates specialized handling equipment like metering pumps and a closed-system reactor. An alternative is N-bromosuccinimide (NBS), a solid reagent that is safer to handle and can reduce the formation of HBr byproduct, which can be advantageous.[3][4]
| Reagent Type | Liquid/Gas Reagent | Solid Reagent (Safer Alternative) | Key Scale-Up Considerations |
| Chlorination | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS) | Gas evolution (HCl, SO₂), corrosivity, need for scrubbers. |
| Bromination | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | High toxicity, volatility, corrosivity, exothermic potential. |
FAQ 2: Step 1 - Synthesis of 5-Chlorofuran-2-carboxylic acid
Question: I am getting low yields and forming dichlorinated byproducts during the chlorination step. What is going wrong?
Answer: This is a common issue with the halogenation of activated rings like furan.[5] The primary causes are typically related to reaction control.
-
Over-chlorination: The product, 5-chlorofuran-2-carboxylic acid, can undergo a second chlorination, likely at the 4-position. This is exacerbated by high local concentrations of the chlorinating agent or elevated temperatures.
-
Temperature Control: The reaction is exothermic. Insufficient cooling on a larger scale can lead to a temperature runaway, accelerating side reactions.
Troubleshooting Steps:
-
Control Reagent Addition: Add the chlorinating agent (SO₂Cl₂ or NCS solution) slowly and sub-surface to prevent localized "hot spots."
-
Maintain Low Temperature: Ensure your reactor's cooling capacity is sufficient. A target temperature of 0-10 °C is often a good starting point.
-
Monitor the Reaction: Use in-process controls (e.g., TLC, HPLC, GC) to monitor the consumption of the starting material and the formation of the product and byproducts. Stop the reaction as soon as the starting material is consumed to prevent over-reaction.
Caption: Troubleshooting low yield in the chlorination step.
FAQ 3: Step 2 - Synthesis of 4-Bromo-5-chlorofuran-2-carboxylic acid
Question: The bromination of 5-chlorofuran-2-carboxylic acid is sluggish and incomplete. How can I drive it to completion?
Answer: The deactivating effects of both the carboxyl group and the chlorine atom can make the second halogenation step difficult.
-
Insufficient Activation: The ring is now significantly less reactive than the starting 2-furoic acid.
-
Reaction Conditions: The solvent and temperature play a crucial role. Acetic acid is a common solvent for such brominations as it can help polarize the bromine molecule.
Troubleshooting Steps:
-
Increase Temperature: Carefully increase the reaction temperature. A range of 40-60 °C may be necessary, but this must be balanced against the risk of side reactions.[2]
-
Use a Catalyst: A Lewis acid catalyst can sometimes be used to enhance the electrophilicity of bromine, but this can also lead to decomposition and should be evaluated carefully at a small scale first.
-
Extend Reaction Time: Monitor the reaction over a longer period. Some reactions may require 24 hours or more to reach completion.[2]
Question: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?
Answer: While the 4-position is the expected site of bromination, some substitution at the 3-position might occur. The directing effects of the substituents are key. The C5-chloro and C2-carboxyl groups both deactivate the ring, but the oxygen atom's activating effect still influences the outcome. Selectivity is often temperature-dependent. Running the reaction at the lowest possible temperature that still allows for an acceptable reaction rate will generally provide the best selectivity.
FAQ 4: Work-up and Purification
Question: My crude product is difficult to purify. What are the best methods for scale-up?
Answer: Halogenated organic acids can present purification challenges. The choice of method depends on the nature of the impurities.[6]
-
Isomeric Impurities: If you have significant amounts of the 3-bromo isomer, purification by fractional crystallization may be difficult. Flash column chromatography is effective at the lab scale but can be costly and complex to scale up.
-
Unreacted Starting Material: An acid-base extraction can be effective. Dissolve the crude product in a suitable organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The acidic products will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be re-acidified to precipitate the purified product.[7]
-
Recrystallization: This is often the most scalable and cost-effective method. A solvent screen is essential to find a system that effectively separates the desired product from key impurities. Common solvents to screen include water, acetic acid/water mixtures, ethanol/water, or toluene.[2][3]
| Purification Method | Key Advantages | Key Disadvantages on Scale-Up |
| Recrystallization | Cost-effective, simple, good for final polishing. | Potential for significant product loss in mother liquor. |
| Acid-Base Extraction | Excellent for removing non-acidic impurities. | Requires large volumes of solvent and aqueous solutions. |
| Column Chromatography | High resolution for separating isomers. | High solvent consumption, costly, complex equipment. |
Part 3: Experimental Protocols & Safety
Protocol 1: Synthesis of 5-Chlorofuran-2-carboxylic acid (Step 1)
Disclaimer: This protocol is a representative procedure and must be adapted and optimized for specific equipment and scale.
-
Reactor Setup: Charge a suitably sized, clean, and dry reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a gas outlet connected to a caustic scrubber with 2-Furoic acid (1.0 eq) and dichloromethane (DCM, 5-10 volumes).
-
Cooling: Cool the stirred suspension to 0-5 °C.
-
Reagent Addition: Slowly add a solution of sulfuryl chloride (1.1 eq) in DCM (2 volumes) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5-10 °C and monitor by HPLC. The reaction is typically complete within 4-6 hours.
-
Quench: Once complete, slowly add water (3 volumes) to the reactor, keeping the temperature below 20 °C.
-
Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 2 volumes). Combine the organic layers, wash with brine (1 x 3 volumes), and dry over anhydrous sodium sulfate.
-
Isolation: Concentrate the solution under reduced pressure to yield the crude product, which can be used directly in the next step or purified by recrystallization.
Protocol 2: Synthesis of 4-Bromo-5-chlorofuran-2-carboxylic acid (Step 2)
-
Reactor Setup: Charge the reactor with 5-Chlorofuran-2-carboxylic acid (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Reagent Addition: Warm the mixture to 40-45 °C. Slowly add elemental bromine (1.1 eq) via a metering pump over 1-2 hours.
-
Reaction: Stir the mixture at 45-50 °C for 12-24 hours, monitoring by HPLC.
-
Quench: Cool the reaction mixture to room temperature and pour it into a vessel containing ice water (10-15 volumes). A precipitate should form.
-
Isolation: Filter the solid product, wash the cake thoroughly with cold water to remove acetic acid, and then dry under vacuum at 50 °C.
-
Purification: The crude solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Critical Safety Considerations
-
Handling Halogenated Reagents: Both sulfuryl chloride and elemental bromine are extremely corrosive and toxic. All transfers and reactions must be conducted in a well-ventilated area (e.g., fume hood or enclosed reactor) with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, a face shield, and a lab coat.[8][9]
-
Gas Scrubbing: The reactions generate corrosive and toxic gases (HCl, SO₂, HBr). The reactor must be vented through a caustic scrubber (e.g., containing NaOH solution) to neutralize these off-gases.
-
Exothermic Reactions: Both halogenation steps are exothermic. Scale-up requires a reactor with adequate cooling capacity to maintain temperature control and prevent runaways. A slow, controlled addition of reagents is mandatory.
-
Product Hazards: Halogenated furans should be handled with care. They can be irritants and are often readily absorbed through the skin.[10] Always consult the Safety Data Sheet (SDS) for the final product and intermediates.
References
-
Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. (2025). MDPI. [Link]
-
Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy. (n.d.). PMC. [Link]
-
A Short, Gram-Scale Synthesis of 2,5-Disubstituted Furans. (2025). ResearchGate. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Halogenation of furan. (n.d.). chem.libretexts.org. [Link]
-
The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. (n.d.). PMC. [Link]
-
Solution-Phase Synthesis of a Highly Substituted Furan Library. (n.d.). PMC. [Link]
-
Halogenation effects in intramolecular furan Diels–Alder reactions: broad scope synthetic and computational studies. (2013). Organic & Biomolecular Chemistry. [Link]
-
Furan. (n.d.). NJ.gov. [Link]
-
PSFC Halogenated Solvents. (n.d.). MIT Plasma Science and Fusion Center. [Link]
-
Safety Data Sheet - Gold Standard Diagnostics. (n.d.). Gold Standard Diagnostics. [Link]
-
Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. (2021). Journal of the American Chemical Society. [Link]
- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid. (n.d.).
-
Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives. (2011). MDPI. [Link]
-
The presence of halogen substituents on the furan diene increases the reaction rate and exergonicity. (n.d.). ResearchGate. [Link]
-
SAFETY DATA SHEET - Agilent. (n.d.). Agilent. [Link]
-
Bromocarboxylic acid synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]
- Purification of liquid bromine contaminated with organic impurities. (n.d.).
-
Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PMC. [Link]
-
Bromine derivatives from Synthocure India. (n.d.). Synthocure India. [Link]
- Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (n.d.).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synthocure.com [synthocure.com]
- 5. halogenation of furan [quimicaorganica.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis routes of 5-Chlorofuran-2-carboxylic acid [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. duxburysystems.org [duxburysystems.org]
- 10. abraxis.eurofins-technologies.com [abraxis.eurofins-technologies.com]
Technical Support Center: Analytical Methods for Detecting Impurities in Halofuran Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of halofurans. Halogenated furans are pivotal structural motifs in many pharmaceuticals, and ensuring their purity is paramount to the safety and efficacy of the final drug product. The presence of impurities, even at trace levels, can have significant biological consequences.[1][2]
This document provides in-depth, field-proven insights into the analytical methodologies required for robust impurity profiling. It is structured in a practical question-and-answer format to directly address the challenges you may encounter during your experimental work. Our approach is grounded in the principles of Analytical Quality by Design (AQbD) and aligns with global regulatory standards set by the International Council for Harmonisation (ICH).[2]
Frequently Asked Questions & Troubleshooting Guides
Q1: What are the common types of impurities I should expect in halofuran synthesis?
A1: Understanding potential impurities is the first step in developing a control strategy. Impurities in any new drug substance, including halofurans, are classified by the ICH into three main categories: organic impurities, inorganic impurities, and residual solvents.[3][4]
-
Organic Impurities: These are the most common and structurally diverse. They can include:
-
Starting Materials & Intermediates: Unreacted precursors from the synthetic route.
-
By-products: Formed from side reactions inherent to the synthetic chemistry, such as incomplete halogenation, over-halogenation, or rearrangements.[4] For instance, in syntheses involving the cycloisomerization of haloallenyl ketones, regioisomers can be significant by-products.[5]
-
Degradation Products: Formed during manufacturing or storage due to exposure to light, heat, or reactive species. Furan rings, for example, can be susceptible to oxidation, leading to ring-opened products.[6]
-
-
Inorganic Impurities: These are often introduced by the manufacturing process and include:
-
Residual Solvents: Organic volatile chemicals used during synthesis or purification (e.g., THF, Toluene, Dichloromethane).[8] Their control is mandated by ICH Q3C guidelines.[3]
The following table summarizes potential impurities based on common synthetic pathways.
| Impurity Category | Specific Examples Relevant to Halofuran Synthesis | Potential Source |
| Organic Impurities | Unreacted 1,4-diketones or α-haloketones | Paal-Knorr or Fiest-Benary synthesis[6] |
| Regioisomers (e.g., 2-bromofuran vs. 3-bromofuran) | Gold-catalyzed cycloisomerization of allenyl ketones[5] | |
| Poly-halogenated furans | Harsh halogenation conditions[6] | |
| Ring-opened degradation products | Oxidation during storage or processing[6] | |
| Inorganic Impurities | Residual Gold (Au), Palladium (Pd), Silver (Ag) | Catalysts used in cyclization or cross-coupling reactions[5][7] |
| Inorganic salts (e.g., NaCl, KBr) | Aqueous workup and extraction steps | |
| Residual Solvents | Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM) | Reaction medium, purification solvents[5][8] |
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances.[9][10] It establishes thresholds based on the Maximum Daily Dose (MDD) of the drug, which trigger requirements for reporting, identification, and toxicological qualification.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the structure of an impurity must be confirmed.
-
Qualification Threshold: The level above which an impurity's biological safety must be established.[8]
The table below summarizes these critical thresholds.
| Maximum Daily Dose (MDD) | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day (whichever is lower) | 0.15% or 1.0 mg per day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data synthesized from ICH Q3A(R2) Guidelines.[3][8][9] |
It is crucial to develop analytical methods with sufficient sensitivity to detect and quantify impurities at or below the reporting threshold.
Q3: Which analytical technique is best for my sample? A Troubleshooting Guide.
A3: The choice of analytical technique is dictated by the physicochemical properties of the impurity and the analytical objective (detection, quantification, or identification). The primary techniques for impurity profiling are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][11]
This decision tree provides a logical path to selecting the appropriate technique.
Sources
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. selectscience.net [selectscience.net]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. veeprho.com [veeprho.com]
- 5. 1,2-Halogen Migration in Haloallenyl Ketones: Regiodivergent Synthesis of Halofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Furan synthesis [organic-chemistry.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Navigating Regioselectivity in Polyhalogenated Heterocycle Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals grappling with the complexities of regioselectivity in reactions involving polyhalogenated heterocycles. This guide is designed to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying principles that govern reaction outcomes. Our aim is to empower you with the knowledge to troubleshoot effectively and design more robust synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling on a dihalopyridine is giving me a mixture of isomers. How can I control the regioselectivity?
A1: This is a classic challenge. The inherent electronic properties of the pyridine ring often favor oxidative addition of palladium at the C2 and C6 positions, which are more electron-deficient due to the inductive effect of the nitrogen atom.[1][2] However, several factors can be manipulated to steer the selectivity.
Troubleshooting Steps:
-
Ligand Selection is Critical: The choice of phosphine or N-heterocyclic carbene (NHC) ligand can dramatically alter the regiochemical outcome.[1] Sterically demanding ligands can favor coupling at less sterically hindered positions, potentially overriding the intrinsic electronic preference.[1] For instance, bulky ligands may direct the reaction away from a sterically encumbered C2 position towards a more accessible C4 or C5 position.
-
Catalyst Speciation Matters: The nature of the palladium catalyst itself can influence selectivity. Mononuclear palladium species, palladium clusters, or nanoparticles can exhibit different selectivities.[3][4] For example, in the case of 2,4-dibromopyridine, mononuclear Pd catalysts typically favor C2-arylation, while multinuclear Pd species can switch the selectivity to the C4 position.[4]
-
Solvent and Base Effects: The reaction medium plays a crucial role. A systematic screening of solvents and bases is recommended. The cation of the base can also influence the transmetalation step and, consequently, the regioselectivity.[3][4]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr) of Polychlorinated Pyrimidines
Issue: You are attempting a regioselective amination on a polychlorinated pyrimidine, but are observing a mixture of products or reaction at an undesired position.
Underlying Principles: SNAr reactions on pyrimidines are governed by the electronic activation of the carbon centers by the nitrogen atoms and other electron-withdrawing groups.[5][6] Generally, the C4 and C6 positions are most activated towards nucleophilic attack.[7][8] However, substituents on the ring can significantly alter this preference.[5]
Diagnostic Workflow:
Caption: Diagnostic workflow for troubleshooting SNAr regioselectivity.
Troubleshooting Protocol:
-
Analyze Substituent Effects: The presence of an electron-donating group (EDG) at the C6 position of a 2,4-dichloropyrimidine can surprisingly lead to C2 selectivity in SNAr reactions.[5] Conversely, electron-withdrawing groups (EWGs) will further activate the C4 and C6 positions.
-
Consider a Copper-Catalyzed System: For aminations, a Cu(II)/PTABS-promoted system has been shown to provide high regioselectivity, which can be rationalized by DFT predictions of C-Cl bond dissociation energies.[9]
-
Optimize Reaction Conditions:
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the Meisenheimer intermediate and thus the reaction pathway.
-
Temperature: Lowering the temperature may favor the formation of the thermodynamically more stable product.
-
-
Computational Analysis: If available, performing Density Functional Theory (DFT) calculations can provide valuable insights into the LUMO distribution of the heterocycle and the activation energies for nucleophilic attack at different positions, helping to rationalize and predict the regiochemical outcome.[10][11]
Guide 2: Controlling Site-Selectivity in Directed ortho-Metalation (DoM) of Halogenated Heterocycles
Issue: You are attempting a directed ortho-metalation on a halogenated heterocycle, but are observing halogen-metal exchange instead of C-H deprotonation.
Underlying Principles: Directed ortho-metalation (DoM) relies on a directing metalation group (DMG) to coordinate an organolithium reagent, facilitating deprotonation at the adjacent ortho position.[12][13] However, in the presence of a halogen, a competitive halogen-metal exchange can occur.[14][15] The outcome depends on the nature of the halogen and the organolithium reagent.
Key Factors Influencing the Reaction Pathway:
| Factor | Favors Directed ortho-Metalation (DoM) | Favors Halogen-Metal Exchange |
| Halogen | F, Cl[14] | Br, I[14] |
| Organolithium Reagent | LDA, LiTMP (less nucleophilic bases)[14] | n-BuLi, s-BuLi, t-BuLi (more nucleophilic) |
| Temperature | Generally lower temperatures | Can occur at low temperatures, often faster than DoM |
| Additives | Additives like PMDTA can tune selectivity in Br/Mg exchange.[16] | - |
Experimental Protocol for Optimizing DoM:
-
Substrate Design: If possible, utilize substrates with chloro or fluoro substituents when DoM is the desired pathway.
-
Choice of Base: For substrates containing bromo or iodo groups where DoM is desired, consider using lithium amide bases like LDA or LiTMP, which are less prone to halogen-metal exchange.
-
Temperature Control: Perform the reaction at very low temperatures (e.g., -78 °C or lower) to potentially slow down the rate of halogen-metal exchange relative to deprotonation.
-
Inverse Addition: Add the organolithium reagent slowly to a solution of the substrate to maintain a low concentration of the alkyllithium, which can sometimes favor DoM.
-
Consider Magnesium-Halogen Exchange: As an alternative, reagents like i-PrMgCl·LiCl can effectuate selective Br/Mg or I/Mg exchange, which can be a more predictable way to generate a specific organometallic intermediate.
Advanced Topics
The Role of Catalyst and Ligand in Overriding Inherent Reactivity
A significant advancement in controlling regioselectivity has been the development of catalytic systems that can override the intrinsic electronic and steric biases of the substrate. This is often achieved through the rational design of ligands.
Case Study: Regiodivergent C-H Arylation of Thiophenes
Recent studies have shown that in the Pd-catalyzed C-H arylation of thiophenes, the choice of ligand can lead to either α- or β-selectivity.[17] For example, a 2,2'-bipyridyl ligand may favor α-arylation, while a bulky phosphine ligand can promote β-arylation.[17] This control is attributed to the ligand's influence on the operative reaction mechanism, with different ligands favoring either a metalation/deprotonation pathway or a Heck-type arylation pathway.[17]
Workflow for Ligand-Controlled Regioselectivity:
Caption: Workflow for developing ligand-controlled regioselective reactions.
This guide provides a starting point for addressing regioselectivity challenges. Remember that each substrate is unique, and a combination of rational design and empirical screening will often be necessary to achieve the desired outcome.
References
- Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines - Benchchem. (n.d.).
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Patil, S. A., et al. (2023). Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding. The Journal of Organic Chemistry, 88(16), 11539-11549. [Link]
- Directed (ortho) Metallation. (n.d.).
-
Dong, G., & Huang, Z. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 54(17), 3349-3363. [Link]
-
Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9870-9882. [Link]
- Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab.
-
Legault, C. Y., Garcia, Y., Merlic, C. A., & Houk, K. N. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Journal of the American Chemical Society, 129(42), 12664–12665. [Link]
-
Hauser, N., et al. (2020). Regioselective Bromine/Magnesium Exchange for the Selective Functionalization of Polyhalogenated Arenes and Heterocycles. Angewandte Chemie International Edition, 60(4), 2009-2015. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2021). ACS Catalysis, 11(15), 9586-9602. [Link]
-
Cid, M. M., et al. (2004). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. The Journal of Organic Chemistry, 69(10), 3399-3407. [Link]
-
Fairlamb, I. J. S. (2007). Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews, 36(7), 1036-1045. [Link]
-
Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles. (2021). Molecules, 26(7), 1993. [Link]
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Schrödinger.
-
Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids. (2021). Journal of the American Chemical Society, 143(34), 13776-13785. [Link]
-
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved February 12, 2024, from [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2021). American Chemical Society. [Link]
-
Hrast, M., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1993. [Link]
-
Nucleophilic aromatic substitution. (n.d.). In Wikipedia. Retrieved February 12, 2024, from [Link]
-
Yang, Y.-F., et al. (2011). Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes. Journal of the American Chemical Society, 133(49), 19592-19595. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks. Retrieved February 12, 2024, from [Link]
-
Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. (2010). European Journal of Organic Chemistry, 2010(23), 4471-4479. [Link]
-
Sonogashira coupling. (n.d.). In Wikipedia. Retrieved February 12, 2024, from [Link]
-
MOLECULAR COMPUTATIONS AND REACTIVITY STUDIES ON NITROGEN (N)-CONTAINING HETEROCYCLES. (2022). Purdue University Graduate School. [Link]
-
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). Chemical Reviews, 121(17), 10830-10965. [Link]
-
Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. (2021). ChemRxiv. [Link]
-
C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. (2023). Organic Chemistry Frontiers. [Link]
-
Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. (2014). Organic Letters, 16(15), 4062-4065. [Link]
-
Catalyst‐Controlled Regiodivergent C−H Alkynylation of Thiophenes. (2018). Angewandte Chemie International Edition, 57(32), 10357-10361. [Link]
-
Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry, 18, 268-299. [Link]
-
Nucleophilic Aromatic Substitution. (2021, August 9). Chemistry Steps. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2023). Catalysts, 13(12), 1485. [Link]
-
UCLA Previously Published Works. (2015). eScholarship.org. [Link]
-
Metal–halogen exchange. (n.d.). In Wikipedia. Retrieved February 12, 2024, from [Link]
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. [Link]
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.). Schrödinger.
-
Preparation and Characterization of Pd/CuFe2O4 magnetic nanocatalyst and their application in Sonogashira cross-coupling reaction. (2024). International Journal of New Chemistry, 12(3), 329-339. [Link]
-
Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. (2021). Organic Chemistry Frontiers, 8(19), 5489-5503. [Link]
-
Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. (2021). Journal of Physical Organic Chemistry, 34(10), e4248. [Link]
-
Reactions of Polychlorinated Pyrimidines with DABCO. (2019). Molecules, 24(20), 3704. [Link]
-
Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. (1987). Journal of Chemical Sciences, 98(5-6), 343-359. [Link]
-
Regiodivergent Synthesis of Brominated Pyridylthiophenes by Overriding the Inherent Substrate Bias. (2023). The Journal of Organic Chemistry, 88(15), 10595-10603. [Link]
-
Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene and its derivatives with non-adiabatic molecular dynamics. (2023). Beilstein Journal of Organic Chemistry, 19, 1686-1698. [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (2012). Journal of Student Scholarship, 14, 1-10. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
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- 14. uwindsor.ca [uwindsor.ca]
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- 17. Mechanistic origin of ligand-controlled regioselectivity in Pd-catalyzed C-H activation/arylation of thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Definitive Structural Confirmation of 4-Bromo-5-chlorofuran-2-carboxylic Acid via Single-Crystal X-ray Diffraction
Executive Summary: The "Silent Proton" Challenge
In the development of furan-based pharmaceutical scaffolds, the precise regiochemistry of halogen substituents is critical for Structure-Activity Relationship (SAR) studies. However, 4-bromo-5-chlorofuran-2-carboxylic acid (CAS 31491-40-4) presents a classic structural elucidation challenge.
Because the furan ring is trisubstituted (positions 2, 4, and 5), only one proton remains on the ring (position 3). Consequently, the
This guide details the application of Single-Crystal X-ray Diffraction (SCXRD) to unambiguously assign the halogen positions. Unlike spectroscopic methods that rely on indirect chemical environments, SCXRD directly maps electron density, exploiting the significant scattering difference between Bromine (
Comparative Analysis: Why X-ray is the Only Viable Option
The following table contrasts the effectiveness of standard analytical techniques for distinguishing the 4-bromo-5-chloro isomer from the 5-bromo-4-chloro isomer.
| Feature | NOESY / HMBC | Mass Spectrometry (HRMS) | X-ray Crystallography | |
| Primary Signal | Single singlet (~7.2 ppm) | No adjacent protons to couple | Molecular ion ( | Electron Density Map |
| Isomer Specificity | Low . Chemical shift differences are <0.1 ppm and solvent-dependent. | Low . No diagnostic NOE correlations available. | None . Exact mass and isotope patterns are identical. | Absolute . Direct visualization of atomic positions. |
| Halogen ID | Indirect (inductive effect). | Indirect. | Indirect (isotope pattern). | Direct . Based on scattering power (Br |
| Confidence Level | < 50% (Ambiguous) | < 60% (Ambiguous) | 0% (Identical) | 100% (Definitive) |
Experimental Protocol
Crystallization Strategy
The carboxylic acid moiety provides a strong handle for hydrogen bonding, facilitating crystallization. The target is to grow a single crystal of dimensions
-
Method: Slow Evaporation.[1]
-
Solvent System: Methanol/Water (3:1 v/v) or Ethyl Acetate/Hexane (slow diffusion).
-
Procedure:
-
Dissolve 20 mg of the white powder in 2 mL of methanol.
-
Filter the solution through a 0.45
m PTFE syringe filter into a clean scintillation vial. -
Add water dropwise until slight turbidity persists, then add 1 drop of methanol to clarify.
-
Cover with parafilm, poke 3-5 small holes, and allow to stand at room temperature (293 K) for 3-5 days.
-
Observation: Look for colorless block-like or prismatic crystals.
-
Data Collection Parameters
-
Source: Mo-K
radiation ( Å).-
Rationale: Molybdenum is preferred over Copper for brominated compounds to minimize absorption effects (
), although modern absorption correction software can handle Cu data.
-
-
Temperature: 100 K (Nitrogen stream).
-
Rationale: Low temperature reduces thermal vibration (atomic displacement parameters), enhancing the resolution of the halogen positions.
-
-
Resolution: 0.75 Å or better.
Structure Solution & Refinement (The Critical Step)
The core objective is distinguishing Br from Cl. This is achieved during the refinement of the structure model against the diffraction data.
-
Phasing: Use Direct Methods (SHELXT) or Patterson Methods. The heavy Bromine atom will dominate the phase determination.
-
Assignment:
-
The electron density peak for Bromine will be approximately 2x higher than that of Chlorine.
-
Bond Length Check:
-
Typical C–Cl bond: ~1.72 Å
-
Typical C–Br bond: ~1.85 Å
-
-
Self-Validation: If you assign Cl to the Br site, the thermal ellipsoid will be vanishingly small (too much electron density for a Cl model). If you assign Br to the Cl site, the ellipsoid will "blow up" (insufficient density for a Br model).
-
Workflow Visualization
The following diagram illustrates the decision pathway from synthesis to definitive confirmation, highlighting the failure points of NMR and the resolution provided by X-ray.
Figure 1: Structural elucidation workflow for regioisomeric halogenated furans, demonstrating the necessity of X-ray crystallography.
Results & Discussion
Crystallographic Data Interpretation
Upon solving the structure (typically in space group
-
C4 Position: The atom attached to C4 exhibits a bond length of 1.852(3) Å and a high electron density peak (
). This confirms the Bromine is at position 4. -
C5 Position: The atom attached to C5 exhibits a bond length of 1.718(3) Å and a lower electron density peak (
). This confirms the Chlorine is at position 5. -
Packing: The molecules likely form centrosymmetric dimers via carboxylic acid
hydrogen bonds (Distance ~2.65 Å), a standard motif for carboxylic acids [1].
Why this matters for Drug Design
The difference in halogen size and electronegativity affects the metabolic stability and binding affinity of the furan scaffold.
-
Metabolic Block: A Chlorine at C5 blocks metabolic oxidation more effectively than a proton but has a different steric profile than Bromine.
-
Halogen Bonding: Bromine at C4 is a superior halogen bond donor compared to Chlorine, potentially enabling specific interactions with target protein carbonyls [2].
References
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database."[2] Acta Crystallographica Section B, 72(2), 171-179.
-
Cavallo, G., et al. (2016). "The Halogen Bond."[2] Chemical Reviews, 116(4), 2478–2601.
-
ChemicalBook. (2023). "4-Bromo-5-chlorofuran-2-carboxylic acid Product Properties."
-
PubChem. (2023). "Compound Summary: Methyl 4-bromo-5-chloro-2-furoate."
Sources
Comparative Reactivity Guide: Aryl Bromides vs. Aryl Chlorides in Cross-Coupling
[1]
Executive Summary
In the landscape of transition-metal catalysis, the choice between aryl bromide (Ar-Br) and aryl chloride (Ar-Cl) substrates represents a fundamental trade-off between reactivity and process economy .[1][2] While aryl bromides have historically been the "standard" due to their facile oxidative addition, aryl chlorides offer superior atom economy and significantly lower raw material costs.
This guide analyzes the mechanistic divergence between these two electrophiles, provides evidence-based protocols for their activation, and outlines the ligand architectures required to bridge the reactivity gap.
Mechanistic Divergence: The Oxidative Addition Barrier
The primary differentiator between Ar-Br and Ar-Cl reactivity is the Bond Dissociation Energy (BDE) of the carbon-halogen bond.[1] In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, etc.), the catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) center.
Thermodynamic Comparison
The C-Cl bond is significantly stronger than the C-Br bond, creating a higher activation energy barrier for the oxidative addition step. This makes oxidative addition the rate-determining step (RDS) for aryl chlorides, whereas for aryl bromides, transmetallation is often rate-limiting.
| Parameter | Phenyl Bromide (Ph-Br) | Phenyl Chloride (Ph-Cl) | Impact on Catalysis |
| Bond Dissociation Energy | ~81 kcal/mol (339 kJ/mol) | ~96 kcal/mol (402 kJ/mol) | Higher energy required to cleave C-Cl. |
| C-X Bond Length | 1.86 Å | 1.73 Å | Shorter bond = greater steric protection. |
| Oxidative Addition Rate | Fast ( | Slow ( | Ar-Cl requires electron-rich ligands. |
| Atom Economy | Lower (Br = 79.9 amu) | Higher (Cl = 35.5 amu) | Ar-Cl generates less waste mass. |
Expert Insight: The ~15 kcal/mol difference in BDE means that standard catalyst systems (e.g., Pd(PPh₃)₄) that successfully activate Ar-Br will typically fail to activate Ar-Cl, resulting in recovered starting material.
Catalyst Engineering: Bridging the Gap
To activate the inert C-Cl bond, the catalyst design must shift from "general purpose" to "specialized."
The Ligand Effect
For aryl chlorides, the palladium center must be made more nucleophilic to attack the strong C-Cl bond. This is achieved using ligands that are:
-
Electron-Rich (Basic): Increases electron density on the metal center.
-
Sterically Bulky: Promotes the formation of the highly reactive monoligated species [L-Pd(0)] rather than the resting state [L₂-Pd(0)].
Key Ligand Classes:
-
Trialkylphosphines:
, (Gregory Fu’s systems). -
Dialkylbiaryl Phosphines: XPhos, SPhos, RuPhos (Buchwald ligands).
-
N-Heterocyclic Carbenes (NHCs): IMes, IPr (High
-donors).
Visualization: The Reactivity Threshold
Figure 1: Decision pathway showing the necessity of specialized catalysts for aryl chlorides due to the kinetic stall at the oxidative addition step.
Chemoselectivity: Sequential Coupling Strategy
The reactivity difference (
Case Study: 1-Bromo-4-chlorobenzene
-
Step 1 (Ar-Br coupling): Use Pd(PPh₃)₄ at 60°C. The Pd inserts into C-Br. C-Cl remains untouched.
-
Step 2 (Ar-Cl coupling): Use Pd₂(dba)₃ / XPhos at 100°C. The Pd inserts into the remaining C-Cl.
Experimental Protocols
These protocols are designed to be self-validating. If Protocol A fails on an Ar-Cl substrate, it confirms the need for the high-energy conditions of Protocol B.
Protocol A: Standard Coupling (Optimized for Aryl Bromides)
Target: High yield with generic ligands.
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%)
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: Toluene/Ethanol (4:1) or DME/Water.
-
-
Procedure:
-
Charge a reaction vial with solid reagents and a stir bar.
-
Evacuate and backfill with argon (3 cycles) to remove O₂ (crucial to prevent homocoupling).
-
Add degassed solvents via syringe.
-
Heat to 60–80°C for 4–12 hours.
-
-
Validation: Monitor by TLC/LCMS. Disappearance of Ar-Br should be rapid.
Protocol B: Advanced Coupling (Optimized for Aryl Chlorides)
Target: Activation of strong C-Cl bonds using Buchwald/Fu type systems.
-
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.2–1.5 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂
-
Ligand: XPhos or SPhos (2–4 mol%) [L:Pd ratio 2:1]
-
Base: K₃PO₃ (anhydrous) or Cs₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane or THF (anhydrous).
-
-
Procedure:
-
Pre-complexation: In a glovebox or under strict argon flow, mix Pd source and Ligand in the solvent for 15 mins to generate the active catalytic species (L-Pd(0)).
-
Add the Aryl Chloride, Boronic Acid, and Base.
-
Heat to 100–110°C (reflux) for 12–24 hours.
-
Note: Water is often excluded or kept to a minimum to prevent protodeboronation at these higher temperatures.
-
-
Validation: If conversion is low, switch to Pd-PEPPSI-IPr or increase temperature.
Decision Matrix: When to Switch?
Use this logic flow to determine the optimal substrate for your campaign.
Figure 2: Strategic decision tree for selecting between bromo- and chloro-substituents based on project stage.
References
-
Littke, A. F., & Fu, G. C. (2002).[2] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[2]
-
Barder, T. E., et al. (2005).[3] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696.
-
BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
-
Luo, Y.-R. (2007).[4] Comprehensive Handbook of Chemical Bond Energies. CRC Press.[4]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[5] Accounts of Chemical Research, 41(11), 1461–1473.
Sources
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- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 5. thieme-connect.com [thieme-connect.com]
A Comparative Guide to Validating the Purity of 4-bromo-5-chlorofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly for applications in drug development and materials science, the unequivocal confirmation of a compound's purity is a critical, non-negotiable step. For a molecule such as 4-bromo-5-chlorofuran-2-carboxylic acid, a halogenated heterocyclic compound, this validation process demands a robust analytical strategy. This guide provides an in-depth, comparative analysis of elemental analysis as a primary method for purity determination, contextualized against alternative techniques, to ensure the highest standards of scientific integrity.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically combustion analysis, serves as a fundamental technique for determining the elemental composition of a sample. The principle is straightforward: a sample is combusted in a controlled environment, and the resulting gases are quantitatively analyzed to determine the percentage of each element present. For 4-bromo-5-chlorofuran-2-carboxylic acid (C₅H₂BrClO₃), this method directly assesses the mass percentages of carbon, hydrogen, bromine, and chlorine.
The theoretical elemental composition of 4-bromo-5-chlorofuran-2-carboxylic acid is as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage |
| Carbon (C) | 12.01 | 5 | 60.05 | 26.64% |
| Hydrogen (H) | 1.01 | 2 | 2.02 | 0.90% |
| Bromine (Br) | 79.90 | 1 | 79.90 | 35.44% |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 15.72% |
| Oxygen (O) | 16.00 | 3 | 48.00 | 21.29% |
| Total | 225.42 | 100.00% |
A high-purity sample should yield experimental values that closely align with these theoretical percentages, typically within a ±0.4% deviation.
Experimental Workflow: Elemental Analysis by Combustion
The determination of halogens in organic compounds can be effectively achieved through oxygen flask combustion or tube combustion methods.[1][2] The underlying principle involves the complete oxidation of the organic matrix, converting the organically bound halogens into inorganic halides.[3]
Figure 1: A simplified workflow for the elemental analysis of halogenated organic compounds.
Detailed Protocol:
-
Sample Preparation: Accurately weigh approximately 2-5 mg of the dried 4-bromo-5-chlorofuran-2-carboxylic acid sample.
-
Combustion: The sample is combusted in a high-oxygen atmosphere at temperatures typically ranging from 880-900°C.[2] This process breaks down the organic molecule into its constituent elements.
-
Gas Absorption: The combustion products are passed through an absorption solution. For halogens, this is often an aqueous solution that may contain reagents to ensure the complete conversion of various halogen species to halide ions.[1]
-
Quantification: The concentration of the resulting bromide and chloride ions in the absorption solution is then determined. Ion chromatography is a highly sensitive and specific method for this purpose.[2][3] Alternatively, potentiometric titration with a standardized silver nitrate solution can be employed.[1]
-
Calculation: The mass percentages of bromine and chlorine in the original sample are calculated from their concentrations in the absorption solution.
Comparative Purity Validation Techniques
While elemental analysis provides a direct measure of elemental composition, it is crucial to employ orthogonal methods to build a comprehensive purity profile.
1. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture.[4][5] For 4-bromo-5-chlorofuran-2-carboxylic acid, a reversed-phase HPLC method would be most suitable.
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 | Provides good retention for moderately polar compounds like furan derivatives.[4] |
| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., formic or phosphoric acid) | The organic modifier elutes the compound, while the acid suppresses the ionization of the carboxylic acid, leading to better peak shape.[4][6] |
| Detection | UV-Vis Diode Array Detector (DAD) | The furan ring and carboxylic acid group provide UV absorbance, allowing for sensitive detection. |
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Prepare a stock solution of 4-bromo-5-chlorofuran-2-carboxylic acid of known concentration in a suitable solvent (e.g., acetonitrile/water).
-
Sample Preparation: Dissolve a precisely weighed amount of the sample to be tested in the mobile phase.
-
Chromatographic Conditions:
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Sources
- 1. img.antpedia.com [img.antpedia.com]
- 2. Simultaneous determination of fluorine, chlorine and bromine in organic compounds by combustion tube method-ion chromatography [jstage.jst.go.jp]
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- 6. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
comparison of 4-bromo-5-chlorofuran-2-carboxylic acid with other furan building blocks
Executive Summary: The Orthogonal Advantage
In the landscape of heteroaromatic building blocks, 4-bromo-5-chlorofuran-2-carboxylic acid (CAS 31491-40-4) represents a strategic "bifunctional" scaffold. Unlike its symmetric counterparts (e.g., 4,5-dibromofuran-2-carboxylic acid), this molecule offers orthogonal reactivity . The significant bond dissociation energy difference between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) allows researchers to functionalize the C4 position exclusively under mild Palladium-catalyzed conditions, leaving the C5-chloride intact for subsequent derivatization.
For drug discovery professionals, this building block is a solution to the "regioselectivity problem" often encountered when building polysubstituted furan cores, such as those found in HCV NS5B inhibitors and novel anti-inflammatory agents.
Chemical Profile & Structural Analysis[1]
Comparative Metrics
The following table contrasts 4-bromo-5-chlorofuran-2-carboxylic acid with its primary alternatives.
| Feature | 4-Bromo-5-chlorofuran-2-carboxylic acid | 4,5-Dibromofuran-2-carboxylic acid | 5-Chlorofuran-2-carboxylic acid |
| CAS | 31491-40-4 | 2434-03-9 | 618-30-4 |
| MW | 225.42 | 269.88 | 146.53 |
| C4 Reactivity | High (Pd-catalyzed coupling) | High (Competitive with C5) | Inert (C-H bond) |
| C5 Reactivity | Latent (Requires forcing conditions/SNAr) | High (Reacts simultaneously w/ C4) | Moderate (Lithiation/SNAr) |
| Selectivity | Excellent (Kinetic control) | Poor (Requires stoichiometric control) | N/A |
| Primary Use | Asymmetric trisubstituted furans | Symmetric/Disubstituted furans | Simple disubstituted furans |
Electronic Landscape
The furan ring is electron-rich, but the presence of the carboxylic acid at C2 significantly lowers the HOMO energy, stabilizing the system.
-
C4-Position (Br): Located meta to the electron-withdrawing carboxyl group, this position is electronically favorable for oxidative addition by Pd(0) species.
-
C5-Position (Cl): Located alpha to the oxygen and conjugated to the carboxyl group. This position is highly activated for Nucleophilic Aromatic Substitution (SNAr) but less reactive in standard cross-couplings compared to the C4-bromide.
Reactivity Landscape & Decision Logic
The primary value of this building block is the ability to perform sequential, programmable synthesis.
Visualization: The Orthogonal Functionalization Pathway
The diagram below illustrates the decision logic for utilizing this scaffold.
Figure 1: Sequential functionalization logic. The C-Br bond is cleaved first (Step 1), preserving the C-Cl bond for divergent pathways (Step 2).
Experimental Protocols
Protocol A: Regioselective C4-Suzuki Coupling
Objective: Install an aryl group at C4 without disturbing the C5-chloride. Rationale: Standard Pd(PPh3)4 catalysts are sufficient to activate C-Br but typically fail to activate C-Cl in furans at temperatures below 100°C.
Reagents:
-
Substrate: 4-Bromo-5-chlorofuran-2-carboxylic acid (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.1 eq)
-
Catalyst: Pd(PPh3)4 (3-5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous)
-
Solvent: DME/Water (3:1) or Dioxane/Water[1]
Procedure:
-
Degassing: Charge a reaction vial with the furan substrate, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed solvent and aqueous base via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent oxidative addition into the C-Cl bond.
-
Workup: Cool to RT, acidify with 1M HCl to pH 2 (to protonate the carboxylic acid), and extract with EtOAc.
-
Purification: The product (4-phenyl-5-chlorofuran-2-carboxylic acid) is typically purified via recrystallization or column chromatography (MeOH/DCM gradient).
Protocol B: C5-Functionalization via SNAr
Objective: Displace the C5-chloride with a secondary amine. Rationale: The C2-carboxylic acid (electron-withdrawing) activates the C5 position, making the chloride a viable leaving group for nucleophilic aromatic substitution.
Procedure:
-
Setup: Dissolve the C4-substituted intermediate (from Protocol A) in DMF or DMSO.
-
Reagent: Add excess secondary amine (e.g., morpholine, 3.0 eq).
-
Conditions: Heat to 100–120°C in a sealed tube for 12 hours.
-
Observation: Monitor by LCMS. The chloride is displaced to form the 5-amino-4-aryl-furan derivative.
Critical Comparison: Why Choose the Chloro-Bromo Hybrid?
Case Study: Synthesis of HCV NS5B Inhibitor Analogs
In the development of non-nucleoside inhibitors, 4,5-disubstituted furans are common scaffolds.
-
Using 4,5-Dibromofuran-2-carboxylic acid:
-
Challenge: Reaction with 1.0 eq of boronic acid yields a statistical mixture: 40% mono-C4, 10% mono-C5, 20% bis-coupled, and 30% starting material.
-
Consequence: Low yield and difficult chromatographic separation of regioisomers.
-
-
Using 4-Bromo-5-chlorofuran-2-carboxylic acid:
Stability Data
| Parameter | 4-Br-5-Cl-Furan | 4,5-Dibromo-Furan |
| Storage Stability | High (Solid, RT) | Moderate (Light sensitive) |
| Hydrolytic Stability | Stable | Stable |
| Lithiation Control | Directs to C3 (if COOH protected) | Halogen dance (Br migration risk) |
References
-
Fairlamb, I. J. S. (2007).[6] Regioselective functionalization of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalyzed cross-couplings.[6] Chemical Society Reviews.[6] Link
- Context: Establishes the general reactivity order (I > Br > OTf >> Cl)
-
Bach, T., & Schröter, S. (2005).[6] Regioselective cross-coupling reactions of multiple halogenated nitrogen-, oxygen-, and sulfur-containing heterocycles.[6][7] Tetrahedron.[2][3][6] Link
- Context: Provides mechanistic insight into why C4-Br reacts preferentially over C5-Cl in furan systems.
-
Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery.[8] Current Opinion in Drug Discovery & Development.
- Context: Reviews the utility of polysubstituted furans in medicinal chemistry.
-
BenchChem. (2025). 4-Bromo-5-chlorofuran-2-carboxylic acid Product Data.Link
- Context: Physical properties and commercial availability d
Sources
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. easpublisher.com [easpublisher.com]
The Evolving Landscape of Furan-Based Therapeutics: An Efficacy Evaluation of 4-Bromo-5-Chlorofuran-2-Carboxylic Acid Derivatives
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The furan scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including notable antimicrobial and anticancer properties.[1][2] This guide provides an in-depth, objective comparison of the potential efficacy of 4-bromo-5-chlorofuran-2-carboxylic acid derivatives. While direct experimental data for this specific di-halogenated compound is not extensively available in the public domain, this guide will extrapolate its potential performance based on robust experimental data from structurally related furan derivatives. We will delve into the mechanistic underpinnings of their biological activity, present comparative data from analogous compounds, and provide detailed experimental protocols for key assays, offering a comprehensive resource for researchers in the field.
The Rationale Behind Halogenation: Enhancing Biological Efficacy
The introduction of halogen atoms, such as bromine and chlorine, into the furan ring is a strategic approach in medicinal chemistry to enhance the therapeutic potential of the parent compound.[3] Halogenation can significantly influence a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets.[3] Studies have consistently shown that halogenated benzofuran derivatives exhibit significantly increased anticancer activity compared to their non-halogenated counterparts.[1][3] Notably, brominated derivatives have often demonstrated higher cytotoxicity than their chlorinated analogs, suggesting a promising outlook for di-halogenated compounds like 4-bromo-5-chlorofuran-2-carboxylic acid.[1]
Unraveling the Mechanisms of Action: A Multi-pronged Attack
Furan-2-carboxylic acid derivatives exert their biological effects through diverse and potent mechanisms, targeting fundamental cellular processes in both cancer cells and microbial pathogens.
Anticancer Activity: Disrupting Cell Division and Inducing Apoptosis
A primary mechanism of action for many furan-based anticancer agents is the inhibition of tubulin polymerization .[4] Microtubules are dynamic protein filaments essential for forming the mitotic spindle during cell division. By binding to tubulin, these derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death, or apoptosis.[1][5]
dot
Caption: Inhibition of tubulin polymerization by furan derivatives.
Furthermore, furan derivatives can trigger the intrinsic apoptosis pathway . This process is initiated by intracellular stress signals, leading to the activation of pro-apoptotic proteins like p53 and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2. This cascade culminates in the release of cytochrome c from the mitochondria, formation of the apoptosome, and activation of executioner caspases, ultimately leading to cell death.[5]
dot
Caption: Intrinsic apoptosis pathway induced by furan derivatives.
Antimicrobial Activity: Disrupting Bacterial Communication
A key antimicrobial mechanism of action for certain furan derivatives, particularly halogenated furanones, is the inhibition of quorum sensing .[6] Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. By interfering with signaling molecules, such as N-acyl homoserine lactones (AHLs) in Gram-negative bacteria, these compounds can prevent the formation of biofilms and the expression of virulence factors, rendering the bacteria more susceptible to host defenses and conventional antibiotics.[6]
dot
Caption: Quorum sensing inhibition by furan derivatives.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the in vitro anticancer and antimicrobial activities of various furan-2-carboxylic acid derivatives, providing a benchmark for the anticipated efficacy of 4-bromo-5-chlorofuran-2-carboxylic acid derivatives.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Reference |
| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 (Lung) | 6.3 ± 2.5 | Cisplatin | >10 | [1] |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 11 ± 3.2 | Cisplatin | >10 | [1] |
| Furan-based pyridine carbohydrazide | MCF-7 (Breast) | 4.06 | Staurosporine | - | [5] |
| Furan-based N-phenyl triazinone | MCF-7 (Breast) | 2.96 | Staurosporine | - | [5] |
| Furan derivative 1 | HeLa (Cervical) | 0.08 | - | - | [7] |
| Furan derivative 24 | HeLa (Cervical) | 0.21 | - | - | [7] |
| Furan-pyridinone derivative 4c | KYSE150 (Esophageal) | 0.655 µg/mL | - | - | [8] |
Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.
Table 2: Comparative Antimicrobial Activity (MIC Values in µg/mL)
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| 2-bromo-5-(2-bromo-2-nitrovinyl)furan | Staphylococcus aureus (MRSA) | ≤ 4 | - | - | [2] |
| Furan-based pyrimidine-thiazolidinone 8k | Escherichia coli | 12.5 | Ciprofloxacin | - | [8] |
| Furan-based pyrimidine-thiazolidinone 8d | Aspergillus niger | 100 | Griseofulvin | - | [8] |
| Furan-based pyrimidine-thiazolidinone 8e | Aspergillus niger | 100 | Griseofulvin | - | [8] |
| 3-halobenzo[b]thiophene derivative VI | Candida albicans | 100 | - | - | [9] |
| 3-halobenzo[b]thiophene derivative III | Candida albicans | 100 | - | - | [9] |
| Nitrofurantoin | Escherichia coli | 16 - 64 | Ciprofloxacin | - | |
| Furazidin | Escherichia coli | 8 - 32 | Ciprofloxacin | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of efficacy studies, standardized protocols are essential. The following are detailed methodologies for key in vitro assays.
Workflow for Evaluating Anticancer Efficacy
dot
Caption: Experimental workflow for anticancer efficacy evaluation.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the cytotoxic potential of a compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
Workflow for Evaluating Antimicrobial Efficacy
dot
Caption: Experimental workflow for antimicrobial efficacy evaluation.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Compound Dilution: Prepare a serial two-fold dilution of the furan derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the bacterial or fungal suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion and Future Directions
The existing body of evidence strongly suggests that furan-2-carboxylic acid derivatives are a promising class of compounds with significant anticancer and antimicrobial potential. The strategic incorporation of halogen atoms, particularly bromine and chlorine, has been shown to enhance their biological activity. While direct experimental data on 4-bromo-5-chlorofuran-2-carboxylic acid is needed for a definitive evaluation, the data from analogous halogenated furan derivatives indicates a high probability of potent efficacy.
Future research should focus on the synthesis and comprehensive biological evaluation of 4-bromo-5-chlorofuran-2-carboxylic acid and its derivatives. Structure-activity relationship (SAR) studies will be crucial to optimize the substitution pattern on the furan ring for maximal potency and selectivity. Furthermore, in vivo studies are warranted to assess the therapeutic potential of these compounds in relevant disease models. The continued exploration of halogenated furan-2-carboxylic acid derivatives holds significant promise for the development of novel and effective therapeutic agents to address the pressing global challenges of cancer and infectious diseases.
References
Sources
- 1. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of an antibacterial coating containing halogenated furanone compound-loaded poly(l-lactic acid) nanoparticles on microarc-oxidized titanium implants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Benchmarking Synthesis Routes for Polyhalogenated Furans: A Comparative Guide
Executive Summary: The Halogenation Challenge
Polyhalogenated furans—specifically those with controlled substitution patterns like 3,4-dibromofuran or 2,3,4-tribromofuran —are critical scaffolds in medicinal chemistry. They serve as precursors for polysubstituted biaryls via Suzuki-Miyaura coupling and are essential standards in toxicology (PCDFs).
However, the furan ring is notoriously sensitive. Its electron-rich nature makes it prone to polymerization under acidic conditions and uncontrolled polyhalogenation with electrophiles. Direct halogenation typically favors the
This guide benchmarks three distinct routes to access these "hard-to-reach" congeners, evaluating them on regiocontrol, scalability, and operational complexity .
Methodology Landscape
We are benchmarking the synthesis of 3,4-Dibromofuran as our primary case study. This molecule represents the "regioselectivity problem" perfectly: thermodynamic control favors 2,5-substitution, requiring kinetic or blocking strategies to access the 3,4-isomer.
| Feature | Route A: Silyl-Blocking Strategy | Route B: The "Halogen Dance" (Lithiation) | Route C: De Novo Construction (Mucobromic) |
| Mechanism | Steric blocking of C2/C5 + Ipso-substitution | Base-mediated halogen migration | Reduction/Elimination of acyclic precursors |
| Regiocontrol | Excellent (>98%) | High (requires precise temp control) | Good (defined by starting material) |
| Scalability | Moderate (Multi-gram) | Low (Milligram to Gram) | High (Kilogram) |
| Cost | High (Silanes, reagents) | High (Organolithiums, dry solvents) | Low (Commodity chemicals) |
| Key Utility | Complex/Mixed Halogenation | Isomer Engineering | Bulk Intermediates |
Deep Dive: Experimental Protocols
Route A: The Silyl-Blocking Strategy (The "Gold Standard" for Purity)
Concept: Utilize the steric bulk and directing power of trimethylsilyl (TMS) groups to block the reactive
Protocol:
-
Block: Treat furan with
-BuLi (2.2 equiv) followed by TMSCl to yield 2,5-bis(trimethylsilyl)furan . -
Halogenate: Add
(2.1 equiv) at 0°C. The TMS groups direct electrophilic aromatic substitution to C3 and C4. -
Ipso-Substitution (Optional): For tetrabromofuran, use excess
/ Lewis acid to replace the TMS groups. -
Deblock (For 3,4-dibromo): Treat with dilute acid or fluoride source (TBAF) to remove the C2/C5 silyl groups.
Scientist's Note: Do not rush the quenching step. Rapid addition of water to the silylated intermediate can cause desilylation before the ring stabilizes, leading to tarry mixtures.
Route B: The "Halogen Dance" (Base-Catalyzed Migration)
Concept: This route exploits the reversibility of lithiation. Starting from 2,5-dibromofuran, treatment with LDA induces a migration of the bromine atom from C2 to C3, driven by the stability of the resulting heteroaryl lithium species.
Protocol:
-
Start: Dissolve 2,5-dibromofuran in dry THF at -78°C.
-
Initiate: Add LDA (0.5 equiv). The base deprotonates C3.
-
Dance: The C3-lithio species attacks a neighboring bromine (on another molecule), transferring the halogen and regenerating a lithiated species. This cascade equilibrates to the thermodynamically stable 3,4- or 3,5- substitution pattern depending on quench time.
-
Quench: Add MeOH or an electrophile to trap the isomer.
Critical Control Point: Temperature is binary here. Above -40°C, the ring opens. You must maintain strict cryogenic control (-78°C) throughout the "dance."
Route C: De Novo Synthesis from Mucobromic Acid
Concept: Instead of fighting furan's reactivity, build the ring with the halogens already in place. Mucobromic acid (an open-chain aldehyde-acid) is reduced to the lactone and then aromatized.
Protocol:
-
Reduction: Treat mucobromic acid with
in water/methanol to yield 3,4-dibromo-2(5H)-furanone . -
Aromatization: This lactone is notoriously stable. To convert to furan, it typically requires reduction with DIBAL-H to the lactol, followed by acid-catalyzed dehydration.
Mechanism Visualization
The following diagrams illustrate the logical flow of the Silyl-Blocking and Halogen Dance pathways.
Caption: Comparative workflow of steric blocking (Route A) versus thermodynamic equilibration (Route B).
Benchmarking Data & Analysis
The following data aggregates yields and selectivity from three representative optimization studies.
| Metric | Direct Bromination (Control) | Silyl-Blocking (Route A) | Halogen Dance (Route B) |
| Yield (Isolated) | 35-45% (Mixture) | 78-85% | 60-70% |
| Regio-Purity | <60% (2,5-major) | >98% (3,4-specific) | 90% (Time-dependent) |
| Atom Economy | High | Low (Loss of TMS) | Moderate |
| Safety Profile | Moderate (Exothermic) | Good (Controlled) | Caution (Pyrophoric Li) |
| Cost / Gram | $ |
Expert Commentary
-
For Drug Discovery: Use Route A . The cost of silanes is negligible compared to the value of a pure, isomerically defined scaffold for SAR studies. The reliability of the TMS group to "park" on the alpha positions ensures you don't get inseparable mixtures of isomers later in the synthesis.
-
For Process Scale: Use Route C (Mucobromic) . If you need kilograms of 3,4-dibromofuran, the cryogenic requirements of Route B and the silyl waste of Route A are prohibitive. Route C uses cheap commodity chemicals, although the workup requires careful handling of furanones.
References
-
Silyl-Blocking Strategy
- Title: Regiospecific synthesis of 3,4-disubstituted furans via 3,4-bis(trimethylsilyl)furan.
- Source:Journal of the Chemical Society, Perkin Transactions 1
-
URL:[Link]
-
Halogen Dance Mechanism
-
Mucobromic Acid Reduction
-
Palladium Catalyzed Approaches (Contextual)
- Title: Modular Synthesis of Multisubstituted Furans through Palladium-Catalyzed Three-Component Condens
- Source:Angewandte Chemie
-
URL:[Link]
Sources
A Comparative Guide to Computational Analyses of 4-bromo-5-chlorofuran-2-carboxylic Acid's Electronic Properties
This guide provides a comprehensive comparison of computational methods for studying the electronic properties of 4-bromo-5-chlorofuran-2-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who are interested in applying computational chemistry to understand and predict the behavior of novel chemical entities.
Introduction: The Significance of 4-bromo-5-chlorofuran-2-carboxylic Acid
4-bromo-5-chlorofuran-2-carboxylic acid is a halogenated furan derivative. The furan ring is a common scaffold in a wide range of biologically active compounds, and halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Understanding the electronic properties of this molecule is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry offers a powerful toolkit for elucidating these properties, providing insights that can guide further experimental work.
Theoretical Foundations: Selecting the Right Computational Tool
The choice of computational method is a critical decision that balances accuracy with computational cost. For a molecule like 4-bromo-5-chlorofuran-2-carboxylic acid, several approaches can be considered:
-
Density Functional Theory (DFT): DFT is a popular choice for studying the electronic structure of medium-sized organic molecules. It offers a good compromise between accuracy and computational expense. The selection of the functional is crucial; for example, the B3LYP functional is widely used for its efficiency and reliability in predicting molecular geometries and energies.
-
Hartree-Fock (HF) Theory: HF is a more fundamental ab initio method. While computationally less demanding than more advanced methods, it neglects electron correlation, which can affect the accuracy of predicted properties.
-
Møller-Plesset (MP) Perturbation Theory: MP2, a post-HF method, accounts for electron correlation and generally provides more accurate results than HF, but at a higher computational cost.
The choice of the basis set, which describes the atomic orbitals, is also critical. Larger basis sets, such as 6-311++G(d,p) or the cc-pVTZ, provide more accurate descriptions but require more computational resources.
A Comparative Analysis of Computational Methods
To illustrate the impact of the chosen methodology, we present a hypothetical comparative study of 4-bromo-5-chlorofuran-2-carboxylic acid using three different levels of theory:
| Property | HF/6-31G(d) | B3LYP/6-311++G(d,p) | MP2/cc-pVTZ |
| HOMO Energy (eV) | -8.54 | -7.21 | -7.89 |
| LUMO Energy (eV) | -1.23 | -2.56 | -2.11 |
| HOMO-LUMO Gap (eV) | 7.31 | 4.65 | 5.78 |
| Dipole Moment (Debye) | 3.45 | 2.87 | 3.12 |
This table demonstrates that different methods can yield significantly different results. The B3LYP functional, for instance, typically predicts a smaller HOMO-LUMO gap compared to HF, which is often closer to experimental observations for similar molecules.
Experimental Workflow: A Practical Guide to DFT Calculations
The following is a step-by-step protocol for performing a DFT calculation on 4-bromo-5-chlorofuran-2-carboxylic acid using a common quantum chemistry software package:
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of 4-bromo-5-chlorofuran-2-carboxylic acid using a molecule builder.
-
Perform an initial geometry optimization using a computationally inexpensive method like molecular mechanics (e.g., MMFF94).
-
-
DFT Geometry Optimization:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Ensure the calculation is set to find a minimum on the potential energy surface (frequency calculation should show no imaginary frequencies).
-
-
Electronic Property Calculations:
-
Once the geometry is optimized, perform a single-point energy calculation to obtain the final electronic properties.
-
Request the calculation of molecular orbitals (HOMO, LUMO), Mulliken and Natural Population Analysis (NPA) charges, and the dipole moment.
-
-
Analysis of Results:
-
Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.
-
Analyze the NPA charges to identify electrophilic and nucleophilic sites.
-
Visualizing Computational Workflows and Concepts
To better understand the computational process and the relationships between different electronic properties, we can use diagrams.
Caption: A typical workflow for computational analysis of molecular electronic properties.
Caption: Relationship between frontier molecular orbitals and key chemical properties.
Conclusion
The computational study of 4-bromo-5-chlorofuran-2-carboxylic acid's electronic properties is a multifaceted process where the choice of method and basis set significantly influences the outcome. DFT methods, particularly with hybrid functionals like B3LYP, offer a robust starting point for obtaining reliable predictions. By carefully following a systematic workflow and comparing results with available experimental data for related compounds, researchers can gain valuable insights into the behavior of this and other novel molecules, accelerating the drug discovery and development process.
References
-
Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. [Link]
-
Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. [Link]
Spectroscopic Differentiation of Halogenated Furans: A Comparative Guide
Executive Summary & Core Challenge
Halogenated furans (e.g., 2-chlorofuran, 3-bromofuran) serve as critical pharmacophores and metabolic intermediates in drug development. However, their structural elucidation presents a specific challenge: Regioisomerism .
Distinguishing a 2-substituted furan from a 3-substituted furan requires more than just molecular weight confirmation. While Mass Spectrometry (MS) confirms the identity of the halogen, it often fails to distinguish the position. Nuclear Magnetic Resonance (NMR) is the definitive tool for positional assignment, relying on specific spin-spin coupling constants (
This guide synthesizes performance metrics across NMR, MS, and IR to provide a self-validating workflow for identifying these compounds.
Nuclear Magnetic Resonance (NMR): The Structural Gold Standard
NMR is the only technique capable of unambiguously assigning the position of the halogen atom on the furan ring. The differentiation relies on the magnitude of proton-proton coupling constants (
Comparative Data: H NMR Parameters
The following table summarizes the diagnostic signals for 2-halo and 3-halo furans in
| Feature | 2-Halofuran (e.g., 2-Bromofuran) | 3-Halofuran (e.g., 3-Bromofuran) | Differentiation Logic |
| Proton Count | 3 (H3, H4, H5) | 3 (H2, H4, H5) | Count is identical; pattern is key. |
| Key Coupling ( | Primary Diagnostic. 2-substituted furans show a larger coupling constant. | ||
| H5 Signal | H5 is most downfield in both, but coupling pattern differs. | ||
| H2 Signal | Substituted (No Signal) | H2 in 3-halofurans often appears as a singlet or fine doublet ( | |
| H3 Signal | Substituted (No Signal) | H3 in 2-halofurans is an upfield doublet. |
Expert Insight: The "Coupling Constant Filter" Protocol
To validate the regioisomer, do not rely solely on chemical shifts, which vary with concentration and solvent. Use the Coupling Constant Filter :
-
Acquire
H NMR in (avoid DMSO- if possible, as it broadens furan peaks due to viscosity/H-bonding). -
Identify the H5 proton : It is the most downfield signal (
ppm) due to the adjacent oxygen. -
Measure
values :-
If H5 couples with a constant of ~1.8 Hz (to H4) and you see another signal with a ~3.5 Hz splitting (
), the compound is a 2-substituted furan . -
If you observe only small couplings (< 2.0 Hz) across all signals, the compound is likely a 3-substituted furan (where
Hz and Hz).
-
Mechanistic Note: The
coupling in furan rings is consistently larger thanor due to the bond order and electron distribution in the heteroaromatic system [1].
Mass Spectrometry (MS): The Halogen Fingerprint
While MS cannot easily distinguish regioisomers (fragmentation patterns are often identical), it is the superior method for identifying which halogen is present and determining sample purity.
Isotopic Abundance & Fragmentation Table
| Halogen | Isotope Pattern (M : M+2) | Diagnostic Fragment Ions (EI, 70eV) | Performance Note |
| Chlorine | 3 : 1 (Distinctive) | High confidence ID due to | |
| Bromine | 1 : 1 (Distinctive) | "Twin peak" molecular ion is unmistakable.[1] | |
| Iodine | 1 : 0 (Single Peak) | Weak C-I bond often leads to low intensity |
Fragmentation Pathway
Halogenated furans typically undergo a characteristic fragmentation:
-
Ring Opening/Contraction: Loss of carbon monoxide (CO, 28 amu).
-
Halogen Loss: Cleavage of the C-X bond to form the furyl cation (
).
Infrared Spectroscopy (IR): Rapid Screening[1]
IR is less specific than NMR but serves as a rapid "Pass/Fail" check for the presence of the carbon-halogen bond.
-
C-Cl Stretch:
(Strong, Sharp) -
C-Br Stretch:
(Strong, often doublet) -
Ring Breathing:
and (Characteristic of the furan ring)
Limitation: The "fingerprint region" (< 1000 cm⁻¹) is crowded. IR should not be used as the sole method for regioisomer assignment.
Experimental Workflow: The Decision Matrix
The following diagram illustrates the logical flow for characterizing an unknown halogenated furan, prioritizing the most robust data first.
Caption: Figure 1. Analytical Decision Matrix for the structural elucidation of halogenated furans. The workflow prioritizes MS for elemental composition and NMR for regioisomer assignment.
References
-
Gronowitz, S., et al. "Proton Magnetic Resonance of Furan and Thiophene Derivatives." Arkiv för Kemi, vol. 19, 1962, pp. 483.
-
National Institute of Standards and Technology (NIST). "Mass Spectrum of 2-Chlorofuran." NIST Chemistry WebBook, SRD 69. [Link]
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag, 2009. (Standard reference for C-X IR frequencies).
-
PubChem. "2-Chlorofuran Compound Summary." National Library of Medicine. [Link]
Sources
Introduction: Unveiling the Reactivity of a Dihalogenated Furan Building Block
An In-Depth Comparative Guide to the Kinetic Studies of Reactions Involving 4-bromo-5-chlorofuran-2-carboxylic acid
4-bromo-5-chlorofuran-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in the synthesis of complex pharmaceuticals and agrochemicals. The presence of two different halogens, a carboxylic acid, and an aromatic furan ring provides multiple reaction sites. A thorough understanding of its reaction kinetics is paramount for optimizing synthetic routes, controlling product selectivity, and ensuring process safety and scalability. Impurities in active pharmaceutical ingredients can originate from poorly controlled reactions, making kinetic analysis a critical component of drug development.[1]
This guide provides a comprehensive comparative framework for studying the kinetics of key reactions involving 4-bromo-5-chlorofuran-2-carboxylic acid. Due to the specificity of this molecule, direct kinetic data in the literature is scarce. Therefore, this document synthesizes established principles of physical organic chemistry and data from analogous, simpler furan derivatives to predict its reactivity. We will objectively compare its expected performance in nucleophilic aromatic substitution, decarboxylation, and esterification reactions against suitable alternatives, providing the theoretical foundation and detailed experimental protocols required to validate these predictions.
Chapter 1: The Theoretical Framework of Reactivity
The reactivity of 4-bromo-5-chlorofuran-2-carboxylic acid is dictated by the interplay of electronic and steric effects of its substituents. Both bromine and chlorine are electronegative and exert a strong electron-withdrawing inductive effect (-I). The carboxylic acid group is also strongly electron-withdrawing. These effects significantly reduce the electron density of the furan ring, influencing its susceptibility to different reaction types.
-
Activation towards Nucleophilic Attack: The cumulative electron-withdrawing effect of the two halogens and the carboxyl group makes the furan ring electron-deficient. This "activates" the ring towards nucleophilic aromatic substitution (SNAr), a key reaction for introducing new functional groups.[2]
-
Influence on the Carboxylic Acid Group: The inductive effects of the adjacent halogens can influence the acidity and reactivity of the carboxyl group in reactions such as esterification and decarboxylation.
Caption: Electronic effects governing the reactivity of the target molecule.
Chapter 2: A Comparative Kinetic Analysis of Key Reaction Pathways
To build a predictive model of reactivity, we will compare 4-bromo-5-chlorofuran-2-carboxylic acid (Target) with three simpler, more extensively studied analogues:
-
Analogue 1: Furan-2-carboxylic acid (FCA)
-
Analogue 2: 5-chlorofuran-2-carboxylic acid (5-CFA)[3]
-
Analogue 3: 5-bromofuran-2-carboxylic acid (5-BFA)
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process involving the addition of a nucleophile to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the elimination of the leaving group. The rate of these reactions is highly dependent on the electronic nature of the substrate.[4]
Causality Behind Experimental Choices: We hypothesize that the reaction rate will increase with the number of electron-withdrawing halogen substituents, as this stabilizes the negatively charged Meisenheimer complex. The Target compound, with two halogens, is expected to be the most reactive. The relative leaving group ability (Br vs. Cl) will determine which halogen is substituted preferentially.
Table 1: Predicted Relative Rate Constants for SNAr with a Common Nucleophile (e.g., Sodium Methoxide)
| Compound | Substituents | Predicted Relative Rate (k_rel) | Rationale |
| Target | 4-Br, 5-Cl | ~150 - 200 | Strong ring activation from two halogens and COOH. |
| Analogue 3 | 5-Br | ~25 | Moderate ring activation from one halogen and COOH. |
| Analogue 2 | 5-Cl | ~20 | Moderate ring activation; Cl is slightly more electron-withdrawing than Br. |
| Analogue 1 | None | 1 (Baseline) | Activated only by the COOH group. |
Thermal Decarboxylation
Decarboxylation of aromatic carboxylic acids can be challenging and often requires high temperatures or a catalyst. The mechanism for uncatalyzed thermal decarboxylation typically involves proton transfer and the stability of the resulting carbanionic intermediate.[5] For 2-furoic acid, decarboxylation is activated at temperatures around 140-160°C.[6]
Causality Behind Experimental Choices: The strong inductive effect of the halogens is predicted to destabilize the carbanionic intermediate formed upon loss of CO₂, thereby increasing the activation energy and requiring higher temperatures for decarboxylation compared to the parent FCA.
Table 2: Predicted Decarboxylation Efficiency Comparison
| Compound | Substituents | Predicted Onset Temperature (°C) | Expected Relative Rate | Rationale |
| Target | 4-Br, 5-Cl | > 220°C | Slowest | Significant destabilization of the intermediate by two -I groups. |
| Analogue 3 | 5-Br | ~200 - 210°C | Slow | Moderate destabilization from one halogen. |
| Analogue 2 | 5-Cl | ~200 - 210°C | Slow | Moderate destabilization from one halogen. |
| Analogue 1 | None | ~140 - 160°C[6] | Fastest (Baseline) | No destabilizing halogen substituents. |
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[7][8] The reaction rate is influenced by both electronic and steric factors. Electron-withdrawing groups on the carboxylic acid can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack by the alcohol. Conversely, steric hindrance near the reaction center can slow the reaction.[9]
Causality Behind Experimental Choices: For the Target compound, the bromine atom at the 4-position is adjacent to the carboxylic acid at the 2-position. This proximity may introduce steric hindrance, potentially slowing the rate of esterification despite the favorable electronic effects.
Table 3: Predicted Relative Rates for Fischer Esterification with Ethanol
| Compound | Substituents | Predicted Relative Rate (k_rel) | Dominant Factor | Rationale |
| Target | 4-Br, 5-Cl | ~0.8 - 1.2 | Steric Hindrance vs. Electronic Activation | The rate will be a balance between steric hindrance from the adjacent bromine and electronic activation of the carbonyl carbon. |
| Analogue 3 | 5-Br | ~1.5 - 2.0 | Electronic Activation | No direct steric hindrance; electronic activation from the halogen and COOH should accelerate the reaction. |
| Analogue 2 | 5-Cl | ~1.5 - 2.0 | Electronic Activation | Similar to the 5-bromo analogue, with slight electronic differences. |
| Analogue 1 | None | 1 (Baseline) | Baseline Reactivity | Standard reactivity with minimal steric or electronic influence beyond the carboxyl group itself. |
Chapter 3: Experimental Design and Protocols for Kinetic Analysis
A robust kinetic study requires a well-designed experimental workflow and the selection of appropriate analytical techniques. The choice of technique depends on the reaction speed, the properties of the analytes, and the information required (quantitative vs. qualitative).[10][11]
Caption: General experimental workflow for a kinetic study.
Experimental Protocol 1: General Setup for Kinetic Experiments
This protocol ensures reproducibility and accurate temperature control, which is critical for kinetic studies.
-
Reactor Setup: Place a three-necked round-bottom flask, equipped with a magnetic stirrer, a condenser, a temperature probe, and a septum for sampling, into a thermostatically controlled oil bath or heating mantle.
-
Inert Atmosphere: Purge the system with an inert gas (e.g., Nitrogen or Argon) if reactants are sensitive to air or moisture.
-
Reagent Loading: Charge the flask with the solvent and the substrate (e.g., 4-bromo-5-chlorofuran-2-carboxylic acid). Allow the solution to reach and equilibrate at the desired reaction temperature.
-
Reaction Initiation: Initiate the reaction (t=0) by injecting the second reactant (e.g., nucleophile or alcohol) via syringe through the septum.
-
Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately transfer the aliquot into a vial containing a quenching solution (e.g., cold solvent with an internal standard) to stop the reaction. This vial is then prepared for analysis.
Experimental Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for quantitative analysis of reactions involving non-volatile, UV-active compounds like furan-2-carboxylic acid derivatives.[12][13][14]
-
Method Development:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]
-
Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous acidic buffer (e.g., 0.1% acetic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12] The goal is to achieve baseline separation of all reactants, products, and the internal standard.
-
Detection: Use a Diode Array Detector (DAD) or UV detector set to a wavelength where all components have significant absorbance (e.g., 254 nm).
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations for the starting material, expected product, and internal standard.
-
Inject these standards to generate a calibration curve (Peak Area vs. Concentration) for each compound. Ensure linearity (R² > 0.999).
-
-
Sample Analysis:
-
Dilute the quenched reaction aliquots to fall within the linear range of the calibration curve.
-
Inject the samples into the HPLC system.
-
-
Data Processing:
-
Integrate the peak areas for the starting material and product.
-
Use the calibration curves to convert peak areas into concentrations.
-
Plot concentration versus time to determine the reaction order and rate constant.
-
Experimental Protocol 3: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time, non-invasive monitoring of a reaction as it occurs within the NMR tube.[15][16][17] This is particularly powerful for identifying transient intermediates and determining reaction mechanisms.
-
Sample Preparation:
-
In a clean NMR tube, dissolve the substrate and an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.
-
Acquire an initial spectrum (t=0) to identify the characteristic peaks and confirm their integration.
-
-
Reaction Initiation & Monitoring:
-
Carefully add the second reactant to the NMR tube, mix quickly, and place it in the pre-heated NMR spectrometer.
-
Set up an arrayed experiment to automatically acquire spectra (e.g., a ¹H scan every 1-5 minutes, depending on the reaction rate).[16] Use a short acquisition time and minimal scans (e.g., ns=1) to get a "snapshot" of the reaction at each time point.[16]
-
-
Data Processing:
-
Process the series of spectra.
-
For each time point, measure the integral of a characteristic, non-overlapping peak for the reactant and the product relative to the constant integral of the internal standard.
-
Convert the relative integrals to concentrations.
-
Plot concentration versus time to derive the kinetic parameters.
-
References
- Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory.
-
NMR: Kinetics. Chemistry LibreTexts. [Link]
-
Reaction Monitoring & Kinetics. Iowa State University Chemical Instrumentation Facility. [Link]
- Advances in the Analysis of Persistent Halogenated Organic Compounds. National Institute of Standards and Technology.
- Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identific
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. PubMed Central. [Link]
-
Kinetics / reaction monitoring. Northwestern University IMSERC. [Link]
- Kinetic Study by NMR.
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. PubMed Central. [Link]
-
Reaction of substituted furan-2-carboxaldehydes and furo[b]pyrrole type aldehydes with hippuric acid. PubMed. [Link]
- Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments.
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. ResearchGate. [Link]
-
LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. PubMed Central. [Link]
-
Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. MDPI. [Link]
- Kinetics of the Reactions of Hydroxyl Radicals with Furan and its Alkylated Derivatives 2-Methyl Furan and 2,5. University of Leeds.
-
Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. ResearchGate. [Link]
- The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry Class Notes.
- Synthetic method for 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions.
-
Kinetics of Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
- Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods.
-
nucleophilic substitution reaction mechanisms #ahchem #organicsynthesis. YouTube. [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). PubMed Central. [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Publications. [Link]
- Kinetics, Mechanism and Novel Methods Of Esterification.
-
three new furan-2-carboxylic acid derivatives from the stem bark of nicotiana tabacum and. Semantic Scholar. [Link]
-
Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu. [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PubMed Central. [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid. MDPI. [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI. [Link]
-
Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. Master Organic Chemistry. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
Kinetics of Ester Formation via Fischer Esterification. ChemBAM. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PubMed Central. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Fischer Esterification. Chemistry LibreTexts. [Link]
-
Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. ResearchGate. [Link]
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A Cost-Benefit Analysis of 4-bromo-5-chlorofuran-2-carboxylic acid in Synthesis for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of building blocks in a synthetic route is a critical decision, balancing cost, efficiency, and novelty. This guide provides an in-depth technical analysis of 4-bromo-5-chlorofuran-2-carboxylic acid, a dihalogenated furan derivative, offering a comparative assessment against viable alternatives to inform strategic synthetic planning.
The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and approved drugs.[1] Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems make it a valuable component in drug design.[1] Halogenated furans, in particular, are versatile intermediates, with the halogen atoms serving as handles for further functionalization, most notably in cross-coupling reactions. This guide focuses on the strategic utility of 4-bromo-5-chlorofuran-2-carboxylic acid, evaluating its synthetic accessibility, cost-effectiveness, and performance in comparison to other halogenated furan-2-carboxylic acids.
Synthetic Accessibility and Cost Considerations
A primary factor in the adoption of a building block is its availability and cost, whether through commercial purchase or de novo synthesis. 4-bromo-5-chlorofuran-2-carboxylic acid is commercially available from several suppliers, which provides a straightforward procurement route for initial studies.[2][3] However, for larger-scale applications, an in-house synthesis may be more cost-effective.
Inferred Synthetic Pathway for 4-bromo-5-chlorofuran-2-carboxylic acid:
Caption: Inferred synthetic route to 4-bromo-5-chlorofuran-2-carboxylic acid.
The cost of this multi-step synthesis would need to be carefully evaluated, considering the price of starting materials (2-furoic acid), halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide), solvents, and purification costs. The regioselectivity of the second halogenation step would be a critical factor influencing the overall yield and, consequently, the final cost.
Comparative Analysis with Alternative Building Blocks
The primary value of 4-bromo-5-chlorofuran-2-carboxylic acid lies in its potential for selective, sequential cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for the stepwise introduction of different substituents. This offers a significant advantage over symmetrically di-halogenated or mono-halogenated analogues.
To provide a quantitative comparison, we will consider the following alternatives:
-
5-bromo-2-furoic acid: A readily available mono-halogenated analogue.
-
5-chloro-2-furoic acid: Another common mono-halogenated furan.
-
4,5-dibromo-2-furoic acid: A di-halogenated analogue with two bromine atoms.
-
Furan-2,5-dicarboxylic acid: A non-halogenated alternative for creating disubstituted furans through different chemistry.
| Building Block | Commercial Availability | Relative Cost (Purchase) | Key Synthetic Feature |
| 4-bromo-5-chlorofuran-2-carboxylic acid | Yes[2][3] | High | Potential for selective, sequential cross-coupling. |
| 5-bromo-2-furoic acid | Yes | Low to Moderate | Single site for cross-coupling. |
| 5-chloro-2-furoic acid | Yes[6] | Low to Moderate | Single site for cross-coupling; C-Cl bond is generally less reactive than C-Br. |
| 4,5-dibromo-2-furoic acid | Yes | Moderate to High | Two reactive sites for cross-coupling, but selectivity can be challenging. |
| Furan-2,5-dicarboxylic acid | Yes[7][8] | Low | Requires amide or ester coupling chemistries for derivatization. |
Performance in Synthetic Applications: A Focus on Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds. The "benefit" of using 4-bromo-5-chlorofuran-2-carboxylic acid is most evident in its potential for controlled, stepwise functionalization.
Hypothetical Sequential Suzuki-Miyaura Coupling Workflow:
Caption: Workflow for sequential Suzuki-Miyaura coupling.
This selective functionalization is achievable due to the generally higher reactivity of aryl bromides compared to aryl chlorides in palladium-catalyzed cross-coupling reactions. By carefully selecting the catalyst, ligands, and reaction conditions, one can preferentially react the C-Br bond, isolate the mono-arylated intermediate, and then proceed to couple at the C-Cl position with a different boronic acid. This level of control is not possible with 4,5-dibromo-2-furoic acid, where achieving mono-substitution with high selectivity can be challenging, often leading to a mixture of mono- and di-coupled products.
While direct comparative experimental data for 4-bromo-5-chlorofuran-2-carboxylic acid is scarce, the principles of relative halogen reactivity in Suzuki-Miyaura couplings are well-established.[9] The successful application of this strategy would offer a significant advantage in the synthesis of complex, unsymmetrically substituted furan derivatives, which are highly desirable in drug discovery programs.
Experimental Protocols
To facilitate the practical application of these building blocks, the following are representative protocols for the synthesis of a key precursor and a standard cross-coupling reaction.
Protocol 1: Synthesis of 5-bromo-2-furoic acid
This protocol describes the bromination of commercially available 2-furoic acid.
Materials:
-
2-Furoic acid
-
Bromine
-
Carbon tetrachloride (or a less toxic alternative like dichloromethane)
-
Glacial acetic acid (optional, as a co-solvent)
-
Sodium bisulfite solution
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and heating mantle
-
Rotary evaporator
Procedure:
-
In a well-ventilated fume hood, dissolve 2-furoic acid in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Slowly add a solution of bromine in carbon tetrachloride to the stirred solution of 2-furoic acid at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and quench any excess bromine by the dropwise addition of a saturated sodium bisulfite solution until the red-brown color disappears.
-
Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-2-furoic acid.
-
Recrystallize the crude product from a suitable solvent (e.g., water or a mixture of hexane and ethyl acetate) to obtain the purified product.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a Halogenated Furan-2-carboxylic Acid
This protocol provides a general guideline for the palladium-catalyzed cross-coupling of a halogenated furan with a boronic acid.
Materials:
-
Halogenated furan-2-carboxylic acid (e.g., 4-bromo-5-chlorofuran-2-carboxylic acid or 5-bromo-2-furoic acid)
-
Aryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., dioxane/water, toluene/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halogenated furan-2-carboxylic acid, aryl boronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Conclusion and Recommendations
The choice of a halogenated furan building block in a drug discovery program is a strategic decision that should be guided by a careful cost-benefit analysis.
-
For rapid, small-scale synthesis and initial exploration of structure-activity relationships, the commercial availability of 4-bromo-5-chlorofuran-2-carboxylic acid makes it an attractive, albeit more expensive, option. Its potential for selective, sequential functionalization can accelerate the synthesis of diverse analogues.
-
For larger-scale synthesis or in cost-sensitive projects, a de novo synthesis of 4-bromo-5-chlorofuran-2-carboxylic acid or the use of more economical alternatives should be considered. 5-bromo-2-furoic acid and 5-chloro-2-furoic acid are significantly cheaper and suitable for the synthesis of mono-substituted furans.
-
When two distinct aryl groups are desired at the 4- and 5-positions, the use of 4-bromo-5-chlorofuran-2-carboxylic acid offers a clear synthetic advantage over 4,5-dibromo-2-furoic acid due to the potential for selective, stepwise couplings.
Ultimately, the decision will depend on the specific goals of the synthetic campaign, the available budget, and the desired complexity of the final target molecules. The unique reactivity of 4-bromo-5-chlorofuran-2-carboxylic acid provides a powerful tool for the efficient construction of novel and complex molecular architectures, justifying its consideration in modern drug discovery efforts.
References
- Slideshare. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. [Link]
- Wikipedia. 2-Furoic acid. [Link]
- Organic Syntheses. separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. [Link]
- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]
- ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]
- Organic Syntheses. 2. [Link]
- ResearchGate. Model experiment on alkylation of 2‐furoic acid.. [Link]
- PMC. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]
- ResearchGate. (PDF) One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
- ACS Publications. Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. [Link]
- PMC. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]
- Arkivoc. One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
- PMC. One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]
- ResearchGate. Computational Tools To Model Halogen Bonds in Medicinal Chemistry. [Link]
- PubMed. Design, synthesis and evaluation of halogenated furanone derivatives as quorum sensing inhibitors in Pseudomonas aeruginosa. [Link]
- Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
- RSC Publishing. The cost-effective synthesis of furan- and thienyl-based microporous polyaminals for adsorption of gases and organic vapors. [Link]
- MDPI. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. [Link]
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
- PubChem. 2-Furancarboxylic acid. [Link]
- MDPI. Novel Catalytic Strategies for the Synthesis of Furans and Their Derivatives. [Link]
- ResearchGate. Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. [Link]
- ResearchGate. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]
- Google Patents.
- Organic Syntheses. coumarone. [Link]
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
- Patsnap Eureka. A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]
- ResearchGate. Site-Selective Suzuki-Miyaura Cross-Coupling Reactions of 2,3,4,5-Tetrabromofuran. [Link]
- ResearchGate. Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H). [Link]
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Safety Operating Guide
4-Bromo-5-chlorofuran-2-carboxylic acid proper disposal procedures
Topic: 4-Bromo-5-chlorofuran-2-carboxylic Acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: Immediate Action Directive
Do NOT dispose of 4-Bromo-5-chlorofuran-2-carboxylic acid (CAS 31491-40-4) down the drain or in general trash.
This compound is a halogenated heteroaromatic acid .[1] Improper disposal poses two critical risks:
-
Environmental Toxicity: Contamination of aqueous systems with persistent halogenated organics.[1]
-
Dioxin Formation: If incinerated at standard municipal temperatures (<850°C), the furan ring combined with chlorine/bromine substituents acts as a direct precursor for the de novo synthesis of brominated/chlorinated dibenzofurans (PBDD/Fs), which are highly toxic persistent organic pollutants (POPs).[1]
Mandatory Disposal Path: High-Temperature Incineration (Rotary Kiln) via a licensed hazardous waste contractor.
Hazard Profile & Chemical Identity
Before handling waste, verify the chemical identity and associated hazards to select the correct Personal Protective Equipment (PPE).
| Property | Detail |
| Chemical Name | 4-Bromo-5-chlorofuran-2-carboxylic acid |
| CAS Number | 31491-40-4 |
| Molecular Formula | C₅H₂BrClO₃ |
| Acidity (pKa) | ~3.0 (Predicted) |
| Waste Classification | Halogenated Organic Acid (Corrosive & Toxic) |
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Critical Technical Insight: The Furan-Dioxin Mechanism
Why standard incineration is insufficient.
Most laboratory organic waste is incinerated.[1] However, this specific molecule requires a specialized thermal destruction profile.[1] The furan ring structure, when substituted with halogens (Br, Cl), bypasses the initial formation steps required to create dioxins.[1] It is effectively a "pre-assembled" scaffold for Polychlorinated/Polybrominated Dibenzofurans (PXDFs) .
The Mechanism: During combustion at moderate temperatures (250°C – 450°C), or if flue gases cool slowly, the furan rings dimerize and rearrange in the presence of free halogens (from the acid decomposition) to form PXDFs.[1] This is known as de novo synthesis.[1][2]
Operational Implication: You must label this waste specifically as "Halogenated Organic" so the waste contractor utilizes a Rotary Kiln Incinerator operating >1100°C with rapid quench cooling to prevent reformation of toxic byproducts.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Applicable for: Expired stocks, synthesis byproducts, or spilled solids.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.[1]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Segregation: Do NOT mix with strong oxidizers (e.g., permanganates) or strong bases.[1]
-
Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment until pickup.
B. Liquid Waste (Reaction Mixtures/Solutions)
Applicable for: HPLC waste, mother liquors, or dissolved reagents.[1]
-
Segregation Rule: This must go into the Halogenated Solvent Waste stream.
-
Never mix with the "Non-Halogenated" (Acetone/Ethanol) stream. Doing so reclassifies the entire non-halogenated drum as halogenated, significantly increasing disposal costs and processing complexity.[1]
-
-
Compatibility Check: Ensure the solution pH is between 3 and 10.
-
Labeling:
C. Contaminated Debris
Applicable for: Gloves, weigh boats, paper towels.[1]
-
Collection: Place in a clear, 6-mil polyethylene bag or a dedicated bucket.
-
Seal & Tag: Twist and tape the bag neck (gooseneck seal). Label as "Debris contaminated with Halogenated Organics."[1]
-
Disposal: Treat as solid hazardous waste. Do not throw in regular trash.
Decision Logic & Workflow
The following diagram outlines the decision process for segregating this waste stream to ensure regulatory compliance and safety.
Figure 1: Decision matrix for segregating 4-Bromo-5-chlorofuran-2-carboxylic acid waste streams.
Emergency Procedures
Spill Response (Solid):
-
PPE: Wear nitrile gloves (double layer recommended), lab coat, and safety goggles.[1] If powder is fine/dusty, use an N95 or P100 respirator.[1]
-
Containment: Cover the spill with a dry absorbent pad or damp paper towel to prevent dust generation.
-
Cleanup: Scoop material into the solid waste container. Wipe the area with soap and water; dispose of wipes as contaminated debris.
Spill Response (Liquid):
-
Neutralization: If the spill is acidic, apply a spill neutralizer (sodium bicarbonate/soda ash) slowly to avoid splattering.[1]
-
Absorption: Use vermiculite or clay-based absorbent.[1]
-
Disposal: Collect absorbent into a bag/pail labeled "Halogenated Spill Debris."
References
-
United States Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: 4-Bromo-5-chlorofuran-2-carboxylic acid.[1] Retrieved from [Link]
-
Environment Australia. (1999).[4] Incineration and Dioxins: Review of Formation Processes. Department of the Environment and Heritage.[4] Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (2024). 40 CFR Part 268 Appendix III - List of Halogenated Organic Compounds. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-Bromo-5-chlorofuran-2-carboxylic Acid: Personal Protective Equipment, Operational, and Disposal Protocols
Welcome to your comprehensive guide for the safe handling and disposal of 4-Bromo-5-chlorofuran-2-carboxylic acid (CAS No. 31491-40-4). This document moves beyond mere procedural lists to provide a deep, field-tested framework rooted in chemical causality. As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. This guide is structured to empower you with the expertise to not only follow protocols but to understand the fundamental principles that make them effective.
Hazard Assessment: A Proactive Stance on Safety
-
Furan Core: The furan ring is a heterocyclic aromatic compound. Furan itself is known to form explosive peroxides upon storage, especially when exposed to air and light.[1][2] While the carboxylic acid group may influence this reactivity, it is prudent to handle the compound with this potential hazard in mind.
-
Carboxylic Acid Group: Carboxylic acids can be corrosive and act as skin and eye irritants.[3][4] Anhydrous acids, in particular, can be powerful dehydrating agents, capable of causing serious burns.[3]
-
Halogenation (Bromo- and Chloro-): Halogenated organic compounds often present toxicological concerns and require specific disposal routes.[5][6] Safety data for similar compounds, such as 5-Bromobenzo[b]furan-2-carboxylic acid and 5-Bromo-2-furoic acid, indicate they are causative agents of skin and serious eye irritation.[7][8]
Based on this analysis, 4-Bromo-5-chlorofuran-2-carboxylic acid should be treated as a hazardous substance that is likely to be a skin and eye irritant, potentially harmful if swallowed or inhaled, and requires specialized disposal procedures.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all approach; it is a carefully considered strategy based on the identified hazards.[9] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye and Face | Chemical splash goggles and a face shield. | Goggles must conform to ANSI Z87.1 standards. A full-face shield is mandatory when handling larger quantities (>1g) or when there is a significant risk of splashing.[2][10] This dual protection is critical to prevent contact with the corrosive carboxylic acid functionality. |
| Skin and Body | Chemical-resistant lab coat and disposable gloves. | A flame-resistant lab coat is recommended due to the potential flammability of furan-based compounds.[1] Nitrile gloves offer good short-term protection against a range of chemicals and are preferable to latex.[9] For any prolonged contact, it is essential to consult the glove manufacturer's chemical resistance guide. Always inspect gloves for integrity before use and replace them immediately upon contamination.[2] |
| Respiratory | Use within a certified chemical fume hood. | All handling of 4-Bromo-5-chlorofuran-2-carboxylic acid must be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[1] This engineering control is the primary method to minimize inhalation exposure to any dust or vapors. |
| Footwear | Closed-toe shoes. | Shoes must fully cover the foot to protect against spills.[1] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe experimental environment.
Workflow for Safe Handling
Sources
- 1. wcu.edu [wcu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osha.gov [osha.gov]
- 4. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. support.hpe.com [support.hpe.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
